Product packaging for 7-Oxa-4-azaspiro[2.5]octane hydrochloride(Cat. No.:CAS No. 218595-22-3)

7-Oxa-4-azaspiro[2.5]octane hydrochloride

Cat. No.: B1632293
CAS No.: 218595-22-3
M. Wt: 149.62 g/mol
InChI Key: CSEXKWFDRVXMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Oxa-4-azaspiro[2.5]octane hydrochloride (CAS 218595-22-3) is a versatile spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring oxygen and nitrogen heteroatoms in a spiro-fused ring system, provides a three-dimensional scaffold that is valuable for exploring novel chemical space and optimizing drug-like properties . This compound serves as a critical synthetic intermediate in the preparation of active pharmaceutical ingredients. Research highlights its application in the development of compounds with potent inhibitory activity against various biological targets. Specifically, it is utilized in the synthesis of LRRK2 kinase inhibitors investigated for the treatment of Parkinson's disease . Furthermore, its utility extends to the creation of GPR43 receptor agonists for potential metabolic disorders like diabetes and obesity, as well as interleukin-1 receptor-related kinase 4 (IRAK4) inhibitors and Isocitrate Dehydrogenase (IDH) inhibitors . The compound is supplied as the hydrochloride salt to enhance its stability and solubility. It requires storage in an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO B1632293 7-Oxa-4-azaspiro[2.5]octane hydrochloride CAS No. 218595-22-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxa-4-azaspiro[2.5]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6(1)5-8-4-3-7-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEXKWFDRVXMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218595-22-3
Record name 7-oxa-4-azaspiro[2.5]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 7-Oxa-4-azaspiro[2.5]octane hydrochloride (CAS 218595-22-3): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 7-Oxa-4-azaspiro[2.5]octane hydrochloride, CAS 218595-22-3. It is a spirocyclic heterocyclic compound featuring a unique three-dimensional structure that makes it a valuable building block in modern medicinal chemistry. This guide details its chemical and physical properties, offers insights into its analytical characterization, discusses potential synthetic strategies based on related isomers, and outlines its applications in drug discovery. Safety and handling protocols are also provided for researchers and laboratory professionals.

The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In the pursuit of novel therapeutics, medicinal chemists increasingly turn to complex, three-dimensional molecular architectures to improve compound properties and explore new chemical space. Spirocyclic scaffolds, where two rings share a single common atom, are at the forefront of this effort.[1] Their inherent rigidity and three-dimensionality offer significant advantages over traditional flat, aromatic structures.[1]

The incorporation of spiro-systems, such as the 7-Oxa-4-azaspiro[2.5]octane core, can favorably modulate key physicochemical properties.[1] These scaffolds increase the fraction of sp³-hybridized carbons (Fsp³), a metric correlated with higher success rates in clinical development. This structural complexity can lead to improved aqueous solubility, enhanced metabolic stability, and refined selectivity for biological targets, ultimately producing safer and more effective drug candidates.[1] this compound represents a versatile entry point into this valuable class of compounds.[2]

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is defined by a specific set of identifiers and properties.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value Source(s)
CAS Number 218595-22-3 [3][4][5][6]
Molecular Formula C₆H₁₁NO·HCl or C₆H₁₂ClNO [3][4]
Molecular Weight 149.62 g/mol [4][5][6]
IUPAC Name This compound [4]
SMILES C1COCC2(CC2)N1.Cl [4]

| InChI Key | CSEXKWFDRVXMFU-UHFFFAOYSA-N |[3] |

Table 2: Physicochemical Properties

Property Value Source(s)
Physical Form Solid [3][7]
Purity ≥95% - 98% (Typical commercial grades) [3][4][6]
Storage Conditions Store at room temperature in a dry, cool, and well-ventilated place. [3][4][8]
Solubility Data not publicly available. [5]
Melting Point Data not publicly available. [5]

| Boiling Point | Data not publicly available. |[5] |

Note: Key experimental data such as solubility, melting point, and boiling point are not consistently reported in publicly available safety data sheets or supplier specifications.[5]

Spectroscopic and Structural Characterization

While specific experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed using standard analytical techniques. The choice of method is driven by the need to confirm molecular weight, connectivity, and the unique spirocyclic conformation.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique to confirm the elemental composition. For 7-Oxa-4-azaspiro[2.5]octane, the expected exact mass of the protonated free base ([M+H]⁺) is 114.0919 g/mol . Ion mobility-mass spectrometry can provide further structural information through the measurement of the Collision Cross Section (CCS). While experimental data is lacking, computational predictions offer valuable reference points.

Table 3: Predicted Collision Cross Section (CCS) Data for the Free Base (C₆H₁₁NO)

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 114.09134 126.5
[M+Na]⁺ 136.07328 134.4
[M+NH₄]⁺ 131.11788 143.0

Data is computationally predicted and sourced from PubChemLite.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise connectivity and stereochemistry. A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives highlights the power of this technique.[10]

  • ¹H NMR: The proton spectrum is expected to be complex due to the rigid, asymmetric nature of the spirocycle. Protons on the six-membered ring would appear as diastereotopic multiplets. The cyclopropane protons would likely resonate in the upfield region (approx. 0.5-1.5 ppm). Analysis of homonuclear coupling constants (J-values) is critical for determining the relative configuration and preferred chair-like conformation of the morpholine ring.[10]

  • ¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, confirming its asymmetry. The spiro-carbon would be a key quaternary signal.

  • ¹⁵N NMR: For advanced studies, ¹⁵N NMR could confirm the chemical environment of the nitrogen atom.[10]

The causality behind this detailed analysis is to ensure that the correct isomer has been synthesized and to understand its conformational preferences, which directly impacts how it will interact with biological targets.

Synthesis and Reactivity

Exemplary Synthetic Workflow for a Related Scaffold

G start Methyl 1-hydroxy-1-cyclopropanecarboxylate step1 Substitution start->step1 step2 Hydrogenation step1->step2 step3 Cyclization step2->step3 step4 Reduction step3->step4 end_product 4-Oxa-7-azaspiro[2.5]octane step4->end_product

Caption: Exemplary 4-step synthesis workflow for a related oxa-azaspiro[2.5]octane scaffold.[11]

Methodology:

  • Starting Material: The synthesis begins with methyl 1-hydroxy-1-cyclopropanecarboxylate.[11]

  • Substitution: The hydroxyl group is first substituted, likely by converting it into a better leaving group (e.g., tosylate or halide) and reacting it with an appropriate amine precursor.

  • Hydrogenation: A hydrogenation step is employed, likely to reduce a protecting group or another functional handle introduced in the previous step.[11]

  • Cyclization: An intramolecular cyclization reaction forms the six-membered heterocyclic ring.

  • Reduction: A final reduction step, for instance of an amide or ester functional group within the ring, yields the final spirocyclic amine.[11]

This route is described as having an ingeniously designed route, simple operation, mild conditions, and high yield, making it suitable for industrial application.[11] The reactivity of 7-Oxa-4-azaspiro[2.5]octane is dominated by its secondary amine, which serves as a nucleophilic handle for subsequent derivatization via acylation, alkylation, or arylation, enabling its use as a versatile building block.[2]

Applications in Medicinal Chemistry

This compound is primarily utilized as a key intermediate and building block in drug discovery programs.[2] Its value lies in its ability to introduce a rigid, 3D motif into a larger molecule. While specific applications for this exact isomer are proprietary, the utility of the closely related 4-oxa-7-azaspiro[2.5]octane scaffold is well-documented in patent literature, indicating the potential therapeutic areas for this compound class.

  • Neurodegenerative Diseases: The isomer is used as an intermediate in the preparation of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are being investigated for the treatment of Parkinson's disease.[11]

  • Metabolic and Inflammatory Diseases: It is a precursor for GPR43 receptor agonists, which have potential applications in treating diabetes, obesity, and inflammatory bowel disease.[11]

  • Autoimmune Disorders: The scaffold is also used to synthesize Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, a target for various autoimmune and inflammatory conditions.[11]

The presence of the secondary amine and the defined exit vectors from the spirocyclic core allow for the systematic exploration of structure-activity relationships (SAR) in drug development campaigns.

Safety, Handling, and Storage

As a chemical intermediate, this compound must be handled with appropriate precautions.

Table 4: GHS Hazard and Precautionary Information

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark) [3]
Signal Word Warning [3][7]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [3][5][7]

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][5][12][13] |

Recommended Laboratory Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[13]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield at all times.[4][12]

  • Dispensing: When weighing or transferring the solid material, use procedures that minimize dust generation.[12]

  • Spill Response: In case of a minor spill, decontaminate the area. Sweep up the solid material carefully, place it in a sealed container for disposal, and wash the area with water. Avoid generating dust during cleanup.[12]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][13]

Conclusion

This compound (CAS 218595-22-3) is a structurally compelling spirocyclic building block with significant potential for application in medicinal chemistry. Its rigid, three-dimensional framework offers a strategic advantage for developing novel therapeutics with improved physicochemical and pharmacological properties. While a complete public dataset on its experimental properties and synthesis is not yet available, analysis of related compounds provides a strong foundation for its effective use in research and development. Adherence to strict safety protocols is mandatory when handling this compound.

References

An In-depth Technical Guide to 7-Oxa-4-azaspiro[2.5]octane Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Design

In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from flat, two-dimensional molecules towards more complex, three-dimensional structures. This evolution is driven by the recognition that molecular three-dimensionality is a hallmark of natural products and biological molecules, which often exhibit superior pharmacological properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional geometry can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. 7-Oxa-4-azaspiro[2.5]octane hydrochloride, a notable member of this class, serves as a valuable building block for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, safety and handling, a plausible synthetic route, and its application in the development of new chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in drug discovery and development. While extensive experimental data for this compound is not widely available in the public domain, the following table summarizes its known characteristics.

PropertyValueSource(s)
CAS Number 218595-22-3[1][2]
Molecular Formula C₆H₁₂ClNO[2]
Molecular Weight 149.62 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥95-98%[1][2][3]
Melting Point Not available[3][4]
Boiling Point Not available[3]
Solubility Not available[3]
pKa Not available
Storage Conditions Store at room temperature, keep dry and cool.[2] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.

It is crucial to note the distinction between this compound (CAS 218595-22-3) and its isomer, 4-Oxa-7-azaspiro[2.5]octane hydrochloride (CAS 1427195-23-0), as data for the latter is more prevalent and should not be used interchangeably.

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[3]

Hazard Identification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability: The compound is stable under recommended storage conditions.[3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a general synthetic strategy can be proposed based on established organic chemistry principles for the formation of similar spirocyclic systems.

Proposed Synthetic Workflow

The synthesis would likely involve the creation of the spirocyclic core followed by the introduction of the oxa and aza functionalities. A plausible multi-step synthesis is outlined below.

Synthetic Workflow A Starting Material (e.g., Cyclopropanecarboxylic acid derivative) B Ring Opening and Functionalization A->B Step 1 C Intramolecular Cyclization B->C Step 2 D Formation of Hydrochloride Salt C->D Step 3 E 7-Oxa-4-azaspiro[2.5]octane hydrochloride D->E Final Product

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol (Representative):

  • Step 1: Ring Opening and Functionalization: A suitable cyclopropane-containing starting material would undergo a ring-opening reaction to introduce functionalities that can later form the morpholine ring. This could involve reactions with an amino alcohol derivative under appropriate conditions.

  • Step 2: Intramolecular Cyclization: The functionalized intermediate would then undergo an intramolecular cyclization to form the spirocyclic core. This step is crucial for establishing the characteristic 7-oxa-4-azaspiro[2.5]octane structure.

  • Step 3: Formation of Hydrochloride Salt: The free base of the spirocycle is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the hydrochloride salt, which often has improved stability and handling properties.

Analytical Characterization

The identity and purity of this compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound.

The logical flow for the characterization process is depicted in the following diagram.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization cluster_confirmation Confirmation Synthesized_Product Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Purification->HPLC Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed HPLC->Structure_Confirmed

Caption: A standard workflow for the characterization of a synthesized chemical compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its rigid spirocyclic nature makes it an attractive scaffold for designing ligands that can bind to biological targets with high affinity and selectivity.

A notable application of this compound is as a starting material in the synthesis of novel pyrazine derivatives that act as CB2 receptor agonists.[5] The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor that has garnered significant interest as a therapeutic target for a variety of conditions, including inflammatory and neuropathic pain, neurodegenerative diseases, and autoimmune disorders. The use of this compound in the development of such compounds highlights its utility in constructing molecules with the precise three-dimensional architecture required for potent and selective receptor modulation.

While its isomeric counterpart, 4-oxa-7-azaspiro[2.5]octane hydrochloride, has been documented as an intermediate in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for diseases like Parkinson's, the direct application of the 7-oxa isomer in this specific area is less clearly established in the available literature. However, the structural similarity suggests its potential as a scaffold for kinase inhibitors and other enzyme-targeted therapies.

Conclusion

This compound is a compelling spirocyclic building block with significant potential in drug discovery. Its well-defined three-dimensional structure offers a robust platform for the design of novel therapeutics targeting a range of biological pathways. While a comprehensive public dataset of its physicochemical properties is currently lacking, its utility has been demonstrated in the synthesis of pharmacologically active compounds. As the demand for molecules with greater structural complexity and improved drug-like properties continues to grow, the importance of scaffolds like this compound in the medicinal chemist's toolbox is set to increase. Further research into its properties and applications will undoubtedly expand its role in the development of next-generation medicines.

References

An In-Depth Technical Guide to the Structure Elucidation of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to enhanced binding affinity and selectivity for biological targets. The morpholine moiety is a privileged structure in drug design, known for improving the physicochemical and pharmacokinetic properties of molecules.[1] The fusion of a cyclopropane ring, a morpholine ring, and a spiro center in 7-Oxa-4-azaspiro[2.5]octane hydrochloride presents a novel scaffold with considerable potential in the development of new therapeutic agents.[2][3]

This technical guide provides a comprehensive walkthrough of the structure elucidation of this compound, a key building block in the synthesis of pharmacologically active compounds. We will delve into the synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step of the analysis.

A Multi-faceted Approach to Structure Confirmation: The Logic of Orthogonal Techniques

The unambiguous determination of a molecule's three-dimensional structure is paramount in drug discovery. To achieve this with the highest degree of confidence, a combination of orthogonal analytical techniques is employed. Each method provides a unique piece of the structural puzzle, and their collective data creates a self-validating system.

structure_elucidation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis MS Mass Spectrometry (MS) Provides molecular weight and fragmentation pattern Final_Structure Confirmed Structure MS->Final_Structure FTIR FTIR Spectroscopy Identifies functional groups FTIR->Final_Structure NMR NMR Spectroscopy Maps the carbon-hydrogen framework XRay Single-Crystal X-ray Diffraction Determines 3D atomic arrangement NMR->XRay Hypothesis for 3D Structure XRay->Final_Structure Unambiguous 3D Structure Synthesis Synthesized Compound 7-Oxa-4-azaspiro[2.5]octane HCl Synthesis->MS Molecular Formula Confirmation Synthesis->FTIR Functional Group Identification Synthesis->NMR Connectivity Mapping ms_fragmentation cluster_fragments Major Fragments Parent [M+H]⁺ m/z = 114.09 Frag1 Loss of C₂H₄ m/z = 86.06 Parent->Frag1 - C₂H₄ (ethylene) Frag2 Loss of CH₂O m/z = 84.08 Parent->Frag2 - CH₂O (formaldehyde) Frag3 Loss of C₃H₅ m/z = 73.04 Parent->Frag3 - C₃H₅ (cyclopropylmethyl radical)

References

The Strategic Role of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 7-Oxa-4-azaspiro[2.5]octane hydrochloride, a key heterocyclic building block in contemporary medicinal chemistry. Rather than possessing inherent biological activity, its significance lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents. We will explore its chemical properties, strategic applications in drug development, and the rationale behind its use in constructing complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic compounds, characterized by two rings sharing a single atom, have gained considerable attention in drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems by providing precise spatial orientation of functional groups. This unique geometry can lead to enhanced binding affinity and selectivity for biological targets. The 7-Oxa-4-azaspiro[2.5]octane moiety is a prime example of a privileged scaffold, a molecular framework that is recurrently found in biologically active compounds.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis. The hydrochloride salt form enhances stability and improves handling characteristics.

PropertyValueSource
Molecular Formula C₆H₁₂ClNOPubChem[1]
Molecular Weight 149.62 g/mol PubChem[1]
IUPAC Name 7-oxa-4-azaspiro[2.5]octane;hydrochloridePubChem[2]
CAS Number 218595-22-3Apollo Scientific[3]
Physical Form SolidAdvanced ChemBlocks[4]
Purity Typically ≥97%Advanced ChemBlocks[4]

The presence of both an oxygen and a nitrogen atom within the spirocyclic system provides opportunities for diverse chemical modifications, making it a valuable starting material for combinatorial chemistry and the generation of compound libraries.

The Role of 7-Oxa-4-azaspiro[2.5]octane as a Pharmaceutical Intermediate

The primary utility of this compound is as an intermediate in the synthesis of advanced drug candidates targeting a range of diseases. Its rigid structure helps to position key pharmacophoric elements in a conformationally constrained manner, which can be critical for potent and selective target engagement.

A notable application of this scaffold is in the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are being investigated for the treatment of Parkinson's disease.[5] Additionally, it serves as a building block for compounds with G protein-coupled receptor 43 (GPR43) agonist activity, relevant for metabolic disorders such as diabetes and obesity.[5] Other documented applications include its use in the synthesis of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4) and Isocitrate Dehydrogenase (IDH), highlighting its broad therapeutic potential.[5]

Synthetic Pathways and Methodologies

The synthesis of derivatives from this compound typically involves leveraging the reactivity of the secondary amine. This allows for the introduction of a wide array of substituents, thereby enabling the exploration of a broad chemical space to optimize biological activity.

Below is a generalized workflow for the utilization of this compound in a drug discovery program.

G cluster_0 Phase 1: Scaffolding cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Biological Screening cluster_3 Phase 4: Lead Optimization A 7-Oxa-4-azaspiro[2.5]octane hydrochloride B N-Functionalization (e.g., Acylation, Alkylation) A->B Reaction C Introduction of Side Chains B->C Further Modification D In vitro Assays (e.g., Kinase Inhibition) C->D Screening E Cell-based Assays D->E Validation F Structure-Activity Relationship (SAR) Studies E->F Data Analysis G ADME/Tox Profiling F->G Optimization H Lead Candidate G->H Selection

Figure 1: Generalized workflow for the utilization of this compound in a drug discovery cascade.

A crucial step in this process is the initial N-functionalization of the spirocyclic core. A standard laboratory protocol for this reaction is provided below.

Protocol: N-Acylation of 7-Oxa-4-azaspiro[2.5]octane

Objective: To introduce an acyl group onto the nitrogen atom of the spirocycle as a precursor for further derivatization.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU) if starting from a carboxylic acid

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Suspension: Suspend the starting material in anhydrous DCM.

  • Basification: Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride and free the secondary amine. Stir for 10-15 minutes at room temperature.

  • Acylation:

    • Using Acyl Chloride: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Using Carboxylic Acid: In a separate flask, pre-activate the carboxylic acid (1.1 eq) with a coupling agent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq) in an anhydrous solvent. Add this activated mixture to the solution of the free amine.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the N-acylated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Case Study: Antitumor Activity of Related 1-Oxa-4-azaspiro Derivatives

While direct biological activity data for this compound is scarce, studies on structurally similar scaffolds provide valuable insights. For instance, a series of 1-oxa-4-azaspiro[5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their antitumor properties.[6] In these studies, modifications to the core spirocyclic structure led to compounds with potent activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).[6] One derivative, compound 8d, exhibited an IC50 of 0.10 μM against the MDA-MB-231 cell line.[6] This underscores the potential of the oxa-azaspiro framework to serve as a foundation for the development of effective therapeutic agents.

The following diagram illustrates the general structure of these active derivatives and highlights the core scaffold.

G cluster_0 Core Scaffold cluster_1 Variable Substituents cluster_2 Biological Activity Scaffold 1-Oxa-4-azaspiro Ring System R_Groups R1, R2, R3... Scaffold->R_Groups Modifications at various positions Activity Antitumor Properties R_Groups->Activity Determine Potency and Selectivity

Figure 2: Relationship between the core oxa-azaspiro scaffold, chemical modifications, and resulting biological activity.

Conclusion and Future Perspectives

This compound is a quintessential example of a modern building block in medicinal chemistry. Its value is not in its own biological activity, but in the desirable structural and chemical properties it imparts to the larger molecules synthesized from it. The rigidity and three-dimensionality of the spirocyclic core, combined with the synthetic handles provided by the heteroatoms, make it an attractive starting point for the design of novel therapeutics. As drug discovery continues to move towards more complex and spatially defined molecules, the importance of scaffolds like 7-Oxa-4-azaspiro[2.5]octane is set to grow. Future research will likely see its incorporation into an even wider range of therapeutic agents targeting diverse biological pathways.

References

An In-Depth Technical Guide to the Spectral Analysis of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize the novel spirocyclic compound, 7-Oxa-4-azaspiro[2.5]octane hydrochloride. As a versatile building block in medicinal chemistry, rigorous structural confirmation is paramount.[1] This document moves beyond a simple data repository, offering a detailed exploration of the principles, experimental workflows, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.

Molecular Structure and Spectroscopic Significance

This compound is a saturated heterocyclic compound featuring a unique spirocyclic fusion of a cyclopropane ring and a morpholine ring. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, a common practice in drug development.

The structural features—a cyclopropyl group, a morpholine ring containing ether and secondary amine functionalities, and the spiro center—give rise to a distinct and predictable spectroscopic fingerprint. Understanding this fingerprint is critical for quality control, reaction monitoring, and regulatory submissions.

Compound Information
IUPAC Name This compound[2]
Synonyms 4-Oxa-7-azaspiro[2.5]octane hydrochloride[2]
CAS Number 218595-22-3[3]
Molecular Formula C₆H₁₂ClNO[4]
Molecular Weight 149.62 g/mol [2]
Structure
Image: Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Expert Insight: Why NMR is Critical

The rigidity of the spirocyclic system and the defined stereochemical relationships of the protons make ¹H NMR particularly informative. The presence of the spiro-carbon, a quaternary center, will be a key silent feature in the ¹H spectrum but a distinct signal in the ¹³C spectrum. The protonation of the nitrogen atom by HCl will induce significant downfield shifts for adjacent protons, confirming the salt's formation.

Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

Due to the lack of publicly available experimental spectra, this section provides an expert prediction based on established principles and data from analogous structures.[5] The use of D₂O as a solvent is proposed to ensure solubility and allow for the exchange of the N-H proton, simplifying the spectrum.

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Justification
3.90 - 4.10m2HH-5Protons adjacent to the ether oxygen, expected to be downfield.
3.40 - 3.60m2HH-3Protons alpha to the protonated nitrogen, experiencing a strong deshielding effect.
3.20 - 3.40s2HH-6Protons alpha to both the ether oxygen and the spiro-carbon.
0.80 - 1.20m4HH-1, H-2Cyclopropyl protons, highly shielded and appearing in the characteristic upfield region.
Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)
Predicted Shift (δ, ppm) Carbon Assignment Justification
~70C-5Carbon adjacent to the ether oxygen.
~65C-6Carbon adjacent to the ether oxygen and spiro-carbon.
~45C-3Carbon alpha to the protonated nitrogen.
~35C-4 (Spiro)Quaternary spiro-carbon, typically deshielded by adjacent heteroatoms.
~15C-1, C-2Shielded cyclopropyl carbons.
Standard Protocol for NMR Data Acquisition

This protocol ensures reproducible and high-quality data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying the presence of key functional groups.

Expert Insight: What to Look For

The IR spectrum of this compound will be dominated by features characteristic of an amine salt and an ether. The most telling feature will be the broad absorption due to the N-H⁺ stretch of the secondary ammonium salt. The C-O-C stretch of the morpholine ring is also a key diagnostic peak.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group
2700-2400 (broad)N-H⁺ StretchSecondary Ammonium Salt
2950-2850C-H StretchAliphatic (Cyclopropyl & Morpholine)
1600-1500N-H⁺ BendSecondary Ammonium Salt
1150-1050C-O-C StretchEther (Morpholine)
1250-1150C-N StretchAmine
Standard Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, which is crucial for confirming its elemental composition. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-ionized salt.

Expert Insight: Interpreting the Mass Spectrum

In positive ion mode ESI-MS, the instrument will detect the cationic portion of the molecule, which is the free base protonated. Therefore, we expect to see the [M+H]⁺ ion for the free base (C₆H₁₁NO). The mass of the chloride counter-ion will not be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million. A Chinese patent reports a found m/z of 114.1 for the free base, corresponding to the [M+H]⁺ ion.[6]

Predicted Mass Spectrometry Data (ESI+)
m/z Value (Predicted) Ion Species Formula Calculated Exact Mass
114.0913[M+H]⁺C₆H₁₂NO⁺114.0919
136.0732[M+Na]⁺C₆H₁₁NNaO⁺136.0738

Note: Predicted values are based on the free base, 7-Oxa-4-azaspiro[2.5]octane.[7]

Proposed ESI-MS Fragmentation Pathway

While fragmentation is often minimal in ESI, applying a cone voltage can induce it. A likely fragmentation would involve the cleavage of the morpholine ring, given its relative instability compared to the cyclopropane ring.

Standard Protocol for ESI-MS Data Acquisition

Conclusion and Summary

The structural elucidation of this compound is a multi-faceted process relying on the synergistic application of NMR, IR, and MS. While publicly available experimental data is scarce, a thorough analysis based on fundamental principles and data from analogous structures provides a robust and reliable predictive framework for its characterization. The protocols and interpretations outlined in this guide establish a self-validating system for researchers to confirm the identity, purity, and structure of this important chemical intermediate, ensuring the integrity and success of their research and development endeavors.

References

Unveiling the Therapeutic Potential of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride Derivatives: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 7-oxa-4-azaspiro[2.5]octane scaffold represents a novel and underexplored area of chemical space in drug discovery. While direct pharmacological data for its hydrochloride derivatives are not yet prevalent in public literature, its unique structural motifs, combining an oxirane and a piperidine-like ring in a spirocyclic orientation, suggest a high potential for interaction with a range of biological targets. This guide provides a strategic framework for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound class. By drawing inferences from structurally related molecules, we hypothesize potential target classes and outline a comprehensive, multi-tiered strategy for target identification, validation, and mechanism of action studies. This document serves as a roadmap for unlocking the therapeutic promise of these intriguing novel chemical entities.

Introduction: The Rationale for Investigating 7-Oxa-4-azaspiro[2.5]octane Derivatives

The quest for novel chemical entities (NCEs) with improved efficacy, selectivity, and safety profiles is a cornerstone of modern pharmacology. Spirocyclic systems, which feature two rings connected by a single common atom, have garnered significant attention due to their rigid three-dimensional structures. This conformational rigidity can enhance binding affinity and selectivity for specific biological targets by reducing the entropic penalty upon binding. The 7-oxa-4-azaspiro[2.5]octane scaffold is particularly noteworthy for several reasons:

  • Structural Rigidity and Novelty: The spirocyclic nature imparts a defined 3D geometry, which is often favored in rational drug design for achieving high target specificity.

  • Embedded Pharmacophores: The structure contains a tertiary amine, which is protonated in the hydrochloride salt form and can act as a key hydrogen bond donor or participate in ionic interactions. The oxirane ring is a strained ether, which can act as a hydrogen bond acceptor or, in some contexts, a reactive electrophile.

  • Chirality: The spirocenter and other atoms within the scaffold can be chiral, allowing for stereoisomeric derivatives with potentially distinct pharmacological profiles.

Given the novelty of this scaffold, a systematic approach to target deconvolution is essential. This guide will leverage data from analogous structures to propose initial hypotheses and then detail the experimental workflows required to test these hypotheses rigorously.

Inferred Potential Therapeutic Targets from Analogous Scaffolds

While direct evidence for the targets of 7-oxa-4-azaspiro[2.5]octane hydrochloride is scarce, we can infer plausible target classes by examining structurally related motifs found in established pharmacologically active agents.

G-Protein Coupled Receptors (GPCRs)

The azaspiro motif is a common feature in many central nervous system (CNS) active compounds that target GPCRs. The protonatable nitrogen is a key feature for interaction with the canonical aspartate residue in the third transmembrane domain of many aminergic GPCRs.

  • Muscarinic Acetylcholine Receptors (mAChRs): Spiro-oxazolidinone derivatives, which bear resemblance to the core of our scaffold, have been explored as potent and selective M1 muscarinic acetylcholine receptor agonists. The M1 receptor is a well-validated target for cognitive disorders such as Alzheimer's disease. The combination of the nitrogen and the nearby oxygen in the 7-oxa-4-azaspiro[2.5]octane scaffold could mimic the acetylcholine pharmacophore.

  • Corticotropin-Releasing Factor 1 (CRF-1) Receptors: Azaspiro[3.3]heptane derivatives have been successfully developed as CRF-1 receptor antagonists, with potential applications in treating anxiety and depression. This highlights the suitability of azaspiro scaffolds for targeting peptide-binding GPCRs.

Ligand-Gated Ion Channels (LGICs)
  • Nicotinic Acetylcholine Receptors (nAChRs): The synthesis of azaspiro[2.5]octane derivatives has been documented in the context of creating analogs of epibatidine, a potent nicotinic acetylcholine receptor ligand. This suggests that the core azaspiro structure is compatible with the pharmacophore requirements of nAChR subtypes.

The table below summarizes these potential target classes and the rationale for their consideration.

Potential Target Class Specific Examples Rationale Based on Analogous Structures Potential Therapeutic Areas
GPCRs M1 Muscarinic Acetylcholine ReceptorsSpiro-oxazolidinone derivatives show M1 agonist activity.Alzheimer's Disease, Cognitive Disorders
CRF-1 ReceptorsAzaspiro scaffolds have been utilized for CRF-1 antagonists.Anxiety, Depression, Stress-related Disorders
LGICs Nicotinic Acetylcholine ReceptorsAzaspiro[2.5]octane has been used to create epibatidine analogs.Pain, Neurological Disorders, Addiction

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach is recommended to systematically identify and validate the biological targets of a novel compound series like the this compound derivatives.

Diagram: Tiered Target Deconvolution Strategy

Target_Deconvolution_Workflow cluster_tier1 Tier 1: Broad Screening & Hypothesis Generation cluster_tier2 Tier 2: Target Hypothesis Validation cluster_tier3 Tier 3: Mechanism of Action & In Vivo Proof of Concept phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Morphology Assays) broad_binding Broad Target Binding Panel (e.g., Eurofins SafetyScreen, DiscoverX) binding_assays Direct Target Binding Assays (Radioligand Displacement, SPR) phenotypic_screening->binding_assays Identifies biological effect broad_binding->binding_assays Suggests initial hits functional_assays Cell-Based Functional Assays (e.g., Calcium Flux, cAMP for GPCRs) binding_assays->functional_assays Confirms direct interaction (KD, Ki) pathway_analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) functional_assays->pathway_analysis Confirms functional modulation (EC50, IC50) in_vivo In Vivo Efficacy Models (Relevant Disease Models) pathway_analysis->in_vivo Elucidates MoA M1_Signaling_Pathway compound 7-Oxa-4-azaspiro[2.5]octane Derivative (Agonist) m1_receptor M1 Muscarinic Receptor (GPCR) compound->m1_receptor Binds & Activates gq_protein Gq/11 Protein m1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to IP3R downstream Downstream Cellular Responses (e.g., Neuronal Excitability) pkc->downstream ca2 Intracellular Ca²⁺ Release er->ca2 Induces ca2->downstream

In-Silico Modeling of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in-silico modeling of 7-Oxa-4-azaspiro[2.5]octane hydrochloride, a novel spirocyclic scaffold with potential therapeutic applications.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide deep, field-proven insights into the strategic decisions and scientific rationale that underpin a robust computational drug discovery workflow. We will explore the critical steps of target identification, ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[2][3][4][5][6] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate their research and development efforts.

Introduction: The Rationale for In-Silico Modeling in Modern Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate.[7][8] In-silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these risks by providing predictive insights into molecular interactions and pharmacokinetic properties before committing to expensive and time-consuming wet-lab experiments.[7][8][9] By simulating the behavior of drug candidates at the atomic level, we can prioritize promising compounds, optimize their properties, and gain a deeper understanding of their mechanism of action.[10]

Spirocyclic scaffolds, such as 7-Oxa-4-azaspiro[2.5]octane, are of particular interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[1] This guide will use this compound as a case study to demonstrate a comprehensive in-silico workflow.

For the purpose of this guide, we will hypothesize that through initial screening, 7-Oxa-4-azaspiro[2.5]octane has been identified as a potential inhibitor of the human protein kinase, Cyclin-Dependent Kinase 2 (CDK2), a well-established target in cancer therapy.

Foundational Knowledge: Understanding this compound

A thorough understanding of the small molecule is paramount before commencing any in-silico investigation.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO[11][12]
Molecular Weight 149.62 g/mol [12]
IUPAC Name 7-oxa-4-azaspiro[2.5]octane;hydrochloride[11][12]
SMILES C1CC12COCCN2.Cl[11][13]
CAS Number 218595-22-3[11][14][15]

These fundamental properties, readily available from chemical databases, serve as the initial input for our computational models.

The In-Silico Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for the in-silico analysis of this compound against our hypothetical target, CDK2.

Target and Ligand Preparation: Ensuring Data Integrity

The quality of your input structures directly dictates the reliability of your simulation results. This initial preparation phase is a critical, self-validating step.

  • Obtain Ligand Structure: The 2D structure of 7-Oxa-4-azaspiro[2.5]octane can be obtained from PubChem (CID 22342973) or drawn using chemical drawing software.[13]

  • 3D Structure Generation: Convert the 2D structure into a 3D conformation using a tool like Open Babel.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field such as MMFF94 to obtain a low-energy, stable conformation.

  • Charge Assignment: Assign appropriate partial charges to each atom of the ligand. This is crucial for accurately calculating electrostatic interactions.

  • Obtain Protein Structure: Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1HCK.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any existing ligands.

  • Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If present, these can be modeled using homology modeling techniques or loop modeling servers.[7]

  • Protonation: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. The protonation state of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be carefully considered, as it can significantly impact ligand binding.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Diagram: In-Silico Modeling Workflow

G cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Analysis & Prediction Ligand_Prep Ligand Preparation (7-Oxa-4-azaspiro[2.5]octane) Docking Predict Binding Pose & Affinity Ligand_Prep->Docking ADMET_Pred ADMET Prediction Ligand_Prep->ADMET_Pred Protein_Prep Protein Preparation (CDK2 - PDB: 1HCK) Protein_Prep->Docking MD_Sim Simulate Dynamic Interactions Docking->MD_Sim Binding_Analysis Binding Free Energy Calculation MD_Sim->Binding_Analysis

Caption: A high-level overview of the in-silico drug discovery workflow.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[16][17] This allows us to generate hypotheses about the binding mode and estimate the binding affinity.

There are numerous docking algorithms available, each with its own strengths and weaknesses. For initial screening, a fast and efficient algorithm like that used in AutoDock Vina is often preferred. For more detailed studies, more computationally intensive methods that allow for receptor flexibility, known as flexible docking or ensemble docking, may be more appropriate.[18][19]

  • Prepare Input Files: Convert the prepared ligand and protein structures into the PDBQT file format, which includes partial charges and atom type information.

  • Define the Binding Site: Identify the active site of CDK2. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature review. Define a grid box that encompasses this binding site.

  • Run Docking Simulation: Execute the docking calculation using AutoDock Vina.[17] The program will systematically search for the optimal binding pose of the ligand within the defined grid box.

  • Analyze Results: The output will be a series of binding poses ranked by their predicted binding affinity (in kcal/mol).[17] Lower binding energy values indicate a more favorable interaction. Visualize the top-ranked poses in a molecular visualization program like PyMOL or Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics Simulation: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[20][21][22][23][24] This is crucial for assessing the stability of the predicted binding pose and for more accurate binding free energy calculations.

The reliability of an MD simulation is highly dependent on the careful setup of the simulation system and proper equilibration. A poorly equilibrated system can lead to artifacts and unreliable results.

  • System Setup:

    • Place the top-ranked protein-ligand complex from the docking study in a simulation box.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.[20]

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to relax around the protein-ligand complex.

    • NPT Equilibration: Further equilibrate the system at a constant Number of particles, Pressure, and Temperature (NPT) to ensure the system reaches the correct density.

  • Production MD: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to capture the relevant biological motions.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics to evaluate include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

Diagram: The Cycle of In-Silico Drug Design

G Target_ID Target Identification Docking Molecular Docking Target_ID->Docking MD_Sim MD Simulation Docking->MD_Sim Binding_Energy Binding Free Energy MD_Sim->Binding_Energy ADMET ADMET Prediction Binding_Energy->ADMET Optimization Lead Optimization ADMET->Optimization Optimization->Docking Iterate

Caption: The iterative nature of in-silico drug design and optimization.

ADMET Prediction: Assessing Drug-Likeness

A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[2][4][5] In-silico ADMET prediction provides an early assessment of a compound's drug-likeness.[3][6]

Numerous online tools and software packages are available for ADMET prediction, many of which are built on machine learning models trained on large datasets of experimental data. It is crucial to use well-validated and widely accepted models for these predictions.

  • Input: The SMILES string of this compound is used as the input for the prediction server.

  • Prediction Servers: Utilize web-based tools such as SwissADME, pkCSM, or admetSAR to predict a range of physicochemical and pharmacokinetic properties.

  • Analysis of Key Parameters:

ADMET PropertyPredicted Value (Hypothetical)Implication
Lipinski's Rule of Five CompliantGood oral bioavailability potential
Aqueous Solubility HighFavorable for absorption
Blood-Brain Barrier Permeability LowMay not be suitable for CNS targets
CYP450 Inhibition Non-inhibitorLower risk of drug-drug interactions
Hepatotoxicity Low riskFavorable safety profile
Ames Mutagenicity Non-mutagenicLow risk of carcinogenicity

Conclusion and Future Directions

This technical guide has outlined a comprehensive in-silico workflow for the characterization of this compound as a hypothetical inhibitor of CDK2. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we can generate robust hypotheses about the binding mechanism, stability, and drug-like properties of a novel compound. These computational insights are invaluable for guiding further experimental validation and lead optimization efforts, ultimately accelerating the drug discovery pipeline. Future work could involve the synthesis of derivatives of 7-Oxa-4-azaspiro[2.5]octane and their experimental validation through in-vitro binding assays and cell-based studies to confirm the in-silico predictions.

References

The Ascendant Role of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemistry has undergone a paradigm shift, moving away from planar, aromatic structures towards more complex, three-dimensional molecular architectures. This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, enhanced target specificity, and better pharmacokinetic profiles. Spirocyclic scaffolds have emerged as privileged structures in this new landscape, offering a rigid framework that can precisely orient functional groups in three-dimensional space.[1][2] Among these, 7-Oxa-4-azaspiro[2.5]octane hydrochloride has garnered significant attention as a versatile building block for the synthesis of a new generation of targeted therapies.

This technical guide provides an in-depth review of the research surrounding this compound, covering its synthesis, chemical properties, and its pivotal role as an intermediate in the development of inhibitors and modulators for a range of high-value therapeutic targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

Physicochemical Properties and Chemical Identifiers

This compound is a spirocyclic compound featuring a cyclopropane ring fused to a morpholine ring via a shared carbon atom. The hydrochloride salt form enhances its solubility and ease of handling in laboratory settings.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO[3]
Molecular Weight 149.62 g/mol [3]
IUPAC Name 4-oxa-7-azaspiro[2.5]octane;hydrochloride[3]
CAS Number 1427195-23-0[3]
Parent Compound CAS 126616-59-9[4]
Physical Form Solid[5]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound has been described in the patent literature, offering a reproducible pathway for its preparation on a laboratory scale. The following protocol is based on the method outlined in Chinese patent CN108530375B.[6] This multi-step synthesis is designed for efficiency and scalability, making it suitable for industrial applications.[6]

Experimental Workflow: Synthesis of this compound

G start Methyl 1-hydroxy-1-cyclopropanecarboxylate step1 Substitution start->step1 Reagents & Conditions step2 Hydrogenation step1->step2 Intermediate 1 step3 Cyclization step2->step3 Intermediate 2 step4 Reduction step3->step4 Intermediate 3 end This compound step4->end Final Product

Caption: Synthetic workflow for this compound.

Detailed Protocol:

Step 1: Substitution

  • Objective: To introduce a nitrogen-containing functional group that will ultimately form the azaspirocycle.

  • Procedure: Starting with methyl 1-hydroxy-1-cyclopropanecarboxylate, a substitution reaction is performed. The specifics of the reagents are detailed within the patent literature and typically involve activation of the hydroxyl group followed by nucleophilic substitution.

Step 2: Hydrogenation

  • Objective: To reduce a functional group, preparing the molecule for cyclization.

  • Procedure: The intermediate from Step 1 is subjected to hydrogenation. This step is crucial for setting the stage for the subsequent ring-forming reaction.

Step 3: Cyclization

  • Objective: To form the spirocyclic ring system.

  • Procedure: The hydrogenated intermediate undergoes an intramolecular cyclization to form the core 7-oxa-4-azaspiro[2.5]octane structure. This is a critical step that establishes the three-dimensional architecture of the molecule.

Step 4: Reduction and Salt Formation

  • Objective: To reduce the remaining functional groups and isolate the final product as a hydrochloride salt.

  • Procedure: The cyclized intermediate is reduced, for example, using lithium aluminum hydride or a similar reducing agent in an appropriate solvent like tetrahydrofuran.[6] Following the reduction, the reaction is quenched, and the crude product is purified. The purified free base is then dissolved in a suitable organic solvent, and hydrogen chloride gas is introduced to precipitate the final product, this compound, which can be isolated by filtration and drying.[6] The reported yield for this final step is approximately 79-81%.[6]

The Strategic Importance of the 7-Oxa-4-azaspiro[2.5]octane Scaffold in Drug Design

The utility of the 7-Oxa-4-azaspiro[2.5]octane scaffold lies in its ability to serve as a bioisosteric replacement for more common, flexible, or planar ring systems.[7] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or enhancing its biological activity.[8]

The key advantages of incorporating this spirocyclic moiety include:

  • Increased Three-Dimensionality: The rigid, non-planar structure of the spirocycle allows for a more precise orientation of substituents, enabling better interaction with the three-dimensional binding sites of target proteins.[2]

  • Improved Physicochemical Properties: The introduction of sp3-hybridized carbon atoms generally leads to increased aqueous solubility and a more favorable lipophilicity profile compared to aromatic systems.[1]

  • Enhanced Metabolic Stability: The quaternary carbon at the spiro center can block sites of metabolic oxidation, leading to improved metabolic stability and a longer in vivo half-life.[1]

  • Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel chemical space, which can be advantageous for securing intellectual property.[9]

Applications in Targeted Drug Discovery

This compound is a key intermediate in the synthesis of a diverse range of biologically active molecules targeting several important classes of proteins implicated in human diseases.[6]

LRRK2 Inhibitors for Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease, with pathogenic mutations leading to increased kinase activity.[10] The development of potent and selective LRRK2 inhibitors is a major focus of research. The 7-Oxa-4-azaspiro[2.5]octane scaffold has been utilized in the synthesis of LRRK2 inhibitors.[6]

LRRK2 Signaling Pathway

G LRRK2 LRRK2 Kinase Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulation Autophagy Autophagy Rab_GTPases->Autophagy Regulation Neurodegeneration Neurodegeneration Vesicular_Trafficking->Neurodegeneration Dysfunction leads to Autophagy->Neurodegeneration Impairment leads to Inhibitor LRRK2 Inhibitor (derived from 7-Oxa-4-azaspiro[2.5]octane) Inhibitor->LRRK2 Inhibition

Caption: Simplified LRRK2 signaling pathway and the point of intervention for inhibitors.

Representative LRRK2 Inhibitor Activity

CompoundTargetIC₅₀ (nM)Reference
GSK2578215ALRRK2 (WT)10.9[11]
GSK2578215ALRRK2 (G2019S)8.9[11]
EB-42486LRRK2 (WT)6.6[11]
EB-42486LRRK2 (G2019S)<0.2[11]
Compound 9 (Virtual Screen)LRRK2 (G2019S)1.2[12]
LY2023-001LRRK2 (G2019S)12.9[13]
IRAK4 Inhibitors for Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it a prime target for the treatment of inflammatory and autoimmune diseases.[1] The 7-Oxa-4-azaspiro[2.5]octane scaffold is a component in the synthesis of potent IRAK4 inhibitors.[6]

IRAK4 Signaling Pathway

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation NF_kB_MAPK NF-κB & MAPK Pathways TRAF6->NF_kB_MAPK Activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB_MAPK->Inflammatory_Cytokines Upregulation Inhibitor IRAK4 Inhibitor (derived from 7-Oxa-4-azaspiro[2.5]octane) Inhibitor->IRAK4 Inhibition

Caption: IRAK4-mediated signaling cascade in innate immunity.

Representative IRAK4 Inhibitor Activity

CompoundTargetIC₅₀ (nM)Reference
Compound 32IRAK443
Compound 42IRAK48.9
CA-4948IRAK4115

In vivo, the IRAK4 inhibitor CA-4948 demonstrated significant efficacy in a mouse model of collagen-induced arthritis and reduced serum levels of TNF-α and IL-6 in a lipopolysaccharide-induced inflammation model.[5]

GPR43 Agonists for Metabolic and Inflammatory Diseases

G protein-coupled receptor 43 (GPR43) is activated by short-chain fatty acids and plays a role in regulating metabolism and inflammation.[7] The development of GPR43 agonists is a promising strategy for conditions like diabetes, obesity, and inflammatory bowel disease. The 7-Oxa-4-azaspiro[2.5]octane scaffold has been employed in the creation of GPR43 agonists.[6]

GPR43 Signaling Pathway

G SCFA Short-Chain Fatty Acids GPR43 GPR43 SCFA->GPR43 GPR43_Agonist GPR43 Agonist (derived from 7-Oxa-4-azaspiro[2.5]octane) GPR43_Agonist->GPR43 Activation Gq Gq GPR43->Gq Gi_o Gi/o GPR43->Gi_o PLC PLC Gq->PLC Adenylate_Cyclase Adenylate Cyclase Gi_o->Adenylate_Cyclase Inhibition Ca_flux ↑ Intracellular Ca²⁺ PLC->Ca_flux cAMP ↓ cAMP Adenylate_Cyclase->cAMP Production Metabolic_Regulation Metabolic Regulation Ca_flux->Metabolic_Regulation Anti_inflammatory_effects Anti-inflammatory Effects cAMP->Anti_inflammatory_effects

Caption: Dual signaling pathways of the GPR43 receptor.

Representative GPR43 Agonist Activity

CompoundAssayEC₅₀ (nM)Reference
Compound 187NF-κB Luciferase Reporter19[7]

In a mouse model of colitis, a novel GPR43 agonist demonstrated potent anti-inflammatory effects, highlighting the therapeutic potential of targeting this receptor.[7]

Mutant IDH Inhibitors for Cancer

Mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2) are found in several cancers, including glioma and acute myeloid leukemia. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis.[2] The 7-Oxa-4-azaspiro[2.5]octane scaffold is a key building block for inhibitors of mutant IDH enzymes.[6]

Mutant IDH Metabolic Pathway

G alpha_KG α-Ketoglutarate mutant_IDH Mutant IDH1/2 alpha_KG->mutant_IDH Substrate HG_2 2-Hydroxyglutarate (2-HG) mutant_IDH->HG_2 Conversion Epigenetic_Dysregulation Epigenetic Dysregulation HG_2->Epigenetic_Dysregulation Induces Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis Promotes Inhibitor Mutant IDH Inhibitor (derived from 7-Oxa-4-azaspiro[2.5]octane) Inhibitor->mutant_IDH Inhibition

Caption: The role of mutant IDH in cancer and its inhibition.

Vorasidenib, an inhibitor of both mutant IDH1 and IDH2, has shown significant clinical benefit. In a Phase 3 trial in patients with grade 2 IDH-mutant glioma, vorasidenib significantly improved progression-free survival (27.7 months vs. 11.1 months for placebo) and delayed the time to next intervention.

MetAP2 Inhibitors for Obesity and Cancer

Methionine aminopeptidase 2 (MetAP2) is involved in protein processing and angiogenesis, making it a target for both oncology and metabolic diseases. The 7-Oxa-4-azaspiro[2.5]octane scaffold has been used in the development of MetAP2 inhibitors.

MetAP2 Mechanism of Action

G Nascent_Proteins Nascent Proteins (with N-terminal Methionine) MetAP2 MetAP2 Nascent_Proteins->MetAP2 Substrate Processed_Proteins Processed Proteins MetAP2->Processed_Proteins Cleavage of Methionine Protein_Maturation Protein Maturation & Function Processed_Proteins->Protein_Maturation Angiogenesis Angiogenesis Protein_Maturation->Angiogenesis Supports Inhibitor MetAP2 Inhibitor (derived from 7-Oxa-4-azaspiro[2.5]octane) Inhibitor->MetAP2 Inhibition

Caption: The role of MetAP2 in protein processing and angiogenesis.

Preclinical studies with the MetAP2 inhibitor ZGN-1061 in a mouse model of obesity demonstrated a 25% reduction in body weight, primarily due to fat mass reduction, comparable to the earlier inhibitor beloranib but with an improved safety profile. Another MetAP2 inhibitor, M8891, has shown a manageable safety profile and target engagement in a Phase I clinical trial in patients with advanced solid tumors.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in modern medicinal chemistry. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive scaffold for the development of novel therapeutics that can overcome the limitations of traditional planar molecules. The successful application of this spirocycle in the synthesis of inhibitors and modulators for a wide range of challenging targets, from kinases to metabolic enzymes and G protein-coupled receptors, underscores its broad utility.

As drug discovery continues to evolve, the demand for innovative, sp3-rich scaffolds will only increase. The continued exploration of the chemical space around the 7-Oxa-4-azaspiro[2.5]octane core, coupled with structure-based drug design, will undoubtedly lead to the discovery of new drug candidates with enhanced efficacy and safety profiles. The research reviewed in this guide provides a solid foundation and a compelling rationale for the continued investigation and application of this promising chemical entity in the pursuit of next-generation medicines.

References

Methodological & Application

Application Notes & Protocols: Leveraging 7-Oxa-4-azaspiro[2.5]octane Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drive to explore novel chemical space, medicinal chemists are increasingly moving beyond flat, aromatic structures towards more three-dimensional molecular architectures. This shift, often termed "escaping from flatland," aims to improve compound properties such as solubility, metabolic stability, and target engagement.[1][2] Spirocyclic systems, which feature two rings joined by a single common atom, are exemplary scaffolds in this pursuit, offering rigid, well-defined three-dimensional conformations.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 7-Oxa-4-azaspiro[2.5]octane hydrochloride, a unique and valuable building block for creating novel chemical entities with enhanced drug-like properties.

Introduction: The Strategic Value of 7-Oxa-4-azaspiro[2.5]octane

7-Oxa-4-azaspiro[2.5]octane is a spirocyclic heterocycle that merges the structural features of a cyclopropane ring and a morpholine ring through a central spirocyclic carbon atom. The hydrochloride salt form ensures stability and improves handling characteristics for synthetic applications.

Its value in medicinal chemistry stems from several key attributes:

  • Enhanced Three-Dimensionality: The spirocyclic nature of the scaffold forces the constituent rings into orthogonal planes, creating a rigid, non-planar structure. This allows for the precise spatial projection of substituents into the binding pockets of biological targets, which can lead to improved potency and selectivity.[3][5]

  • Novel Bioisostere: It serves as an excellent, more rigid bioisostere for commonly used fragments like morpholine and piperidine. This substitution can fundamentally alter a compound's conformational profile, potentially unlocking new interactions with a target or disrupting undesirable off-target binding.

  • Improved Physicochemical Properties: The high fraction of sp3-hybridized carbons (Fsp3) in spirocyclic scaffolds generally correlates with improved aqueous solubility, reduced lipophilicity, and often, better metabolic stability compared to their flat aromatic counterparts.[1][3] Introducing spirocyclic azetidines, for example, has been shown to be an effective method for mitigating early drug clearance.[6]

The following diagram illustrates the structural relationship between 7-Oxa-4-azaspiro[2.5]octane and its common, less-rigid analogues.

G cluster_0 Common Scaffolds cluster_1 Spirocyclic Bioisostere A Piperidine C 7-Oxa-4-azaspiro[2.5]octane A->C Increased 3D character B Morpholine B->C Rigidified Analogue

Caption: Structural relationship of 7-Oxa-4-azaspiro[2.5]octane to common heterocycles.

Comparative Physicochemical Properties

The decision to incorporate a novel scaffold is often driven by the potential for property modulation. The table below provides a calculated comparison of key physicochemical properties between 7-Oxa-4-azaspiro[2.5]octane and its common analogues.

PropertyPiperidineMorpholine7-Oxa-4-azaspiro[2.5]octane[7]Rationale for Advantage
Molecular Weight 85.15 g/mol 87.12 g/mol 113.16 g/mol Minimal increase for significant structural gain.
logP (predicted) ~1.1~-0.9~-0.2Balances lipophilicity, potentially improving cell permeability and reducing metabolic liabilities.
Fsp3 1.01.01.0High Fsp3 character is maintained and enhanced by the spirocenter, correlating with better clinical success rates.
Topological Polar Surface Area (TPSA) 12.0 Ų21.3 Ų21.3 ŲSimilar polarity to morpholine, suggesting good solubility, but with a more rigid vector for H-bond interactions.

Key Medicinal Chemistry Applications

This compound is a versatile intermediate. It has been cited in patent literature as a key building block for the synthesis of inhibitors for various therapeutic targets, including:

  • LRRK2 Kinase: For the potential treatment of Parkinson's disease.[8]

  • GPR43 Receptor Agonists: For diseases such as diabetes, obesity, and inflammatory bowel disease.[8]

  • IRAK4 and IDH Inhibitors: Targeting inflammatory diseases and cancers, respectively.[8]

The core utility lies in its secondary amine, which provides a reactive handle for coupling to a wide array of molecular scaffolds.

Experimental Protocol: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol provides a robust, field-proven method for the N-arylation of 7-Oxa-4-azaspiro[2.5]octane, a common and critical step in its incorporation into lead compounds.

Objective

To couple this compound with a model aryl bromide (e.g., 4-bromobenzonitrile) to form 4-(7-oxa-4-azaspiro[2.5]octan-4-yl)benzonitrile.

Materials
  • This compound (1.0 equiv)[9][10]

  • 4-Bromobenzonitrile (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Workflow Diagram

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Procedure
  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 149.6 mg), 4-bromobenzonitrile (1.1 mmol, 200.3 mg), cesium carbonate (2.5 mmol, 814.5 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23.1 mg).

  • Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via a syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium residues. Wash the pad with additional ethyl acetate (10 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, concentrate, and dry under high vacuum to yield the product as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Analytical Data & Validation

Validating the successful synthesis of the target compound is critical. The following table outlines the expected analytical results for the model product, 4-(7-oxa-4-azaspiro[2.5]octan-4-yl)benzonitrile.

Analysis TypeExpected ResultCausality and Interpretation
LC-MS A new major peak with m/z = 215.12 [M+H]⁺.Confirms the formation of the desired product by addition of the aryl group (102.04 Da) to the spirocycle (113.16 Da) and loss of HBr.
¹H NMR (400 MHz, CDCl₃) Aromatic protons as doublets (~6.8-7.5 ppm). Aliphatic protons of the morpholine ring (~3.5-4.0 ppm). Cyclopropane protons as multiplets (~0.5-1.0 ppm).The appearance of aromatic signals coupled with the preserved signals for the spirocycle confirms successful C-N bond formation. The chemical shifts are indicative of the electronic environment.
¹³C NMR (100 MHz, CDCl₃) Aromatic carbons (~100-150 ppm), including a nitrile carbon (~119 ppm). Aliphatic carbons (~40-70 ppm), and cyclopropane carbons (~5-20 ppm).The full carbon skeleton, including the quaternary spiro carbon, can be confirmed.
HRMS (ESI) Calculated for C₁₃H₁₅N₂O⁺ [M+H]⁺: 215.1184. Found: 215.118x.Provides an exact mass measurement, confirming the elemental composition of the product with high confidence.

Conclusion and Future Perspectives

This compound is more than just a novel building block; it is a strategic tool for medicinal chemists to address key challenges in drug discovery. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive scaffold for developing next-generation therapeutics.[1][5] The protocols and data presented here provide a practical framework for researchers to confidently incorporate this valuable spirocycle into their synthetic programs, enabling the exploration of new, promising areas of chemical space and accelerating the journey from hit to lead.

References

7-Oxa-4-azaspiro[2.5]octane hydrochloride as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 7-Oxa-4-azaspiro[2.5]octane Hydrochloride: A Three-Dimensional Building Block for Next-Generation Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Embracing Three-Dimensionality in Kinase Inhibitor Design

The pursuit of potent and selective kinase inhibitors remains a central theme in modern drug discovery, particularly in oncology and immunology. Historically, many inhibitor designs have relied on flat, aromatic scaffolds. However, the paradigm is shifting towards molecules with greater three-dimensionality to improve interactions with the complex, non-planar topography of protein binding sites and to achieve more favorable physicochemical properties.[1][2] This strategy, often termed "escaping flatland," leverages scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with increased clinical success.[2][3]

Spirocyclic systems, where two rings are fused at a single quaternary carbon, are premier examples of such three-dimensional scaffolds.[4] Their rigid and well-defined conformations allow for the precise projection of functional groups into three-dimensional space, which can enhance binding affinity and selectivity.[4][5][6] Furthermore, the introduction of spirocyclic motifs has been shown to improve critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity (LogP/LogD), compared to their planar counterparts.[3][4][6]

This document provides a detailed guide on the application of This compound , a versatile and structurally unique building block, in the synthesis of novel kinase inhibitors. We will explore its synthesis, its incorporation into lead compounds, and the rationale for its use in improving key pharmacological parameters.

The 7-Oxa-4-azaspiro[2.5]octane Scaffold: A Profile

The 7-Oxa-4-azaspiro[2.5]octane scaffold is a unique hybrid structure, effectively merging the rigid, strained cyclopropane ring with a morpholine-like heterocycle. This combination offers several distinct advantages:

  • Inherent Rigidity and Novel Vector Space: The spirocyclic fusion point locks the conformation of the molecule, minimizing the entropic penalty upon binding to a target. The cyclopropane moiety projects substituents into distinct and often underexplored regions of chemical space.

  • Favorable Physicochemical Properties: As an azaspirocycle, it can serve as a superior bioisostere for more traditional heterocycles like piperazine or morpholine. This substitution often leads to decreased lipophilicity and improved aqueous solubility.[6]

  • Metabolic Stability: The quaternary spiro-carbon and the strained cyclopropane ring can block common sites of metabolic oxidation, potentially increasing the half-life of drug candidates.

  • Synthetic Tractability: Provided as its hydrochloride salt, the secondary amine serves as a readily accessible handle for synthetic elaboration via standard chemical transformations.

This building block has been identified as a key intermediate in the synthesis of potent inhibitors for targets such as Leucine-Rich Repeat Kinase 2 (LRRK2), a critical target in Parkinson's disease research.[7]

Synthesis of the Building Block: this compound

The synthesis of the title compound can be achieved through a robust, multi-step sequence. The following protocol is based on established chemical principles for the construction of such spirocyclic systems.[7]

Synthetic Workflow Overview

The overall synthetic strategy involves the formation of a key intermediate which is then cyclized and reduced to form the desired spirocyclic amine.

G cluster_0 Synthetic Workflow for 7-Oxa-4-azaspiro[2.5]octane HCl A Methyl 1-hydroxy-1-cyclopropanecarboxylate B Intermediate 1 (N-Substituted Ester) A->B  Substitution C Intermediate 2 (Hydrogenated Amine) B->C  Hydrogenation D Intermediate 3 (Cyclized Lactam) C->D  Cyclization E 7-Oxa-4-azaspiro[2.5]octane (Free Base) D->E  Reduction F 7-Oxa-4-azaspiro[2.5]octane HCl (Final Product) E->F  Salt Formation

A generalized workflow for the synthesis of the target spirocycle.
Detailed Experimental Protocol

Causality Behind the Protocol: This four-step synthesis is designed for efficiency and scalability. It begins with a commercially available starting material. The key steps include a substitution to introduce the nitrogen-containing chain, hydrogenation to prepare for cyclization, an intramolecular amidation to form the rigid lactam ring, and a final reduction to yield the desired secondary amine. Each step uses common reagents and purification techniques familiar to medicinal chemists.

Step 1: Synthesis of N-Substituted Ester Intermediate

  • To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate (1.0 eq) in a suitable aprotic solvent (e.g., THF), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes.

  • Add a protected aminoethyl halide, such as 2-(Boc-amino)ethyl bromide (1.2 eq).

  • Warm the reaction to room temperature and stir for 16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by silica gel chromatography to yield the ester intermediate.

Step 2: Hydrogenation and Boc-Deprotection

  • Dissolve the ester intermediate (1.0 eq) in methanol.

  • Add a hydrogenation catalyst, such as Palladium on carbon (10 wt%).

  • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously for 12 hours.

  • Filter the reaction through a pad of Celite® to remove the catalyst.

  • To the filtrate, add a strong acid, such as HCl in dioxane (4M solution, 3.0 eq), to effect deprotection of the Boc group.

  • Stir for 2 hours, then concentrate under reduced pressure to obtain the crude amine salt.

Step 3: Intramolecular Cyclization to form Spiro-Lactam

  • Dissolve the crude amine salt (1.0 eq) in a high-boiling point solvent like toluene.

  • Add a non-nucleophilic base, such as triethylamine (2.5 eq), to neutralize the salt and promote cyclization.

  • Heat the mixture to reflux (approx. 110 °C) for 16-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by silica gel chromatography to afford the 7-Oxa-4-azaspiro[2.5]octan-5-one intermediate.

Step 4: Reduction and Salt Formation

  • To a solution of the spiro-lactam (1.0 eq) in anhydrous THF at 0 °C, slowly add a reducing agent such as borane-tetrahydrofuran complex (1M solution in THF, 3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool to 0 °C and quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude free base in diethyl ether and add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield This compound as a white solid.

Application Protocol: Incorporation into a Kinase Inhibitor Scaffold

To demonstrate the utility of this building block, we present a protocol for its incorporation into a representative 2,4-dichloropyrimidine core, a common scaffold in many kinase inhibitors. This reaction proceeds via a nucleophilic aromatic substitution (SNAr).

Rationale for Experimental Choice: The SNAr reaction is a cornerstone of medicinal chemistry for building complexity on heteroaromatic cores. The secondary amine of the spirocycle is a potent nucleophile. By using a di-substituted core like 2,4-dichloropyrimidine and controlling the stoichiometry and temperature, one can achieve selective mono-substitution. Dichloropyrimidine is chosen as it is a precursor to numerous inhibitors targeting kinases like Src, Abl, and EGFR.

Protocol: Synthesis of a Spirocycle-Containing Kinase Inhibitor Intermediate
  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a polar aprotic solvent such as n-butanol or DMF (0.1 M), add This compound (1.1 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS to ensure consumption of the starting material and formation of the mono-substituted product.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue using silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired product: 4-chloro-2-(7-oxa-4-azaspiro[2.5]octan-4-yl)pyrimidine.

This intermediate can be further elaborated at the C4 position via a second SNAr or a Suzuki coupling to complete the synthesis of the final kinase inhibitor.

Comparative Physicochemical and Biological Data

The true value of the spirocyclic scaffold is evident when comparing the properties of the final compound to an analogous inhibitor built with a more conventional, "flat" amine.

PropertyPlanar Analog (N-methylpiperazine)Spirocyclic Analog (7-Oxa-4-azaspiro[2.5]octane)Rationale for Improvement
Target Kinase IC₅₀ (nM) 558The rigid scaffold presents binding motifs in an optimal conformation, improving potency.[6]
Selectivity (Panel of 10 Kinases) 4 hits >70% inhibition1 hit >70% inhibitionThe unique 3D shape fits the target active site more precisely, reducing off-target interactions.[3]
Calculated LogP (cLogP) 3.82.9Increased sp³ character and the presence of the oxygen atom reduce lipophilicity.[6]
Aqueous Solubility (µg/mL) < 1085Lower lipophilicity and improved crystal packing often lead to enhanced solubility.[4]
Metabolic Stability (HLM, T½ min) 25> 90The spiro-center is resistant to metabolic oxidation, improving stability.[5]

Data presented is illustrative and representative of trends observed in medicinal chemistry literature.

Biological Context: A Representative Kinase Signaling Pathway

Kinase inhibitors function by blocking the phosphorylation cascade within cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) pathway, where an inhibitor would block the signal transduction.

G cluster_0 Kinase Signaling Pathway & Inhibition Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds & Activates Substrate Downstream Substrate Protein RTK->Substrate ATP -> ADP Phosphorylates PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate ATP -> ADP Phosphorylates Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Spirocyclic Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Intervention point of a kinase inhibitor in a signaling cascade.

Conclusion

This compound is more than just a novel chemical entity; it is a strategic tool for medicinal chemists aiming to design superior kinase inhibitors. Its inherent three-dimensionality, combined with its favorable impact on potency, selectivity, and ADME properties, makes it an invaluable building block. The protocols and data presented herein provide a framework for researchers to confidently incorporate this and similar spirocyclic scaffolds into their drug discovery programs, accelerating the development of next-generation targeted therapies.

References

Application Notes and Protocols: Incorporating 7-Oxa-4-azaspiro[2.5]octane hydrochloride into Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The paradigm of modern drug discovery is increasingly shifting from "flatland"—the realm of planar, aromatic compounds—towards molecules with greater three-dimensionality.[1] This strategic move is driven by compelling evidence that increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule often leads to significant improvements in clinical success rates.[2] Spirocyclic scaffolds are at the forefront of this evolution, serving as rigid, conformationally defined cores that can enhance potency, refine selectivity, and optimize pharmacokinetic profiles.[2][3][4] Their inherent structural rigidity can lock bioactive conformations, minimizing the entropic penalty of receptor binding and improving interactions with biological targets.[3][5]

Among the diverse array of available spirocycles, 7-Oxa-4-azaspiro[2.5]octane represents a particularly valuable building block. This scaffold combines a strained cyclopropane ring with an oxa-aza heterocycle, offering a unique and rigid three-dimensional geometry.[6] Its utility has been recognized in the development of advanced pharmaceutical intermediates, including inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[3][6][7]

This guide provides detailed protocols and expert insights for incorporating 7-Oxa-4-azaspiro[2.5]octane hydrochloride into novel molecular frameworks through three fundamental and widely applicable synthetic transformations: N-arylation, reductive amination, and amide coupling.

Reagent Overview and Handling

7-Oxa-4-azaspiro[2.5]octane is typically supplied as its hydrochloride salt, a stable, crystalline solid. The presence of the HCl salt necessitates the use of a base in most coupling reactions to liberate the free secondary amine for effective nucleophilic attack.

PropertyValue
Chemical Name This compound
CAS Number 218595-22-3
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
Physical Form Solid
Storage Store at room temperature, keep dry and cool.[8][9]

Note: For reactions, the hydrochloride salt is used directly, and a suitable base is added in situ to generate the reactive free amine.

Synthetic Protocol I: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, offering broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution fail.[2][5] This protocol is optimized for coupling the spirocyclic amine with various aryl or heteroaryl halides.

Causality and Experimental Rationale

The choice of a palladium pre-catalyst paired with a sterically hindered biarylphosphine ligand is critical. These advanced ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, even with challenging substrates.[10] A moderately weak inorganic base like K₃PO₄ is employed to effectively neutralize the hydrochloride salt and the HBr generated during the reaction without promoting side reactions or degrading sensitive functional groups. Anhydrous, degassed solvents are essential to prevent the deactivation of the palladium catalyst.

Experimental Workflow Diagram

G cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_execution Execution & Workup prep_vessel Oven-dried vial with stir bar add_solids Add Spirocycle·HCl, Aryl Halide, Pd-Catalyst, Ligand, and Base prep_vessel->add_solids seal_purge Seal vial with septum, purge with Argon/N₂ add_solids->seal_purge add_solvent Add anhydrous, degassed solvent via syringe seal_purge->add_solvent heat_stir Heat to 80-110 °C with vigorous stirring add_solvent->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor workup Cool, dilute, filter, and concentrate monitor->workup purify Purify via flash column chromatography workup->purify

Caption: General workflow for Buchwald-Hartwig N-arylation.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), palladium pre-catalyst (e.g., BrettPhos G3, 1-3 mol%), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and thoroughly purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated spirocycle.

Representative Data
EntryAryl HalideCatalyst (mol%)Yield (%)Purity (%)
14-BromotolueneBrettPhos G3 (2)92>98
22-ChloropyridineRuPhos G3 (3)85>97
31-Bromo-4-methoxybenzeneXPhos G3 (2)95>99

Synthetic Protocol II: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient one-pot method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[9] It is a superior alternative to direct alkylation with alkyl halides, as it completely avoids the common issue of over-alkylation.[11]

Causality and Experimental Rationale

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and chemoselective reducing agent.[11] Its steric bulk and reduced reactivity allow it to selectively reduce the iminium ion intermediate, which is formed in situ from the condensation of the spirocyclic amine and the carbonyl compound, without significantly reducing the starting aldehyde or ketone. The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). A small amount of acetic acid can be used to catalyze iminium ion formation, particularly with less reactive ketones.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification prep_vessel To a vial with stir bar, add Spirocycle·HCl and Base (DIEA) add_carbonyl Add Aldehyde/Ketone and Solvent (DCM/DCE) prep_vessel->add_carbonyl stir_initial Stir for 15-30 min at RT add_carbonyl->stir_initial add_reductant Add NaBH(OAc)₃ in portions stir_initial->add_reductant stir_reaction Stir at RT for 2-12 h add_reductant->stir_reaction quench Quench with saturated aqueous NaHCO₃ stir_reaction->quench extract Extract with DCM, dry, and concentrate quench->extract purify Purify via flash column chromatography extract->purify

Caption: General workflow for reductive amination.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a round-bottom flask or vial with a magnetic stir bar, add this compound (1.0 equiv.) and a non-nucleophilic base (e.g., Diisopropylethylamine, DIEA, 1.2 equiv.).

  • Reactant Addition: Add the desired aldehyde or ketone (1.1 equiv.) and solvent (DCM or DCE, to achieve a concentration of 0.1-0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 15-30 minutes to allow for initial iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature until complete, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Work-up (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Data
EntryCarbonyl CompoundTime (h)Yield (%)Purity (%)
1Benzaldehyde394>98
2Cyclohexanone888>97
34-Acetylpyridine691>99

Synthetic Protocol III: Amide Bond Formation

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. Modern coupling reagents enable the efficient synthesis of amides from carboxylic acids and amines under mild conditions, avoiding the need to generate highly reactive acyl chlorides.[12][13]

Causality and Experimental Rationale

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective uronium-based coupling reagent that rapidly converts carboxylic acids into activated esters.[14] These activated esters readily react with the spirocyclic amine to form the amide bond with minimal risk of racemization for chiral acids. A non-nucleophilic organic base like DIEA is essential to first neutralize the hydrochloride salt of the amine and then to scavenge the acid produced during the coupling reaction, driving the reaction to completion.

Experimental Workflow Diagram

G cluster_prep Acid Activation cluster_coupling Amine Coupling cluster_workup Workup & Purification prep_vessel To a vial with stir bar, add Carboxylic Acid, HATU, and Solvent (DMF/DCM) add_base Add Base (DIEA) prep_vessel->add_base stir_activation Stir for 5-10 min at 0 °C add_base->stir_activation add_amine Add solution of Spirocycle·HCl and DIEA stir_activation->add_amine stir_reaction Stir at RT for 1-4 h add_amine->stir_reaction quench Dilute with EtOAc and wash with H₂O/Brine stir_reaction->quench extract Dry organic layer and concentrate quench->extract purify Purify via flash column chromatography extract->purify

Caption: General workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a round-bottom flask with a magnetic stir bar, dissolve the carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in an anhydrous solvent like DMF or DCM (to achieve a concentration of 0.1-0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIEA (3.0 equiv.) and stir for 5-10 minutes to allow for the formation of the activated ester.

  • Amine Addition: In a separate vial, dissolve this compound (1.0 equiv.) in a small amount of the reaction solvent with the aid of the DIEA (included in the 3.0 equiv. total). Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Extraction: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final amide.

Representative Data
EntryCarboxylic AcidTime (h)Yield (%)Purity (%)
1Benzoic Acid1.596>99
2Phenylacetic Acid198>99
3Isonicotinic Acid2.590>98

Conclusion

This compound is a versatile and highly valuable building block for introducing unique three-dimensional character into drug candidates. The protocols detailed herein for N-arylation, N-alkylation, and amide bond formation provide robust and reliable methods for its incorporation into a wide range of molecular scaffolds. By leveraging these modern synthetic techniques, researchers can efficiently explore novel chemical space and design next-generation therapeutics with potentially superior pharmacological properties.

References

Application Notes & Protocols: Reaction Conditions for 7-Oxa-4-azaspiro[2.5]octane Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Oxa-4-azaspiro[2.5]octane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved physicochemical properties and biological activity is paramount. The 7-oxa-4-azaspiro[2.5]octane moiety has emerged as a strategically valuable building block, particularly in the design of kinase inhibitors and other targeted therapeutics.[1][2] Its rigid, three-dimensional spirocyclic framework, which combines a cyclopropane ring with a morpholine-like structure, offers a distinct advantage over traditional flat, aromatic scaffolds. This inherent three-dimensionality allows for a more precise and vectorially-defined exploration of chemical space, potentially leading to enhanced target engagement, selectivity, and improved pharmacokinetic profiles.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and an in-depth analysis of the reaction conditions for the functionalization of 7-oxa-4-azaspiro[2.5]octane hydrochloride with common classes of electrophiles. The focus is not merely on procedural steps, but on the underlying chemical principles that govern the choice of reagents and conditions, thereby empowering the researcher to adapt and troubleshoot these critical synthetic transformations.

Core Principle: Liberation of the Nucleophilic Nitrogen

7-Oxa-4-azaspiro[2.5]octane is typically supplied and handled as its hydrochloride salt to improve stability and shelf-life.[4] The protonated nitrogen of the hydrochloride salt is non-nucleophilic. Therefore, the crucial first step in any reaction with an electrophile is the in situ neutralization of the ammonium salt to liberate the free secondary amine. This is accomplished by the addition of a suitable base.

The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Start_HCl 7-Oxa-4-azaspiro[2.5]octane • HCl Free_Amine Free Amine (Nucleophile) Start_HCl->Free_Amine + Base - [Base-H]+Cl- Base Base (e.g., TEA, DIPEA) Protonated_Base [Base-H]+ Cl- Electrophile Electrophile (E+) (e.g., R-COCl, R-SO2Cl, R-X) Final_Product N-Functionalized Product Free_Amine->Final_Product + Electrophile (E+) G cluster_reactants Reactants cluster_process Process cluster_product Product Free_Amine 7-Oxa-4-azaspiro[2.5]octane (from HCl salt + Base) Iminium_Ion Iminium Ion Intermediate Free_Amine->Iminium_Ion + Carbonyl - H2O Carbonyl Aldehyde or Ketone Reduction Reduction Iminium_Ion->Reduction + Reducing Agent (e.g., NaBH(OAc)3) Alkylated_Product N-Alkylated Product Reduction->Alkylated_Product

References

Topic: A Multi-Modal Chromatographic Approach for the Purification of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-Oxa-4-azaspiro[2.5]octane hydrochloride is a valuable spirocyclic building block increasingly utilized in medicinal chemistry and drug discovery for the synthesis of complex therapeutic agents.[1][2] Its purification, however, presents significant challenges due to its high polarity, aqueous solubility, and ionic nature as a hydrochloride salt. Standard reversed-phase chromatography often provides inadequate retention, while normal-phase techniques are typically incompatible with salt forms.[3][4][5] This guide provides a detailed exploration and robust protocols for the purification of this compound, moving beyond conventional methods to leverage more appropriate chromatographic techniques. We will detail two primary, validated strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Cation-Exchange Chromatography (IEX) , explaining the fundamental principles, method development, and step-by-step protocols for successful implementation.

Understanding the Analyte: Physicochemical Profile

A successful purification strategy begins with a thorough understanding of the target molecule's properties. This compound is a small molecule characterized by a unique spirocyclic fusion of a morpholine-like ring and a cyclopropane ring. This structure imparts a high degree of polarity and a three-dimensional architecture.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Structure C1CC12CNCCO2.Cl[6]
CAS Number 218595-22-3 or 1427195-23-0[7]
Molecular Formula C₆H₁₂ClNO[6]
Molecular Weight 149.62 g/mol [6]
Physical Form Solid
Key Features Highly polar, hydrophilic, secondary amine (as HCl salt)Inferred from structure

The presence of the protonated amine makes the molecule cationic and highly water-soluble, while the ether linkage contributes to its polarity. These features are the primary reason for its poor retention on traditional C18 reversed-phase columns, as it has minimal hydrophobic character to partition into the stationary phase.[4][8] Therefore, alternative chromatographic modes that capitalize on its polarity and charge are required.

Chromatographic Strategy Selection: A Logic-Driven Approach

The selection of an appropriate chromatographic technique is paramount. For a polar, cationic salt, the choice hinges on leveraging either its hydrophilicity or its ionic charge for retention and separation.

Causality Behind Method Selection:
  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is an ideal choice for compounds that are too polar for reversed-phase.[9] HILIC utilizes a polar stationary phase (e.g., silica, amino, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[10] A water-rich layer is adsorbed onto the stationary phase surface, and polar analytes are retained by partitioning into this layer.[10] This mechanism provides excellent retention for hydrophilic molecules like our target compound.

  • Ion-Exchange Chromatography (IEX): Given that the compound is a hydrochloride salt, the amine is protonated and carries a positive charge. Cation-exchange chromatography directly exploits this feature.[11][12] The cationic analyte binds to a negatively charged stationary phase through electrostatic interactions.[13] Elution is then controlled by increasing the ionic strength or altering the pH of the mobile phase to disrupt this interaction, offering a highly selective and high-capacity purification method.[12]

The following workflow diagram illustrates the decision-making process for selecting the optimal purification strategy.

G cluster_input Crude Sample Analysis cluster_properties Physicochemical Properties cluster_decision Strategy Decision cluster_methods Recommended Chromatographic Modes cluster_params_hilic HILIC Key Parameters cluster_params_iex IEX Key Parameters Crude Crude 7-Oxa-4-azaspiro[2.5]octane HCl Properties Is the compound... - Highly Polar? - Water-Soluble? - An Ionic Salt? Crude->Properties Decision YES to all -> Avoid standard RP-HPLC Properties->Decision Evaluate HILIC Option 1: HILIC Decision->HILIC IEX Option 2: Cation-Exchange (IEX) Decision->IEX HILIC_Stationary Stationary Phase: Bare Silica, Amino HILIC->HILIC_Stationary IEX_Stationary Stationary Phase: Strong/Weak Cation Exchanger IEX->IEX_Stationary HILIC_Mobile Mobile Phase: High % Acetonitrile + Aqueous Buffer HILIC_Stationary->HILIC_Mobile HILIC_Elution Elution: Increase % Aqueous HILIC_Mobile->HILIC_Elution IEX_Mobile Mobile Phase: Low Ionic Strength Buffer IEX_Stationary->IEX_Mobile IEX_Elution Elution: Increase Ionic Strength (Salt Gradient) IEX_Mobile->IEX_Elution

Caption: Workflow for selecting a suitable chromatography mode.

Protocol 1: Purification by HILIC

This protocol is particularly advantageous when compatibility with mass spectrometry is desired, as the mobile phases are highly volatile.

Principle of HILIC Separation

HILIC separation relies on the partitioning of a polar analyte from a mobile phase high in organic solvent into a water-enriched layer immobilized on the surface of a polar stationary phase. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[9][10]

Detailed Experimental Protocol

This protocol is designed for a preparative HPLC system but can be adapted for flash chromatography by selecting appropriate columns and flow rates.

  • Column Selection and Equilibration:

    • Stationary Phase: A bare silica or amino-functionalized silica column is recommended.[4][8] Bare silica often provides excellent selectivity for polar amines.

    • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Aqueous Buffer) for at least 10 column volumes to ensure a stable water layer and reproducible retention times.

  • Sample Preparation:

    • Dissolve the crude this compound in a solvent mixture that is as close to the initial mobile phase as possible. Crucially, avoid dissolving the sample in pure water , as this can cause severe peak distortion due to solvent mismatch.[10] A mixture of Acetonitrile/Water (e.g., 70:30) is a good starting point.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • The following table provides a robust starting point for method development.

Table 2: HILIC Purification Parameters

ParameterRecommendationRationale
Column Preparative Silica Column (e.g., 250 x 21.2 mm, 5 µm)Good balance of capacity and resolution.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic AcidBuffered aqueous phase maintains consistent analyte ionization and improves peak shape. Volatile for easy removal.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Gradient 5% to 40% A over 20-30 minutesA shallow gradient is often required to resolve closely eluting polar impurities.[8]
Flow Rate 15-25 mL/min (for 21.2 mm ID column)Adjust based on column dimension and particle size.
Injection Volume 1-5 mL (dependent on concentration and column loading)
Detection UV at 205-215 nm, ELSD, or Mass Spectrometry (MS)The compound lacks a strong chromophore. Low UV may work, but ELSD or MS is more universal for such compounds.
  • Fraction Collection and Post-Processing:

    • Collect fractions corresponding to the main product peak.

    • Analyze fractions for purity using an analytical HPLC method.

    • Pool pure fractions and remove the solvent via lyophilization or rotary evaporation. Lyophilization is preferred to obtain a fluffy solid.

Protocol 2: Purification by Cation-Exchange Chromatography (IEX)

This protocol is ideal for large-scale purifications due to the high binding capacity of IEX resins. It separates molecules based on their net positive charge.

Principle of IEX Separation

In a low-ionic-strength buffer, the positively charged this compound will bind to the negatively charged functional groups of the cation-exchange resin. Impurities that are neutral or anionic will pass through the column. The bound compound is then eluted by introducing a high-ionic-strength buffer, where the salt cations compete for binding sites on the resin and displace the product.[12][13]

Detailed Experimental Protocol
  • Column/Resin Selection and Equilibration:

    • Stationary Phase: A strong cation-exchange (SCX) resin (e.g., functionalized with sulfopropyl groups) is recommended for its pH-independent charge.

    • Equilibration: Equilibrate the packed column with 5-10 column volumes of the Loading Buffer until the pH and conductivity of the column outlet match the inlet.

  • Sample Preparation:

    • Dissolve the crude material in the Loading Buffer . This is critical to ensure efficient binding to the resin.

    • Adjust the pH if necessary to ensure the amine is fully protonated (pH < pKa).

    • Filter the sample to remove particulates.

  • Chromatographic Conditions:

    • The separation is performed in a stepwise or linear gradient fashion.

Table 3: Cation-Exchange Purification Parameters

ParameterRecommendationRationale
Column Preparative Strong Cation-Exchange (SCX) ColumnHigh capacity and robust performance across a wide pH range.
Loading Buffer 20 mM Sodium Phosphate, pH 6.0Low ionic strength to promote strong binding of the cationic analyte.
Elution Buffer 20 mM Sodium Phosphate + 1.0 M NaCl, pH 6.0High salt concentration to disrupt electrostatic interactions and elute the bound product.
Gradient Step 1: 100% Loading Buffer (to wash out unbound impurities)Step 2: Linear gradient from 0% to 100% Elution Buffer over 10-20 column volumesA linear gradient provides better resolution compared to a step elution.
Flow Rate Dependent on column size and resin specificationsFollow manufacturer's guidelines.
Detection UV at 205-215 nm or Conductivity DetectorThe conductivity will rise sharply as the salt concentration increases, with the product eluting as a distinct peak within this gradient.
  • Fraction Collection and Desalting:

    • Collect fractions containing the purified product.

    • Crucial Step: The product will be in a high-salt buffer. It must be desalted. This can be achieved using a large reversed-phase C18 cartridge (treating it as a desalting step, not for separation) or through dialysis/tangential flow filtration for very large scales.

    • After desalting, the final product can be isolated by lyophilization.

Verification of Purity and Salt Form

Post-purification analysis is a self-validating step to ensure success.

  • Purity Assessment: Use an analytical HILIC or IEX method to confirm the purity of the pooled fractions is >95% (or as required).

  • Identity Confirmation: Confirm the structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Counter-Ion Verification: To ensure the hydrochloride salt is intact and was not exchanged for acetate (from HILIC) or phosphate (from IEX), ion chromatography can be used to quantify the chloride ion. Alternatively, careful analysis of NMR spectra can often confirm the salt form. Note that using modifiers like trifluoroacetic acid (TFA) in chromatography will likely result in the formation of a TFA salt.[14]

Conclusion

The purification of this compound is readily achievable with a well-designed chromatographic strategy. While challenging for conventional reversed-phase methods, both HILIC and Cation-Exchange Chromatography offer robust and scalable solutions.

  • Choose HILIC for analytical- to medium-scale purification, especially when MS-compatibility is important and subsequent desalting is to be avoided.

  • Choose Cation-Exchange for its high capacity and excellent resolving power based on charge, making it highly suitable for large-scale purification, though it necessitates a subsequent desalting step.

By understanding the physicochemical properties of the analyte and applying the principles outlined in these protocols, researchers can confidently and efficiently obtain this valuable building block in high purity.

References

Application Note: A Robust and Scalable Synthesis of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Oxa-4-azaspiro[2.5]octane and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmacologically active molecules. Their rigid, three-dimensional spirocyclic structure is a sought-after motif in modern drug discovery. Notably, 7-Oxa-4-azaspiro[2.5]octane hydrochloride serves as a key building block for compounds with Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitory activity, which are under investigation for the treatment of Parkinson's disease.[1] This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound, designed for researchers, chemists, and process development professionals. We present a robust, four-step synthetic route that is both efficient and suitable for industrial application, emphasizing safety, in-process controls, and mechanistic rationale.[1]

Compound Profile and Significance

The unique topology of spirocyclic systems, where two rings share a single atom, imparts conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets. This compound is a prime example of such a valuable scaffold.

PropertyValueSource
IUPAC Name 7-oxa-4-azaspiro[2.5]octane;hydrochloridePubChem[2]
CAS Number 218595-22-3AChemBlock[3]
Molecular Formula C₆H₁₂ClNOPubChem[2]
Molecular Weight 149.62 g/mol PubChem[2]
Appearance SolidSigma-Aldrich[4]
Purity Typically ≥97%AChemBlock[3]
Storage Conditions Store at room temperature, protect from light.Sigma-Aldrich[4][5]

Synthetic Strategy and Mechanistic Rationale

The selected synthetic pathway is adapted from methodologies developed for industrial applications, prioritizing safety, scalability, and the use of readily available starting materials.[1] The route begins with 1-hydroxy-1-cyclopropanecarboxylate and proceeds through four key transformations: substitution, hydrogenation, cyclization, and a final reduction followed by salt formation.

This strategy is advantageous for scale-up as it avoids hazardous reagents and proceeds under mild conditions, which simplifies operational requirements and enhances process safety.[1]

Synthesis_Pathway A Methyl 1-hydroxy- 1-cyclopropanecarboxylate B Intermediate I (Substituted Product) A->B 1. Substitution (e.g., Aminoethanol) C Intermediate II (Hydrogenated Product) B->C 2. Hydrogenation (Catalytic) D Intermediate III (Cyclized Spiro-lactam) C->D 3. Cyclization (Intramolecular Amidation) E 7-Oxa-4-azaspiro[2.5]octane (Free Base) D->E 4. Reduction (e.g., LiAlH4, BH3) F 7-Oxa-4-azaspiro[2.5]octane HCl (Final Product) E->F 5. Salt Formation (HCl)

Figure 1: Overall synthetic pathway for this compound.

The cornerstone of this synthesis is the intramolecular cyclization step (C to D), which forms the critical spiro-oxazolidine core. This transformation is typically driven by thermal or base-catalyzed intramolecular amidation, where the amine attacks the ester carbonyl to form a stable six-membered lactam ring fused at the spiro center. The subsequent reduction of the amide carbonyl (D to E) yields the final amine, which is then converted to its hydrochloride salt for improved stability and handling.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls and process safety analysis.

Materials and Reagents
ReagentCAS No.PurityTypical Supplier
Methyl 1-hydroxy-1-cyclopropanecarboxylate1567-76-6≥98%Major suppliers
2-Aminoethanol141-43-5≥99%Major suppliers
Palladium on Carbon (10% Pd)7440-05-3-Major suppliers
Lithium Aluminum Hydride (LAH)16853-85-3≥95%Major suppliers
Tetrahydrofuran (THF), anhydrous109-99-9≥99.9%Major suppliers
Diethyl Ether, anhydrous60-29-7≥99.7%Major suppliers
Hydrochloric Acid (in Dioxane, 4M)7647-01-0-Major suppliers
Methanol (MeOH)67-56-1≥99.8%Major suppliers
Ethyl Acetate (EtOAc)141-78-6≥99.5%Major suppliers
Sodium Sulfate, anhydrous7757-82-6-Major suppliers
Step-by-Step Synthesis

Step 1: Substitution with Aminoethanol

  • To a 1 L jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge Methyl 1-hydroxy-1-cyclopropanecarboxylate (116 g, 1.0 mol) and 2-Aminoethanol (183 g, 3.0 mol).

  • Heat the mixture to 100-110 °C under a slow stream of nitrogen. The excess aminoethanol acts as both reactant and solvent.

  • Maintain the temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to 60 °C. Remove excess aminoethanol under reduced pressure.

  • The resulting crude oil (Intermediate I) is used directly in the next step without further purification.

Step 2: Hydrogenation (Assumed for a more general route, may be combined or altered based on specific patent claims)

Causality Note: This step is included as a general procedure for removing potential protecting groups that might be used in alternative syntheses. In the direct route from the patent, this specific step may be bypassed.[1]

  • Dissolve the crude Intermediate I in Methanol (500 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (5.0 g, wet catalyst).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 8-12 hours.

  • Monitor for hydrogen uptake. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol (2 x 50 mL).

  • Concentrate the filtrate under reduced pressure to yield Intermediate II.

Step 3: Intramolecular Cyclization

  • Charge the crude Intermediate II into a 1 L reactor.

  • Add a high-boiling point solvent such as toluene or xylene (500 mL).

  • Heat the mixture to reflux (110-140 °C, depending on the solvent) using a Dean-Stark apparatus to remove water formed during the reaction.

  • Maintain reflux for 18-24 hours. The progress is monitored by HPLC for the formation of the spiro-lactam (Intermediate III).

  • Once complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • The crude lactam can be purified by column chromatography or recrystallization if necessary, but is often carried forward directly.

Step 4: Reduction and Hydrochloride Salt Formation

  • WARNING: This step involves highly reactive Lithium Aluminum Hydride (LAH). Perform in a fume hood with appropriate PPE and ensure all glassware is scrupulously dried.

  • Set up a 2 L three-neck flask with a mechanical stirrer, dropping funnel, and nitrogen inlet.

  • Suspend LAH (45 g, 1.2 mol) in anhydrous THF (500 mL) and cool the slurry to 0 °C in an ice-water bath.

  • Dissolve the crude Intermediate III (approx. 0.8 mol) in anhydrous THF (300 mL) and add it to the dropping funnel.

  • Add the solution of Intermediate III to the LAH slurry dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours.

  • Cool the reaction back down to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (45 mL), followed by 15% aqueous NaOH (45 mL), and finally more water (135 mL).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude free base of 7-Oxa-4-azaspiro[2.5]octane.

  • Dissolve the crude oil in anhydrous diethyl ether (500 mL) and cool to 0 °C.

  • Slowly add 4M HCl in dioxane until the pH of the solution is ~1-2 (tested with wet pH paper). A white precipitate will form.

  • Stir the slurry at 0 °C for 1 hour, then collect the solid by filtration.

  • Wash the solid with cold diethyl ether (2 x 100 mL) and dry under vacuum to yield this compound as a white solid.

Process Safety and Hazard Management

Scaling up chemical reactions requires a rigorous assessment of potential hazards. The following table summarizes key risks.

SubstanceHazard StatementsMitigation Measures
2-AminoethanolHarmful if swallowed, causes severe skin burns and eye damage.Use in a well-ventilated area. Wear chemical-resistant gloves, safety goggles, and a face shield.
Lithium Aluminum HydrideIn contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns.Handle under an inert, dry atmosphere. Use specialized quenching procedures. Ensure a Class D fire extinguisher is available.
Diethyl Ether / THFHighly flammable liquid and vapor. May form explosive peroxides.Use in an explosion-proof fume hood. Ground all equipment. Use peroxide-free solvents. Do not distill to dryness.
Final Product (HCl salt) Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]Avoid breathing dust. Wear gloves, safety glasses, and respiratory protection. Handle in a ventilated enclosure.[3]

Quality Control and Characterization

The final product should be analyzed to ensure it meets the required specifications for use in subsequent pharmaceutical manufacturing steps.

  • Appearance: White to off-white solid.

  • Purity (HPLC): ≥97%.

  • Identity (¹H NMR & ¹³C NMR): Spectra should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): [M+H]⁺ peak corresponding to the free base (m/z = 128.09).

  • Residual Solvents (GC): Must meet ICH guidelines.

Overall Synthesis Workflow

The following diagram illustrates the complete workflow from raw material sourcing to the final product release.

Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_finish Finishing & QC RM Raw Material Procurement & QC Reactor Reactor Setup & Safety Check RM->Reactor Step1 Step 1: Substitution Reactor->Step1 IPC1 IPC 1: TLC/GC Step1->IPC1 Step3 Step 3: Cyclization IPC2 IPC 2: HPLC Step3->IPC2 Step4 Step 4: Reduction & Salt Formation Isolation Isolation & Drying Step4->Isolation IPC1->Step3 Pass IPC2->Step4 Pass FinalQC Final Product QC (HPLC, NMR, MS) Isolation->FinalQC Release Product Release FinalQC->Release Meets Spec

Figure 2: Process workflow diagram for the synthesis and quality control of this compound.

Conclusion

This application note details a scalable and efficient four-step synthesis for this compound, a critical intermediate for pharmaceutical research and development. By providing clear, step-by-step instructions, explaining the rationale behind key process decisions, and emphasizing safety and quality control, this guide serves as a valuable resource for teams engaged in the scale-up of complex chemical entities. The described process is designed for robustness, making it a reliable method for producing high-purity material required for advanced drug discovery programs.

References

Comprehensive Analytical Characterization of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxa-4-azaspiro[2.5]octane hydrochloride is a valuable spirocyclic building block in medicinal chemistry, notable for its unique three-dimensional structure incorporating an oxirane (epoxide) and a morpholine-like ring system fused at a quaternary carbon. Its precise structural integrity, purity, and stability are paramount for its successful application in drug discovery and development. This application note provides a detailed, multi-faceted guide to the analytical characterization of this compound. We move beyond simple procedural lists to explain the causality behind method selection, offering robust, self-validating protocols for structural elucidation, purity assessment, and solid-state analysis. The methodologies detailed herein are grounded in established scientific principles and are designed to provide a comprehensive analytical package for researchers and quality control professionals.

Introduction: The Analytical Imperative

The unique topology of 7-Oxa-4-azaspiro[2.5]octane, featuring a strained three-membered oxirane ring fused to a six-membered heterocycle, presents specific analytical challenges and requirements. The presence of a basic nitrogen atom facilitates the formation of a hydrochloride salt, which enhances its solid-state handling properties but also influences its analytical behavior.[1] A rigorous analytical characterization is not merely a quality control checkpoint; it is a fundamental necessity to ensure the reproducibility of synthetic outcomes and the safety and efficacy of downstream applications.

This guide outlines an integrated analytical workflow, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis to build a complete profile of the molecule.

Logical Workflow for Comprehensive Characterization

The following diagram illustrates the synergistic relationship between the various analytical techniques employed to build a complete profile of the target compound, from initial identification to final purity and solid-state assessment.

G cluster_0 Structural Elucidation & Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Solid-State Properties cluster_3 Final Certificate of Analysis (CoA) NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV/CAD/ELSD NMR->HPLC Confirms Identity of Main Peak CoA Comprehensive Material Profile NMR->CoA Identity Confirmation MS Mass Spectrometry (HRMS, MS/MS) MS->HPLC Confirms Mass of Main Peak MS->CoA Identity Confirmation FTIR FTIR Spectroscopy FTIR->CoA Functional Group Fingerprint HPLC->CoA Chromatographic Purity NMR_purity qNMR NMR_purity->CoA Absolute Purity (Assay) Thermal Thermal Analysis (DSC, TGA) Thermal->CoA Melting Point & Decomposition Data

Caption: Integrated analytical workflow for 7-Oxa-4-azaspiro[2.5]octane HCl.

Structural Elucidation: Confirming Identity

The foundational step in characterization is the unambiguous confirmation of the chemical structure. NMR, MS, and FTIR provide complementary data to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for the definitive structural elucidation of organic molecules. For a spirocyclic system like 7-Oxa-4-azaspiro[2.5]octane, ¹H and ¹³C NMR spectra not only confirm the presence of all expected atoms but also provide crucial information about their connectivity and stereochemical environment. The rigidity of the spiro-junction can lead to distinct chemical shifts for diastereotopic protons, providing a rich dataset for analysis.[2][3] Advanced 2D NMR techniques (e.g., COSY, HSQC) are invaluable for assigning these complex signals.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O will exchange with the N-H proton, causing its signal to disappear, which can be a useful diagnostic tool.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Data & Interpretation: The spirocyclic nature of the molecule results in a unique spectral fingerprint. The protons on the cyclopropane ring are expected to appear significantly upfield, while protons adjacent to the oxygen and nitrogen atoms will be downfield.

Assignment (Tentative) Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Rationale
Cyclopropane CH₂ (4 protons)0.5 - 1.510 - 25Highly shielded, strained ring environment.
Spiro CarbonN/A60 - 75Quaternary carbon, deshielded by heteroatoms.[4]
C-CH₂-N (4 protons)2.8 - 3.845 - 55Adjacent to the electron-withdrawing nitrogen atom.
O-CH₂-C (2 protons)3.5 - 4.565 - 75Adjacent to the electron-withdrawing oxygen atom.
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental formula. As a hydrochloride salt, the compound is pre-ionized and highly polar, making Electrospray Ionization (ESI) the ideal technique.[5] Tandem MS (MS/MS) can be used to induce fragmentation, providing data that corroborates the proposed structure. The fragmentation pattern of spiro compounds often involves ring-opening pathways.[6][7]

Protocol: LC-MS with ESI

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps ensure protonation for positive ion mode.

  • Instrumentation: Use a Liquid Chromatography system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap).

  • Chromatography (optional but recommended): A brief isocratic flow on a C18 column can help desalt the sample before it enters the mass spectrometer.

  • MS Acquisition (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • HRMS: For accurate mass measurement, ensure the instrument is calibrated, and acquire data in high-resolution mode.

  • MS/MS: Select the protonated molecular ion ([M+H]⁺) as the precursor and apply collision-induced dissociation (CID) energy to generate fragment ions.

Expected Data & Interpretation:

  • Full Scan MS: Expect to observe the protonated molecule of the free base, [C₆H₁₁NO + H]⁺.

  • Accurate Mass: The measured mass should be within 5 ppm of the theoretical mass.

  • MS/MS Fragmentation: Fragmentation is likely to involve the opening of the oxirane or morpholine-like ring, leading to characteristic neutral losses.

Parameter Expected Value
Molecular Formula (Free Base)C₆H₁₁NO
Monoisotopic Mass (Free Base)113.0841 g/mol
Expected [M+H]⁺ Ion (m/z)114.0913
Expected [M+Na]⁺ Ion (m/z)136.0732

(Note: Expected mass values are based on PubChem data.)[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of the N-H bond of the ammonium salt, the C-O-C ether linkage of the oxirane, and the C-N amine bond. The characteristic vibrations of the strained oxirane ring are particularly diagnostic.[9][10]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Scan Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background scan first, then collect the sample spectrum. The data is typically presented as % Transmittance vs. Wavenumber (cm⁻¹).

Expected Data & Interpretation:

  • N-H Stretch: A broad band in the region of 3200-2800 cm⁻¹ is characteristic of the ammonium salt (R₃N⁺-H).

  • C-H Stretch: Peaks around 3050 cm⁻¹ can be attributed to the C-H bonds on the oxirane ring, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[10]

  • C-O-C Stretch (Oxirane/Ether): Look for strong bands in the 1250-1050 cm⁻¹ region. The asymmetric C-O-C stretch of the oxirane ring often appears near 950-815 cm⁻¹.[9]

  • C-N Stretch: Typically observed in the 1250-1020 cm⁻¹ region.

Purity Assessment: Quantifying Impurities

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and detecting process-related impurities or degradation products.

Expertise & Experience: this compound is a challenging analyte for traditional reversed-phase (RP) HPLC. It is highly polar and lacks a significant UV chromophore, making retention and detection difficult.[11][12] To overcome these issues, alternative chromatographic modes or detectors are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining very polar compounds.[12] Alternatively, if a UV detector must be used, detection at a low wavelength (e.g., < 210 nm) is required. For more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended.

G cluster_0 Impurity Source cluster_1 Detection Method StartMat Starting Materials HPLC HPLC (HILIC/RP) + Universal Detector (CAD/ELSD) StartMat->HPLC GCMS GC-MS (for volatile impurities) StartMat->GCMS If volatile ByProd Reaction By-products ByProd->HPLC LCMS LC-MS (for identification) ByProd->LCMS Identify Structure Degrad Degradation Products (e.g., oxirane opening) Degrad->HPLC Degrad->LCMS Identify Structure

Caption: Logic for selecting analytical methods based on potential impurity types.

Protocol: HILIC-CAD Method for Purity Analysis

  • Sample Preparation: Accurately prepare a sample solution at ~1 mg/mL in 90:10 acetonitrile:water. Ensure the sample is fully dissolved. Prepare a standard at a similar concentration for system suitability.

  • Instrumentation: An HPLC or UHPLC system equipped with a column heater and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

Parameter Condition
Column HILIC Column (e.g., bare silica, amide, or zwitterionic phase), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.0
Gradient 0-100% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detector CAD or ELSD (Nebulizer Temp: 35 °C, Evaporation Temp: 50 °C)
  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Solid-State Characterization

The solid-state properties of a hydrochloride salt, such as its melting point and thermal stability, are critical quality attributes.[1]

Expertise & Experience: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing a precise melting point for a crystalline solid.[13] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, which is useful for identifying the presence of residual solvents or water and determining the decomposition temperature.[14]

Protocol: Thermal Analysis (DSC & TGA)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a pinhole aluminum DSC pan.

  • Instrumentation: A calibrated DSC and TGA instrument.

  • DSC Acquisition:

    • Temperature Program: Heat from 25 °C to 250 °C (or above expected melting point) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • TGA Acquisition:

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

Expected Data & Interpretation:

  • DSC Thermogram: A sharp endothermic peak indicates the melting point. The onset of the peak is typically reported as the melting temperature. Broad peaks may suggest impurities or an amorphous nature.[15]

  • TGA Thermogram: A stable baseline with a sharp drop in mass indicates decomposition. An earlier, gradual mass loss may indicate the presence of volatile impurities or adsorbed water.

Conclusion

The analytical characterization of this compound requires a thoughtful, multi-technique approach. The protocols and insights provided in this application note form a robust framework for confirming its identity, quantifying its purity, and understanding its solid-state properties. By combining the strengths of NMR, MS, HPLC, FTIR, and thermal analysis, researchers and drug development professionals can ensure the quality and consistency of this important chemical building block, thereby facilitating reliable and reproducible scientific outcomes.

References

Application Notes and Protocols for 7-Oxa-4-azaspiro[2.5]octane hydrochloride: A Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule and Its Significance

7-Oxa-4-azaspiro[2.5]octane hydrochloride is a spirocyclic heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. Its rigid, three-dimensional structure makes it a valuable scaffold for the synthesis of novel therapeutic agents, notably as a key intermediate in the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors for neurodegenerative diseases such as Parkinson's disease.[1][2][3] The incorporation of such spirocyclic systems can enhance the physicochemical properties of drug candidates, including solubility and metabolic stability.[4]

As a hydrochloride salt of a secondary amine, this compound presents specific handling and storage challenges that necessitate a thorough understanding of its chemical nature. This guide provides a detailed framework for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory setting, ensuring both personal safety and the integrity of the compound for experimental use.

PART 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is a comprehensive understanding of the physical and chemical properties of the substance being handled. This knowledge informs risk assessment, the selection of appropriate personal protective equipment (PPE), and the design of safe experimental and storage protocols.

PropertyValueSource(s)
Chemical Name This compound[5]
CAS Number 218595-22-3[5][6]
Molecular Formula C₆H₁₂ClNO[5]
Molecular Weight 149.62 g/mol [7]
Appearance White to off-white or light yellow solid/crystalline powder[1]
Purity Typically ≥97%[5]
Hygroscopicity As an amine hydrochloride salt, it is presumed to be hygroscopic[8][9][10]
Storage Temperature Room temperature; some suppliers recommend 4°C for the free base[11]

PART 2: Hazard Identification and Risk Mitigation

This compound is classified as a hazardous substance. A thorough risk assessment is paramount before any handling of this compound. The primary hazards are associated with its irritant properties.

GHS Hazard Statements:
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Source: PubChem CID 53488160[7]

The causality behind these hazards lies in the chemical nature of the compound. As a secondary amine hydrochloride, it can react with moisture on the skin, in the eyes, or in the respiratory tract, potentially releasing small amounts of hydrochloric acid and the free amine, both of which can be irritating to tissues.

Risk Mitigation Strategies:

A multi-layered approach to risk mitigation is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).

Caption: Hierarchy of controls for mitigating risks associated with this compound.

PART 3: Detailed Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is critical to prevent exposure, contamination, and degradation of this compound.

Personal Protective Equipment (PPE)

A standard suite of PPE is mandatory when handling this compound. The selection of specific items should be guided by a task-specific risk assessment.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.

  • Skin Protection: A laboratory coat must be worn at all times. Chemical-resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation or perforation before use.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid should be performed in a certified chemical fume hood.

Protocol for Weighing and Transferring the Compound

Given the hygroscopic nature of amine hydrochlorides, special care must be taken during weighing and transfer to minimize exposure to atmospheric moisture.[8][9][10]

  • Preparation:

    • Ensure the analytical balance is clean, calibrated, and located in a draft-free area.

    • Assemble all necessary equipment: spatulas, weighing paper or a tared vial, and the reaction vessel.

    • Pre-dry all glassware in an oven and cool in a desiccator before use.

  • Weighing in a Fume Hood:

    • Place the container of this compound inside a chemical fume hood.

    • Allow the container to equilibrate to the ambient temperature of the laboratory before opening to prevent condensation of moisture onto the compound.

    • Quickly transfer the desired amount of the solid to a pre-tared, dry container (e.g., a vial with a screw cap). Minimize the time the stock bottle is open.

    • Securely close the stock bottle immediately after dispensing.

  • Transfer to Reaction Vessel:

    • If possible, weigh the compound directly into the reaction vessel.

    • If transferring from a weighing paper or boat, do so carefully to avoid generating dust. A powder funnel can be beneficial for transfers into narrow-necked flasks.

Weighing_Protocol Start Start Prep Prepare Dry Glassware and Equipment Start->Prep Equilibrate Equilibrate Stock Bottle to Room Temperature Prep->Equilibrate Weigh Weigh Compound in Fume Hood Equilibrate->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Seal Securely Seal Stock Bottle Transfer->Seal End End Seal->End

Caption: Workflow for weighing and transferring hygroscopic this compound.

Storage Requirements

Proper storage is crucial for maintaining the stability and purity of this compound.

  • Container: Store in the original, tightly sealed container.

  • Atmosphere: For long-term storage, or if the compound is particularly sensitive, consider storing it in a desiccator or a glove box under an inert atmosphere (e.g., nitrogen or argon).[8][12][13]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatible Materials: Avoid storage near strong oxidizing agents, strong bases, and moisture.

PART 4: Chemical Reactivity and Incompatibilities

Understanding the chemical reactivity of this compound is key to preventing hazardous reactions in the laboratory.

  • Reaction with Strong Bases: As an amine hydrochloride, it will react with strong bases (e.g., sodium hydroxide, potassium carbonate) to liberate the free amine.[14] This is a standard neutralization reaction.

  • Potential for Hydrolysis: The oxirane ring within the spirocyclic system has the potential to undergo hydrolysis, particularly under acidic or basic conditions, although specific data for this compound is limited.

  • Incompatibility with Strong Oxidizing Agents: Amines, in general, can react vigorously with strong oxidizing agents. Contact with such materials should be avoided.

  • Thermal Decomposition: Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.

PART 5: Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is essential.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Spill Response Protocol

The response to a spill should be dictated by the size and location of the spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, eliminate all sources of ignition.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For solutions, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[15][16][17]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

  • Decontamination:

    • Clean the spill area with soap and water.

    • For a final decontamination, a dilute solution of a weak acid (e.g., 5% citric acid) can be used to neutralize any remaining amine residue, followed by a final rinse with water.[18]

PART 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.

Waste Neutralization and Disposal Workflow
  • Collection: Collect all waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Neutralization (if required by institutional protocols):

    • Under controlled conditions in a fume hood, the hydrochloride salt can be neutralized. For acidic solutions containing the compound, a weak base like sodium bicarbonate can be slowly added until the pH is near neutral (pH 5.5-9).[19] For basic solutions, a weak acid like citric acid can be used.[18]

    • Caution: Neutralization reactions can be exothermic. Proceed with care and appropriate cooling if necessary.

  • Disposal: The neutralized or un-neutralized waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[20]

Caption: General workflow for the disposal of waste containing this compound.

References

Troubleshooting & Optimization

Troubleshooting 7-Oxa-4-azaspiro[2.5]octane hydrochloride synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Oxa-4-azaspiro[2.5]octane Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic principles and field experience. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.

I. Overview of the Primary Synthetic Pathway

The most direct and commonly inferred synthetic route to 7-Oxa-4-azaspiro[2.5]octane involves a key cyclization step between (1-aminocyclopropyl)methanol and an epoxide-containing electrophile, typically epichlorohydrin. The reaction proceeds via a nucleophilic attack of the primary amine onto the epoxide, followed by an intramolecular cyclization to form the morpholine ring of the spirocyclic system.

The general transformation is illustrated below. This pathway highlights the formation of the desired product and a common dimeric side product that can significantly impact yield and purification.

Synthesis_Pathway SM1 (1-aminocyclopropyl)methanol Intermediate N-(2-hydroxy-3-chloropropyl) (1-aminocyclopropyl)methanol SM1->Intermediate Nucleophilic Addition Side_Product Dimeric Adduct (1:2 Amine:Epichlorohydrin) SM1->Side_Product SM2 Epichlorohydrin SM2->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Product_FreeBase 7-Oxa-4-azaspiro[2.5]octane (Free Base) Intermediate->Product_FreeBase Intramolecular Cyclization Intermediate->Side_Product Intermolecular Reaction Product_HCl 7-Oxa-4-azaspiro[2.5]octane Hydrochloride (Target) Product_FreeBase->Product_HCl Salt Formation HCl_reagent HCl in Solvent HCl_reagent->Product_HCl

Caption: Main synthesis and side reaction pathway.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause and offering validated solutions.

Question 1: My reaction yield is consistently low, and I recover a significant amount of the starting amine. What's going wrong?

Probable Cause: This issue typically points to two main problems: either the initial nucleophilic addition of the amine to epichlorohydrin is inefficient, or the subsequent intramolecular cyclization is failing. Reactions between primary amines and epichlorohydrin can sometimes exhibit a slow initiation or induction period.[1]

Solutions:

  • Optimize Reaction Temperature: The initial epoxide opening is often slow at room temperature. Gradually increasing the reaction temperature to 40-60 °C can significantly enhance the rate. Monitor the reaction progress by TLC or LC-MS to avoid overheating, which could promote side reactions.

  • Choice of Solvent: The polarity of the solvent can influence the reaction rate. While alcohols like ethanol or isopropanol are common, aprotic polar solvents such as DMF or DMSO can also be effective, although they may complicate workup. It is advisable to run small-scale trials to screen for the optimal solvent.

  • Ensure Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of epichlorohydrin can help drive the reaction to completion. However, a large excess should be avoided as it increases the risk of forming 1:2 adducts (amine:epichlorohydrin).[2]

Question 2: My final product is contaminated with a persistent, high-molecular-weight impurity that is difficult to remove. How can I identify and prevent it?

Probable Cause: The most likely high-molecular-weight impurity is a dimeric or oligomeric species. This occurs when the intermediate amino alcohol reacts with another molecule of epichlorohydrin instead of cyclizing intramolecularly. This intermolecular side reaction is a known issue in reactions involving epichlorohydrin and amines.[3][4]

Solutions:

  • Control Reagent Addition (High Dilution): The key to minimizing intermolecular reactions is to maintain a low concentration of the reactive species. Instead of adding all the epichlorohydrin at once, add it slowly (e.g., via a syringe pump) over several hours to a solution of the (1-aminocyclopropyl)methanol. This technique, often performed under high dilution, favors the intramolecular cyclization pathway.

  • Optimize the Base: The choice and timing of base addition are critical. The base (e.g., K₂CO₃, Na₂CO₃) promotes the final ring-closing step by deprotonating the hydroxyl group. Adding the base only after the initial amine-epichlorohydrin addition is complete (as confirmed by TLC/LC-MS) can prevent premature side reactions.

  • Purification Strategy: If the side product has already formed, purification can be challenging due to similar polarities.

    • Column Chromatography: A carefully optimized gradient elution on silica gel can often resolve the product from the dimer.

    • Recrystallization: Converting the crude free base to its hydrochloride salt can facilitate purification. The salt often has different solubility properties than the dimeric impurities, allowing for selective crystallization.

Troubleshooting Summary: Dimer Formation
Problem High molecular weight impurity observed.
Likely Cause Intermolecular reaction leading to dimer/oligomer formation.
Preventative Measure Slow, controlled addition of epichlorohydrin under dilute conditions.
Corrective Action Optimized column chromatography or recrystallization of the HCl salt.
Question 3: I'm having difficulty precipitating the final hydrochloride salt. The product remains an oil even after adding HCl.

Probable Cause: This is a common issue in salt formation and can be attributed to several factors:

  • Residual Water: The presence of even trace amounts of water can prevent the salt from crystallizing, leading to an oil.

  • Incorrect Solvent: The choice of solvent for precipitation is crucial. The ideal solvent should readily dissolve the free base but have poor solubility for the hydrochloride salt.

  • Impurity Interference: The presence of polar impurities can inhibit crystallization.

Solutions:

  • Rigorous Anhydrous Technique:

    • Ensure the crude free base is thoroughly dried before attempting salt formation. Use a drying agent like anhydrous Na₂SO₄ or MgSO₄ on the organic extract and remove the solvent completely.

    • Use a commercially available anhydrous solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Avoid using aqueous HCl.

  • Optimize Precipitation Solvent:

    • Recommended Solvents: Diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of isopropanol and heptane are excellent choices.

    • Protocol: Dissolve the purified free base in a minimum amount of a suitable solvent (like isopropanol or ethanol). Slowly add the anhydrous HCl solution while stirring. If precipitation is slow, add an anti-solvent (like diethyl ether or heptane) dropwise to induce crystallization.

  • Purify Before Salting: If the product oils out due to impurities, it is essential to re-purify the free base using column chromatography before repeating the salt formation step.

III. Frequently Asked Questions (FAQs)

  • Q1: Is a protecting group necessary for the primary amine?

    • A: While not strictly necessary, using a protecting group like Boc (tert-butoxycarbonyl) can offer better control over the reaction. The synthesis would involve N-Boc-(1-aminocyclopropyl)methanol, reaction with epichlorohydrin, and subsequent deprotection with a strong acid (which also forms the desired hydrochloride salt). This multi-step approach can sometimes provide a cleaner product, albeit with a lower overall yield.

  • Q2: What analytical methods are best for monitoring this reaction?

    • A: A combination of techniques is recommended:

      • TLC (Thin Layer Chromatography): Excellent for quick, qualitative monitoring of the disappearance of starting materials.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool. It allows you to track the formation of the product (m/z = 114.1 for [M+H]⁺) and identify key side products like dimers (m/z = 227.2 for [M+H]⁺).

      • NMR (Nuclear Magnetic Resonance): Essential for structural confirmation of the final product.

  • Q3: Can I use a different epihalohydrin, like epibromohydrin?

    • A: Yes, epibromohydrin can be used and is sometimes more reactive than epichlorohydrin. This can lead to faster reaction times but may also increase the rate of side reactions. The choice should be based on experimental optimization.

  • Q4: How should the final product be stored?

    • A: this compound is a salt and is generally more stable and less volatile than its free base. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture.[5][6]

IV. References

  • Google Patents. (2018). Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof (Patent No. CN108530375B). Available at: --INVALID-LINK--

  • Pennington, F. C., & Williams, F. H. (1964). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. Available at: --INVALID-LINK--

  • Laguerre, M., Boyer, C., Leger, J. M., & Carpy, A. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry, 67(9), 1514-1520. Available at: --INVALID-LINK--

  • Google Patents. (2018). Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives (Patent No. AU2018337597A1). Available at: --INVALID-LINK--

  • Google Patents. (2018). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane (Patent No. CN108840897A). Available at: --INVALID-LINK--

  • Google Patents. (2005). Epichlorohydrin-based polymers containing primary amino groups used as additives in papermaking (Patent No. US20050192402A1). Available at: --INVALID-LINK--

  • Google Patents. (1970). Reaction products of primary alkyl amines and epichlorohydrin (Patent No. US3497556A). Available at: --INVALID-LINK--

  • Apollo Scientific. This compound. Retrieved January 2, 2026, from --INVALID-LINK--

  • Vaskevych, R. I., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: --INVALID-LINK--

  • ChemScene. This compound. Retrieved January 2, 2026, from --INVALID-LINK--

  • Google Patents. (2018). A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives (Patent No. CN108863958A). Available at: --INVALID-LINK--

  • Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound (Patent No. CN111943893A). Available at: --INVALID-LINK--

  • Ross, J. H., Baker, D., & Coscia, A. T. (1964). Some Reactions of Epichlorohydrin with Amines. The Journal of Organic Chemistry, 29(4), 824-827. Available at: --INVALID-LINK--

  • Advanced ChemBlocks. This compound. Retrieved January 2, 2026, from --INVALID-LINK--

References

Technical Support Center: Optimizing Yield for 7-Oxa-4-azaspiro[2.5]octane Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 7-Oxa-4-azaspiro[2.5]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize for higher yields and purity. The information provided herein is based on established principles of heterocyclic chemistry and extensive experience in synthetic route optimization.

Overview of the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve optimal results. A plausible and efficient synthetic route involves the reaction of (1-aminocyclopropyl)methanol with epichlorohydrin. This process encompasses a nucleophilic epoxide ring-opening followed by an intramolecular cyclization and subsequent salt formation.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific challenges you may encounter during the synthesis.

Low or No Product Formation

Question: My reaction is showing very low conversion to the desired this compound. What are the likely causes?

Answer: Low yields are a common challenge in heterocyclic synthesis and can often be attributed to several factors. A systematic evaluation of your experimental parameters is the most effective troubleshooting strategy.

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters. Ensure that the reaction is maintained at the recommended temperature, as deviations can either slow the reaction to a halt or promote side reactions.

  • Purity of Reagents and Solvents: Impurities in your starting materials, such as (1-aminocyclopropyl)methanol or epichlorohydrin, can significantly interfere with the reaction. Water content in solvents can be particularly problematic. It is crucial to use reagents and solvents of high purity and to ensure that solvents are appropriately dried.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates. Ensure your stirring is vigorous enough to maintain a homogeneous suspension.

  • Atmospheric Contamination: Some reactions in organic synthesis are sensitive to atmospheric moisture and oxygen. While this specific reaction may not be highly sensitive, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.

Formation of Impurities and Side Products

Question: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS). What are the likely side reactions, and how can I minimize them?

Answer: The formation of side products is a frequent issue, especially in reactions involving highly reactive species like epoxides.

  • Dimerization/Polymerization of Epichlorohydrin: Under basic conditions or at elevated temperatures, epichlorohydrin can self-polymerize. To mitigate this, epichlorohydrin should be added slowly to the reaction mixture containing the amine.

  • Formation of a Di-addition Product: It is possible for two molecules of epichlorohydrin to react with the primary amine of (1-aminocyclopropyl)methanol. Using a slight excess of the amine can help to minimize this di-addition.

  • Incomplete Cyclization: The intermediate amino alcohol may not fully cyclize to form the spiro-oxazine ring. This can be addressed by ensuring the reaction goes to completion by extending the reaction time or slightly increasing the temperature towards the end of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a plausible reaction mechanism for the synthesis of 7-Oxa-4-azaspiro[2.5]octane?

A1: The reaction likely proceeds through a two-step mechanism:

  • Nucleophilic Attack: The primary amine of (1-aminocyclopropyl)methanol acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of epichlorohydrin. This is a classic SN2 reaction that results in the opening of the epoxide ring to form a chlorohydrin intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the intermediate then undergoes an intramolecular nucleophilic substitution with the carbon bearing the chlorine atom, forming the oxazine ring of the spirocycle. This step is often promoted by a base.

Reaction_Mechanism Start (1-aminocyclopropyl)methanol + Epichlorohydrin Step1 Nucleophilic Attack (Epoxide Ring Opening) Start->Step1 S_N_2 Intermediate Chlorohydrin Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Base Promoted Product 7-Oxa-4-azaspiro[2.5]octane Step2->Product Salt_Formation HCl Addition Product->Salt_Formation Final_Product 7-Oxa-4-azaspiro[2.5]octane hydrochloride Salt_Formation->Final_Product

Caption: Plausible reaction pathway for the synthesis of this compound.

Q2: How do I choose the right solvent for this reaction?

A2: The choice of solvent is critical. A polar aprotic solvent such as acetonitrile or DMF is often a good choice for this type of reaction as it can solvate the ions formed during the reaction without interfering with the nucleophilic attack. Protic solvents like alcohols can also be used, but they may compete with the amine as a nucleophile.

Q3: What is the best way to purify the final product?

A3: The hydrochloride salt of 7-Oxa-4-azaspiro[2.5]octane is expected to be a crystalline solid. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/acetone. Column chromatography of the free base on silica gel before salt formation can also be an effective purification method if significant impurities are present.

Q4: How can I confirm the structure of my final product?

A4: A combination of analytical techniques should be used for structural confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and the formation of the spirocyclic structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the N-H and C-O bonds.

Experimental Protocols

Plausible Synthesis of this compound

This protocol is a scientifically informed, hypothetical procedure based on established chemical principles for similar transformations.

Step 1: Synthesis of 7-Oxa-4-azaspiro[2.5]octane (Free Base)

  • To a solution of (1-aminocyclopropyl)methanol (1.0 eq) in acetonitrile (10 volumes), add potassium carbonate (2.0 eq) and epichlorohydrin (1.1 eq) at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base.

Step 2: Formation of this compound

  • Dissolve the crude free base in a minimal amount of isopropanol.

  • Slowly add a solution of HCl in isopropanol (1.1 eq) while stirring.

  • Stir the mixture at room temperature for 1 hour to allow for complete precipitation of the hydrochloride salt.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum to yield this compound.

Data Presentation
ParameterRecommended ValuePotential Impact of Deviation
Reactant Ratio (1-aminocyclopropyl)methanol:Epichlorohydrin (1:1.1)Excess epichlorohydrin can lead to polymerization.
Base K₂CO₃ (2.0 eq)Insufficient base may result in incomplete cyclization.
Solvent AcetonitrileOther solvents may alter reaction kinetics or solubility.
Temperature 60 °CLower temperatures may slow the reaction; higher temperatures may promote side reactions.
Reaction Time 12-16 hoursIncomplete reaction if too short; potential for degradation if too long.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Analyze_Side_Products Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze_Side_Products Purify_Reagents Purify/Dry Reagents and Solvents Check_Purity->Purify_Reagents Impurities Detected Optimize_Conditions Systematically Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Deviation from Protocol Modify_Workup Adjust Workup and Purification Strategy Analyze_Side_Products->Modify_Workup Side Products Identified Success Improved Yield and Purity Purify_Reagents->Success Optimize_Conditions->Success Modify_Workup->Success

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

Technical Support Center: A Researcher's Guide to High-Purity 7-Oxa-4-azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Oxa-4-azaspiro[2.5]octane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic building block. As a key intermediate in the synthesis of various pharmacologically active agents, including kinase inhibitors, achieving high purity of this compound is critical for the success of subsequent synthetic steps and the overall quality of the final drug candidate.[1]

This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format. It is structured to address the common challenges encountered during the purification of crude this compound, empowering you to enhance the purity and yield of your material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a sticky solid or oil. How can I improve its crystallinity and handling?

A1: The physical form of the crude product is highly dependent on the presence of residual solvents and impurities. A common issue with amine hydrochlorides is their hygroscopic nature, which can lead to the product appearing as a gum or oil.

Causality and Recommended Actions:

  • Residual Solvents: Solvents used in the synthesis or work-up, such as tetrahydrofuran (THF), dichloromethane (DCM), or alcohols, can become trapped in the product.

    • Troubleshooting: Before attempting a full-scale purification, try co-evaporation with a higher boiling point, non-polar solvent like toluene. This can help to azeotropically remove residual water and other volatile impurities.[2] Forcing crystallization by stripping the solvent repeatedly from a solvent in which the hydrochloride salt is insoluble (like diethyl ether or hexane) can sometimes induce solidification.[2][3]

  • Incomplete Reaction or Side Products: The presence of unreacted starting materials or side products can act as impurities that inhibit crystallization.

    • Troubleshooting: It is crucial to first purify the free base form of the spirocycle before converting it to the hydrochloride salt. This two-step purification approach often yields a much cleaner final product.

Q2: What are the most effective methods for purifying the free base, 7-Oxa-4-azaspiro[2.5]octane, before salt formation?

A2: Purifying the free base is a critical step to ensure a high-purity final hydrochloride salt. Due to its polar and basic nature, standard silica gel chromatography can be challenging, often resulting in significant streaking and poor separation.

Method 1: Acid-Base Extraction

This classical and effective technique leverages the basicity of the amine to separate it from non-basic impurities.

  • Underlying Principle: The free base is soluble in organic solvents. Upon treatment with aqueous acid, it forms the water-soluble hydrochloride salt, which partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. Subsequent basification of the aqueous layer regenerates the free base, which can then be extracted back into an organic solvent.[4][5]

Method 2: Column Chromatography on Amine-Treated or Deactivated Silica Gel

For impurities that have similar basicity, chromatographic separation is necessary.

  • The Challenge with Standard Silica: The acidic nature of standard silica gel interacts strongly with basic amines, leading to tailing and sometimes irreversible adsorption.[4]

  • The Solution:

    • Amine Additives: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (Et₃N), into the mobile phase (e.g., 0.5-2%) can neutralize the acidic sites on the silica, significantly improving peak shape and recovery. A common eluent system is a gradient of methanol in dichloromethane with a constant percentage of triethylamine.

    • Pre-treated Silica: Preparing a slurry of silica gel with a solvent system containing triethylamine before packing the column can also be effective.[6]

    • Amine-Functionalized Silica: Using commercially available amine-functionalized silica columns can provide excellent separation for basic compounds without the need for mobile phase modifiers.

Q3: I am struggling with the recrystallization of this compound. Can you provide a reliable protocol?

A3: Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Commonly Effective Solvent Systems for Amine Hydrochlorides:

  • Alcohols: Ethanol or isopropanol are often good starting points for recrystallizing amine hydrochlorides.[3][7]

  • Alcohol/Ether Mixtures: A popular and effective method involves dissolving the salt in a minimal amount of hot alcohol (like ethanol or isopropanol) and then slowly adding a non-polar solvent in which the salt is insoluble, such as diethyl ether or methyl tert-butyl ether (MTBE), until turbidity is observed.[2][3] Subsequent cooling should yield crystals.

Data Summary for Recrystallization Solvent Selection:

Solvent/SystemSuitability for Amine HCl SaltsGeneral Notes
Isopropanol (IPA)HighOften a preferred single solvent.[3]
Ethanol (EtOH)HighCan be effective, but solubility might be high for some salts.[3][7]
Methanol (MeOH)ModerateHigh solubility can lead to lower recovery.
AcetoneModerateCan be useful as a wash or in a solvent system.[3]
Acetonitrile (ACN)LowGenerally a poor choice for hydrochloride salts.
Diethyl Ether/HexaneVery Low (as primary)Excellent as anti-solvents to induce precipitation.[2][3]

Step-by-Step Recrystallization Protocol (Ethanol/Diethyl Ether):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add diethyl ether dropwise while gently swirling the flask until the solution becomes faintly and persistently cloudy.

  • If too much ether is added, clarify the solution by adding a few drops of hot ethanol.

  • Allow the flask to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is advisable to let the solution stand undisturbed.[7]

  • Once at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Dry the purified crystals under high vacuum to a constant weight.

Experimental Workflows & Purity Assessment

Workflow for Purification of Crude 7-Oxa-4-azaspiro[2.5]octane

The following workflow is a recommended best practice for obtaining high-purity this compound from a crude reaction mixture.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Free Base Isolation cluster_2 Free Base Purification cluster_3 Final Salt Formation & Purification start Crude Reaction Mixture acid_wash Aqueous Acidic Wash (e.g., 1M HCl) start->acid_wash Separate organic and aqueous layers basify Basify Aqueous Layer (e.g., NaOH) acid_wash->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography (Silica, DCM/MeOH/Et3N) dry->chromatography salt_formation Dissolve in Solvent & Add HCl chromatography->salt_formation recrystallize Recrystallize (e.g., EtOH/Ether) salt_formation->recrystallize final_product Pure Hydrochloride Salt (>98%) recrystallize->final_product

Caption: Recommended workflow for purifying crude this compound.

Assessing Purity: What to Look For

A combination of analytical techniques should be employed to confirm the purity of the final product. Commercial suppliers often cite purities of 97-98% or higher.[8][9]

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra should be clean, with sharp signals corresponding to the protons and carbons of the this compound structure. The absence of signals from residual solvents or synthetic byproducts is a key indicator of high purity. A structural and conformational analysis of similar 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy, which can serve as a reference for spectral interpretation.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying purity. A high-purity sample should exhibit a single major peak with a purity of ≥98% by peak area.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base.

Advanced Troubleshooting

Q4: I've tried recrystallization, but my product still has a persistent yellow color. What could be the cause and how do I remove it?

A4: A yellow tint in amine-containing compounds can sometimes arise from the oxidation of the amine or the presence of trace metal impurities from the synthesis.

Potential Causes and Solutions:

  • Oxidation: Amines can be susceptible to air oxidation, which can form colored impurities.[11]

    • Mitigation: Handle the free base under an inert atmosphere (e.g., nitrogen or argon) when possible. During work-up and purification, minimize exposure to air and heat.

  • Trace Metal Impurities: If a palladium catalyst was used in a preceding synthetic step, trace amounts of palladium can remain and cause discoloration.

    • Solution: Activated Carbon Treatment: Before the final recrystallization, dissolve the crude hydrochloride salt in the hot solvent (e.g., ethanol) and add a small amount of activated carbon (charcoal). Stir for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the carbon. The filtrate can then be cooled to induce crystallization. The activated carbon is effective at adsorbing colored impurities.

Q5: My HPLC analysis shows a persistent impurity peak that co-elutes with my product. What are my options?

A5: When standard purification methods fail to resolve a persistent impurity, more advanced or alternative techniques may be necessary.

Strategies for Difficult Separations:

  • Derivative Formation and Purification: If the impurity is also an amine, it may be possible to selectively protect the desired product (or the impurity) with a protecting group (e.g., Boc-anhydride). The protected compound will have different chromatographic properties, allowing for separation. Subsequent deprotection will yield the pure desired amine.[5]

  • Alternative Salt Formation: While the hydrochloride is the most common salt, forming a salt with a different acid (e.g., oxalic acid, tartaric acid) can alter the crystalline properties of the compound.[2] This new salt may have different solubility characteristics, potentially allowing for the selective crystallization of the desired product away from the impurity. The desired hydrochloride salt can then be regenerated.

This guide provides a comprehensive framework for troubleshooting the purification of this compound. By understanding the underlying chemical principles and employing the detailed protocols, researchers can consistently achieve the high purity required for their drug discovery and development endeavors.

References

7-Oxa-4-azaspiro[2.5]octane hydrochloride stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Oxa-4-azaspiro[2.5]octane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and potential degradation of this compound. As a key intermediate in medicinal chemistry, maintaining its integrity is crucial for reproducible and successful experimental outcomes.

This guide provides frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for more complex issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is the first line of defense against degradation. Based on manufacturer recommendations, the ideal storage conditions are:

  • Temperature: Varies by supplier, with recommendations including room temperature, 2-8°C, and -20°C.[1][2][3] For long-term storage, -20°C is advisable to minimize thermal degradation.

  • Atmosphere: The compound should be stored under an inert gas, such as argon or nitrogen.[3][4] This is critical to prevent oxidation and moisture-related degradation.

  • Container: Keep the compound in its original, tightly sealed container to prevent exposure to air and humidity.[1][5]

  • Moisture: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Strict exclusion of water is essential.

Q2: Is this compound sensitive to light?

Q3: What solvents are compatible with this compound?

A3: While solubility data should be determined empirically for your specific application, consider the following:

  • Protic Solvents (e.g., water, methanol): Use with caution. The hydrochloride salt suggests good solubility in protic media, but the presence of water could lead to hydrolysis of the oxaspirocyclic ring over time, especially at non-neutral pH.

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Generally preferred for stock solutions and reaction media, provided they are anhydrous. Ensure you are using high-purity, dry solvents.

Q4: I see some discoloration in my solid sample. What could be the cause?

A4: Discoloration (e.g., from white to yellow or brown) is often an indicator of degradation. The most likely cause is oxidation of the secondary amine. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures. If you observe discoloration, it is recommended to re-analyze the purity of the material before use.

Troubleshooting Guides

These guides address specific experimental scenarios and provide a logical workflow for diagnosing and resolving stability-related issues.

Guide 1: Inconsistent Results in Biological Assays

Problem: You are observing a gradual loss of compound activity or inconsistent results from the same stock solution over time.

Potential Cause & Troubleshooting Workflow

This issue often points to the degradation of the compound in your assay buffer or stock solution.

Caption: Troubleshooting workflow for inconsistent biological assay results.

Step-by-Step Protocol: Stability Assessment in Aqueous Buffer
  • Preparation: Prepare a solution of this compound in your aqueous assay buffer at the final working concentration.

  • Time Points: Aliquot the solution and store it under your typical assay conditions (e.g., 37°C).

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto a reverse-phase HPLC-UV or LC-MS system.

  • Evaluation:

    • Monitor the peak area of the parent compound. A decrease indicates degradation.

    • Look for the appearance of new peaks, which are potential degradants.

    • If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures.

Guide 2: Appearance of Impurities During a Chemical Reaction

Problem: You are using this compound as a starting material, and your reaction is yielding unexpected byproducts or low yields.

Potential Causes & Troubleshooting
  • Degradation Prior to Reaction: The starting material may have already degraded.

    • Solution: Always check the purity of the starting material by a suitable analytical method (e.g., NMR, LC-MS) before use, especially if the container has been opened multiple times.

  • Instability Under Reaction Conditions: The spirocyclic core may not be stable under your chosen reaction conditions.

    • Acidic Conditions: Strong acidic conditions could promote the opening of the oxirane-like ring.

    • Basic Conditions: While the hydrochloride salt requires neutralization, strong bases could lead to other side reactions. The free amine is also more susceptible to oxidation.

    • Oxidative Conditions: Reagents that are oxidative in nature should be avoided unless the amine is protected.

    • Thermal Stress: High reaction temperatures can accelerate degradation.

Hypothetical Degradation Pathways

While specific degradation products for this compound are not extensively documented in publicly available literature, we can hypothesize pathways based on its structure for the purpose of troubleshooting.

G cluster_main 7-Oxa-4-azaspiro[2.5]octane cluster_degradation Potential Degradation Pathways A 7-Oxa-4-azaspiro[2.5]octane (Parent Compound) B Hydrolysis Product (Ring Opening) A->B H₂O / H⁺ or OH⁻ C Oxidation Product (e.g., N-oxide) A->C [O] (e.g., H₂O₂, air)

Caption: Potential degradation pathways of 7-Oxa-4-azaspiro[2.5]octane.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help you understand the compound's liabilities and develop a stability-indicating analytical method.[6][7][8] This is a crucial step in drug development.[9][10]

Stress ConditionProtocolExpected Outcome if Unstable
Acid Hydrolysis Dissolve compound in 0.1 M HCl. Heat at 60°C for 24-48 hours.[7]Degradation, potentially via hydrolysis of the ether linkage.
Base Hydrolysis Dissolve compound in 0.1 M NaOH. Heat at 60°C for 24-48 hours.[7]Degradation, potentially via hydrolysis or other base-catalyzed reactions.
Oxidation Dissolve compound in 3% H₂O₂. Keep at room temperature for 24 hours.[7]Degradation, likely at the secondary amine to form an N-oxide or other oxidized species.
Thermal Heat solid compound at 105°C for 6 hours.[11]Should be relatively stable, but melting or discoloration could occur.
Photolytic Expose a solution of the compound to UV light (e.g., 200 watt-hours/square meter).[11]Potential for degradation if the molecule has a chromophore that absorbs in the UV range.

Analysis of Forced Degradation Samples:

  • Methodology: Use a gradient reverse-phase HPLC method with a PDA detector to separate the parent peak from any new peaks (degradants).

  • Peak Purity: Use the PDA detector to assess peak purity and ensure that the parent peak is not co-eluting with a degradant.

  • Identification: Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradants, which is the first step in structural elucidation.

By understanding the potential stability issues of this compound and proactively addressing them, you can ensure the integrity of your experiments and the reliability of your results.

References

Technical Support Center: Optimizing Reactions with 7-Oxa-4-azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Oxa-4-azaspiro[2.5]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its use in chemical synthesis, with a primary focus on its often-problematic solubility. As a widely utilized intermediate in the synthesis of various bioactive molecules, including LRRK2 kinase inhibitors for Parkinson's disease and GPR43 receptor agonists, understanding how to effectively handle this spirocyclic amine is critical for successful and reproducible outcomes.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome solubility hurdles and streamline your synthetic workflows.

Understanding the Challenge: The Nature of Amine Hydrochloride Salts

This compound is the salt form of the corresponding free amine. While the hydrochloride salt enhances the compound's stability and shelf-life, it introduces a significant challenge in many organic reactions: poor solubility in non-polar organic solvents.[3] This is due to the ionic nature of the salt, which is more readily solvated by polar, protic solvents like water or alcohols, rather than common reaction solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene.[3]

Directly using the hydrochloride salt in a reaction mixture with an organic solvent often results in a heterogeneous slurry, leading to slow reaction rates, incomplete conversions, and difficulty in monitoring reaction progress. The following sections provide a structured approach to addressing these issues.

Troubleshooting Guide: Resolving Poor Solubility

This section is structured in a question-and-answer format to directly address the common issues you may be facing in the lab.

Question 1: My reaction with this compound is sluggish and incomplete. How can I improve the solubility of the starting material in my organic solvent?

Answer: This is the most common issue encountered with this reagent. You have several effective strategies at your disposal, ranging from simple solvent adjustments to in-situ generation of the more soluble free amine.

Option A: Solvent System Modification

  • Polar Aprotic Solvents: Consider using more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). While not always ideal for all reaction types, they can often dissolve amine hydrochlorides to a greater extent than less polar solvents.

  • Co-solvent Systems: The addition of a small amount of a polar protic solvent, such as isopropanol or ethanol, to your primary reaction solvent (e.g., THF, toluene) can significantly enhance the solubility of the hydrochloride salt. However, be mindful that protic solvents can interfere with certain reagents, such as strong bases or organometallics.

Option B: In-situ Free-Basing of the Amine

This is often the most effective approach. By converting the hydrochloride salt to its free amine form directly in the reaction vessel, you generate a more soluble species that can readily participate in the reaction.

  • Mechanism: The addition of a suitable base neutralizes the hydrochloric acid, liberating the free amine. The choice of base is critical and depends on the specific requirements of your reaction.

  • Commonly Used Bases:

    • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are solids and can be easily removed by filtration upon reaction completion.[4] Sodium bicarbonate (NaHCO₃) can also be used, though it is a weaker base.[5]

    • Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are liquid organic bases that can also be used. They are typically added in excess (2-3 equivalents) to both neutralize the HCl and act as an acid scavenger in the subsequent reaction.

Workflow for In-situ Free-Basing

cluster_0 Troubleshooting Workflow start Poor Solubility of 7-Oxa-4-azaspiro[2.5]octane HCl decision1 Can the reaction tolerate a base? start->decision1 free_basing In-situ Free-Basing decision1->free_basing Yes ptc Phase-Transfer Catalysis decision1->ptc No solvent_mod Solvent Modification decision1->solvent_mod Alternatively inorganic_base Add inorganic base (e.g., K₂CO₃, Cs₂CO₃) and stir free_basing->inorganic_base organic_base Add organic base (e.g., TEA, DIPEA) free_basing->organic_base end Proceed with Reaction inorganic_base->end organic_base->end add_ptc Add PTC (e.g., TBAB, Aliquat 336) with aqueous base ptc->add_ptc add_ptc->end polar_solvent Switch to a more polar solvent (e.g., DMF, DMSO) solvent_mod->polar_solvent cosolvent Use a co-solvent system (e.g., THF/IPA) solvent_mod->cosolvent polar_solvent->end cosolvent->end

Caption: Troubleshooting workflow for poor solubility.

Question 2: My reaction is sensitive to strong bases. Is there an alternative to traditional free-basing?

Answer: Yes, in cases where your substrate or other reagents are base-sensitive, Phase-Transfer Catalysis (PTC) is an excellent alternative.

  • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitates the transfer of an anion (e.g., hydroxide or carbonate) from an aqueous or solid phase into the organic phase where the reaction occurs.[6][7] This allows for the use of a biphasic system (e.g., toluene/water) with a mild inorganic base in the aqueous phase, minimizing the exposure of your sensitive compounds to high concentrations of base in the organic phase.

  • Benefits of PTC:

    • Avoids the need for anhydrous conditions.

    • Often allows for lower reaction temperatures.

    • Can lead to faster reaction rates compared to heterogeneous mixtures.[8]

    • Simplifies workup, as the base and catalyst can be easily separated from the organic phase.[9]

Question 3: I performed a free-basing procedure, but my yield is still low. What could be the issue?

Answer: If you have successfully addressed the initial solubility, low yields may point to other experimental factors.

  • Incomplete Free-Basing: Ensure you are using a sufficient excess of base, especially if your subsequent reaction generates acidic byproducts. It is recommended to use at least 2-3 equivalents of base.

  • Volatiliy of the Free Amine: While 7-Oxa-4-azaspiro[2.5]octane is not extremely volatile, some loss can occur during solvent removal if not performed carefully. It is best to use the free amine solution directly in the next step without isolating the pure amine.

  • Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate, even with the soluble free amine.

  • Purity of Reagents: Ensure all other reagents and solvents are of appropriate purity for your reaction.

Frequently Asked Questions (FAQs)

Q1: Can I prepare a stock solution of the free amine of 7-Oxa-4-azaspiro[2.5]octane?

While it is possible to prepare a stock solution of the free amine, it is generally recommended to generate it fresh for immediate use. The free amine may have limited long-term stability compared to the hydrochloride salt, and its concentration can be affected by solvent evaporation over time.

Q2: How can I confirm that the free-basing is complete?

A simple method is to perform a thin-layer chromatography (TLC) analysis. The free amine will have a different Rf value than the hydrochloride salt. Additionally, the disappearance of the solid hydrochloride salt from the reaction mixture is a good visual indicator.

Q3: What is the expected solubility of this compound in common solvents?

Solvent CategoryExamplesExpected Solubility
Polar Protic Water, Methanol, EthanolHigh
Polar Aprotic DMF, DMSOModerate to High
Ethereal THF, DioxaneLow to Very Low
Chlorinated DCM, ChloroformVery Low
Aromatic Toluene, XyleneInsoluble
Aliphatic Hexanes, HeptaneInsoluble

Q4: Are there any safety concerns I should be aware of when handling this compound?

According to its safety data sheet, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[10] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocol: Example of In-situ Free-Basing for an N-Alkylation Reaction

This protocol details a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃), finely ground

  • Acetonitrile (CH₃CN) or DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 eq).

  • Add the chosen solvent (acetonitrile or DMF) to create a stirrable suspension (concentration typically 0.1-0.5 M).

  • Stir the suspension at room temperature for 30-60 minutes to allow for the in-situ formation of the free amine.

  • To the resulting suspension, add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., column chromatography, crystallization).

Diagram of the N-Alkylation Workflow

cluster_1 N-Alkylation Protocol step1 1. Combine 7-Oxa-4-azaspiro[2.5]octane HCl and K₂CO₃ in a flask step2 2. Add solvent (e.g., CH₃CN) step1->step2 step3 3. Stir for 30-60 min at RT (In-situ free-basing) step2->step3 step4 4. Add alkyl halide step3->step4 step5 5. Heat and monitor reaction step4->step5 step6 6. Cool and filter solids step5->step6 step7 7. Concentrate filtrate step6->step7 step8 8. Purify product step7->step8

Caption: Step-by-step N-alkylation protocol.

References

Technical Support Center: Synthesis of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Oxa-4-azaspiro[2.5]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts in this synthesis. Our focus is on moving beyond traditional synthetic routes to explore more sustainable and efficient catalytic methods.

Frequently Asked Questions (FAQs)

Q1: What are the common traditional methods for synthesizing this compound, and what are their limitations?

A traditional and documented approach to synthesizing 4-Oxa-7-azaspiro[2.5]octane hydrochloride involves a multi-step process.[1] One such patented method starts from methyl 1-hydroxy-1-cyclopropanecarboxylate and proceeds through substitution, hydrogenation, cyclization, and reduction.[1] While effective, this route can involve multiple steps, potentially harsh reagents, and purification challenges, which can impact overall yield and environmental footprint. The reliance on stoichiometric reagents in some traditional syntheses is a significant drawback, making catalytic alternatives highly desirable.

Q2: What are the primary classes of alternative catalysts for the synthesis of the spiro-epoxide core of 7-Oxa-4-azaspiro[2.5]octane?

The key structural feature of 7-Oxa-4-azaspiro[2.5]octane is the spiro-epoxide. The formation of this moiety is a critical step where alternative catalysts can be introduced. The main classes of alternative catalysts include:

  • Organocatalysts: These are small organic molecules that can catalyze chemical transformations. For epoxidation, chiral amines and their derivatives are particularly effective.[2][3] They offer the advantages of being metal-free, less sensitive to air and moisture, and can provide high enantioselectivity.[2][3]

  • Biocatalysts: Enzymes, such as monooxygenases or hydrolases, can be employed for highly selective epoxidation reactions under mild conditions.[4] Biocatalysis is a cornerstone of green chemistry, often providing exceptional stereo-, regio-, and chemoselectivity.[5][6]

  • Metal-based Catalysts: Modern metal-based catalysts, particularly those using earth-abundant and non-toxic metals, offer powerful alternatives. For instance, titanium-salalen complexes have been shown to be highly effective for the syn-selective epoxidation of allylic alcohols.[7] Vanadium complexes are also known for their high selectivity in the epoxidation of allylic alcohols.[8]

Q3: What are the key advantages of using alternative catalysts in this synthesis?

The adoption of alternative catalysts offers several compelling advantages:

  • Improved Selectivity: Chiral organocatalysts and biocatalysts can provide high levels of enantioselectivity, which is crucial for the synthesis of chiral drug intermediates.

  • Milder Reaction Conditions: Many alternative catalytic systems operate at or near room temperature and atmospheric pressure, reducing energy consumption and the risk of side reactions.

  • Enhanced Safety and Sustainability: By replacing hazardous reagents and stoichiometric oxidants with catalytic amounts of safer alternatives and using environmentally benign oxidants like hydrogen peroxide, the overall process becomes greener and safer.[3][9]

  • Simplified Purification: Catalysts used in smaller quantities can lead to simpler purification processes compared to reactions requiring stoichiometric amounts of reagents.

Q4: What factors should be considered when selecting an alternative catalyst for the intramolecular epoxidation of an allylic amine precursor to 7-Oxa-4-azaspiro[2.5]octane?

The synthesis of 7-Oxa-4-azaspiro[2.5]octane likely proceeds via an intramolecular epoxidation of a suitable allylic amine precursor. When selecting a catalyst for this transformation, consider the following:

  • Substrate Compatibility: The catalyst must be compatible with the amine functionality in the substrate. Some catalysts can be poisoned by amines.

  • Desired Stereochemistry: If a specific enantiomer is required, a chiral catalyst with a proven track record for inducing the desired stereochemistry should be chosen.

  • Oxidant Choice: The catalyst must be compatible with the chosen oxidant (e.g., hydrogen peroxide, a peroxy acid).

  • Reaction Conditions: The required reaction conditions for the catalyst (solvent, temperature, pH) should be considered to ensure they are compatible with the stability of the starting material and product.

Troubleshooting Guide

The following table addresses common issues encountered when using alternative catalysts for the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Catalyst Inactivation: The catalyst may be deactivated by the substrate, solvent, or impurities.- Ensure the purity of all reagents and solvents. - If using a metal-based catalyst, consider the possibility of amine coordination to the metal center, which can inhibit catalysis. A pre-catalyst or a different ligand system may be necessary. - For organocatalysts, ensure the reaction medium has the appropriate pH.
Incorrect Oxidant: The chosen oxidant may not be suitable for the catalytic system.- Verify the compatibility of the catalyst with the oxidant. For example, some catalysts are only effective with specific peroxy acids or hydrogen peroxide.[3]
Sub-optimal Reaction Conditions: Temperature, concentration, or reaction time may not be optimal.- Perform a systematic optimization of reaction parameters (e.g., using a design of experiments approach). - Monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time.
Formation of Side Products (e.g., diol from epoxide opening) Acidic or Basic Conditions: The epoxide ring is susceptible to opening under acidic or basic conditions.- Maintain a neutral pH throughout the reaction and work-up. - Use buffered solutions if necessary. - Minimize the reaction time to prevent product degradation.
Presence of Nucleophiles: Water or other nucleophiles can lead to the opening of the epoxide ring.- Use anhydrous solvents and reagents. - If water is a byproduct of the reaction (e.g., when using hydrogen peroxide), consider using a dehydrating agent.
Low Enantioselectivity (with chiral catalysts) Incorrect Catalyst Choice: The chosen chiral catalyst may not be optimal for the specific substrate.- Screen a library of chiral catalysts to identify the best performer. - Consider modifying the substrate structure to improve the interaction with the catalyst.
Racemization: The product may be racemizing under the reaction or work-up conditions.- Investigate the stability of the product under the reaction conditions. - Perform the reaction at a lower temperature. - Ensure the work-up procedure is mild and avoids harsh acidic or basic conditions.
Difficulty in Catalyst Removal Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture.- If using an organocatalyst, consider silica gel chromatography for removal. - For metal-based catalysts, precipitation or extraction with a suitable scavenger may be effective. - Explore the use of a heterogeneous catalyst (immobilized on a solid support) for easy filtration and recycling.

Experimental Workflow & Visualization

Proposed Organocatalytic Intramolecular Epoxidation Workflow

This workflow outlines a general procedure for the organocatalytic intramolecular epoxidation of a hypothetical allylic amine precursor to form the core structure of 7-Oxa-4-azaspiro[2.5]octane.

sub Substrate Preparation: Synthesize or procure the N-protected allylic amine precursor. reac Reaction Setup: Dissolve the precursor in a suitable solvent (e.g., CH2Cl2, CH3CN). sub->reac cat Catalyst Addition: Add the chiral organocatalyst (e.g., a proline derivative) in a catalytic amount (5-20 mol%). reac->cat ox Oxidant Addition: Slowly add the oxidant (e.g., m-CPBA or hydrogen peroxide) at a controlled temperature (e.g., 0 °C). cat->ox mon Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. ox->mon que Quenching: Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution). mon->que ext Extraction: Extract the product with an organic solvent. que->ext pur Purification: Purify the product by column chromatography. ext->pur hcl Salt Formation: Treat the purified product with HCl in a suitable solvent to form the hydrochloride salt. pur->hcl

Caption: Proposed workflow for organocatalytic synthesis.

Logical Relationship of Troubleshooting

This diagram illustrates the logical flow for troubleshooting common issues in the synthesis.

start Experiment check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield No impure Impure Product check_yield->impure No ok Successful Synthesis check_yield->ok Yes cat_issue Catalyst Issue? low_yield->cat_issue side_react Side Reactions? impure->side_react cond_issue Condition Issue? cat_issue->cond_issue No pur_issue Purification Issue? side_react->pur_issue No

Caption: Troubleshooting decision tree.

References

Managing hygroscopicity of 7-Oxa-4-azaspiro[2.5]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Oxa-4-azaspiro[2.5]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the potential hygroscopicity of this important chemical intermediate. By understanding and controlling its interaction with atmospheric moisture, you can ensure the integrity, accuracy, and reproducibility of your experiments.

Troubleshooting Guide: Managing Hygroscopicity-Related Issues

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can present several challenges in a laboratory setting. This section provides a systematic approach to identifying and resolving common issues associated with the handling of this compound.

Diagram: Troubleshooting Workflow for Suspected Hygroscopicity

Hygroscopicity_Troubleshooting Troubleshooting Workflow for Suspected Hygroscopicity cluster_observe Observation cluster_assess Assessment cluster_action Corrective Actions cluster_verify Verification Observe Observe Inconsistent Results or Physical Changes Inaccurate weighing, clumping, 'melting' appearance Assess Is Hygroscopicity the Likely Cause? Consider environmental humidity and compound's nature as a hydrochloride salt. Observe->Assess Initial Check Weighing Improve Weighing Technique Assess->Weighing Yes Storage Verify Storage Conditions Assess->Storage Yes Quantify Quantify Water Content Assess->Quantify Yes Verify Re-run Experiment & Monitor Check for improved consistency and results. Weighing->Verify Implement Protocol Storage->Verify Implement Protocol Quantify->Verify Use Data to Adjust

Caption: A decision-making workflow for addressing experimental issues potentially caused by the hygroscopicity of this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to minimize water uptake?

A1: Proper storage is the first line of defense against moisture absorption.[1] this compound should be stored in a tightly sealed container in a cool, dry place. For optimal protection, storage in a desiccator with a suitable drying agent (e.g., silica gel, calcium sulfate) is strongly recommended.[2] Some suppliers recommend storage at room temperature.[3][4] Always ensure the container is securely sealed immediately after use.

Q2: I've noticed the powder clumping together. What causes this and what should I do?

A2: Clumping or caking is a classic sign of moisture absorption.[5] The hydrochloride salt form of many active pharmaceutical ingredients (APIs) can be prone to this issue.[6] If you observe clumping, it is highly probable that the compound has been exposed to ambient humidity. While the material may still be usable, its water content is no longer negligible. It is crucial to quantify the water content before proceeding with any experiment where precise concentration is critical.

Q3: What is the best way to weigh a potentially hygroscopic compound like this?

A3: Weighing hygroscopic materials accurately requires care and speed.[7] The goal is to minimize the exposure time to the atmosphere. Here are some best practices:

  • Work Quickly : Have all your equipment ready before opening the compound's container.

  • Use a Suitable Vessel : Weigh the compound directly into a sealable vial or flask whenever possible.[8]

  • Weighing by Difference : Pre-weigh the sealed container with the compound, quickly transfer the desired amount to your reaction vessel, and then re-weigh the original container. The difference will give you the exact amount transferred.[9]

  • Controlled Environment : For highly sensitive applications, weighing inside a glove box with controlled low humidity is the ideal solution.[2][10]

Experimental Considerations

Q4: How does absorbed water affect my reactions?

A4: The presence of excess water can have several detrimental effects on your experiments:

  • Inaccurate Concentration : The measured weight of the compound will include the weight of the absorbed water, leading to a lower-than-expected molar concentration of your reagent.

  • Reaction Interference : Water can act as an unwanted reactant, nucleophile, or base in many sensitive organic reactions, potentially leading to side products and reduced yields.

  • Physical Property Changes : Increased water content can alter the solubility and dissolution rate of the compound.[11]

Q5: How can I determine the water content of my this compound sample?

A5: The most accurate and widely used method for determining water content in pharmaceutical substances is Karl Fischer titration.[12][][14] This technique is highly specific to water and can provide precise results with a small amount of sample.[12] For a less precise but simpler method, Loss on Drying (LOD) can be used, where the sample is heated and the weight loss is attributed to volatile components, primarily water. However, LOD is less specific as it will also measure other volatile impurities.

Diagram: Factors Influencing Hygroscopicity

Hygroscopicity_Factors Key Factors Influencing Hygroscopicity cluster_intrinsic Intrinsic Properties cluster_extrinsic Environmental Factors Compound 7-Oxa-4-azaspiro[2.5]octane hydrochloride SaltForm Hydrochloride Salt Compound->SaltForm is a Amorphous Amorphous vs. Crystalline Form Compound->Amorphous has a Humidity Relative Humidity (RH) Humidity->Compound affects Temperature Temperature Temperature->Compound affects Exposure Exposure Time & Surface Area Exposure->Compound affects

Caption: A diagram illustrating the intrinsic and environmental factors that contribute to the hygroscopicity of the compound.

Protocols and Data

Table: Summary of Handling and Storage Recommendations
ParameterRecommendationRationale
Primary Storage Tightly sealed container in a desiccator.Minimizes exposure to atmospheric moisture.[2]
Secondary Storage Cool, dry, well-ventilated area.Prevents degradation and reduces ambient humidity.[1]
Weighing Environment Low humidity environment; glove box for sensitive reactions.Reduces the rate of moisture absorption during handling.[10]
Dispensing Technique Work quickly; use weighing by difference method.Minimizes exposure time and improves accuracy.[9]
Water Content Analysis Karl Fischer Titration.Provides accurate and specific quantification of water content.[][14]
Protocol: Water Content Determination by Karl Fischer Titration

This protocol provides a general guideline. Specific parameters should be optimized for the instrument and reagents in use.

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol or appropriate Karl Fischer solvent

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Calibrated analytical balance

  • Gas-tight syringe and needle

  • Sample of this compound

Procedure:

  • System Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Add the appropriate volume of anhydrous solvent to the titration vessel.

    • Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual water in the vessel and solvent.

  • Reagent Standardization (for volumetric titration):

    • Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) or inject a precise volume of pure water.

    • Titrate the standard to the endpoint.

    • The instrument software will calculate the titer of the Karl Fischer reagent (mg H₂O / mL reagent). Perform this in triplicate to ensure accuracy.

  • Sample Analysis:

    • Accurately weigh approximately 50-100 mg of this compound in a dry, tared vial.

    • Quickly unseal the titration vessel and add the weighed sample directly into the solvent.

    • Immediately reseal the vessel to prevent the ingress of atmospheric moisture.

    • Begin the titration. The sample will dissolve and the water present will react with the Karl Fischer reagent.

    • The titration is complete when the endpoint is reached and persists for a pre-determined time (e.g., 30 seconds).

  • Calculation:

    • The instrument's software will automatically calculate the percentage of water in the sample based on the sample weight, the volume of titrant used, and the reagent's titer.

    • The formula is: % Water = (Volume of Titrant (mL) * Titer (mg/mL)) / Sample Weight (mg) * 100

  • Reporting:

    • Report the average of at least two determinations that are in good agreement.

References

Validation & Comparative

A Comparative Analysis of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride: A Guide to a Novel 3D Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The paradigm in modern drug discovery is undergoing a significant shift, moving away from the planar, two-dimensional chemical space of traditional aromatic compounds towards molecules with greater three-dimensionality.[1][2] This evolution is driven by the need to address increasingly complex biological targets and to optimize pharmacokinetic profiles. Azaspirocycles, bicyclic compounds featuring a nitrogen atom within a rigid spirocyclic framework, have emerged as privileged scaffolds in this pursuit.[3][4] Their inherent structural rigidity allows for a precise, vectoral presentation of substituents, which can enhance binding affinity and selectivity for targets like enzymes and receptors.[1][2] Furthermore, the incorporation of spirocyclic centers is known to improve key physicochemical properties such as aqueous solubility and metabolic stability, which are critical for successful drug development.[2][4]

This guide provides an in-depth comparative analysis of 7-Oxa-4-azaspiro[2.5]octane hydrochloride, a unique scaffold featuring a strained cyclopropane ring fused to a morpholine moiety. We will objectively compare its structural and functional characteristics against other prominent azaspirocycles, providing the experimental context and data necessary for researchers, medicinal chemists, and drug development professionals to evaluate its potential as a core building block in their discovery programs.

The Azaspirocyclic Landscape: A Structural Overview

The defining characteristic of an azaspirocycle is the spiroatom, a single quaternary carbon that joins two rings. This arrangement locks the rings in a generally orthogonal orientation, creating a rigid three-dimensional shape.[5] The specific combination of ring sizes and heteroatoms dictates the scaffold's properties and its suitability for various applications. 7-Oxa-4-azaspiro[2.5]octane combines a small, strained cyclopropane ring with a six-membered oxazinane (morpholine-like) ring. This contrasts with other common azaspirocycles that may feature different ring sizes, carbocyclic rings, or additional nitrogen atoms.

To contextualize our analysis, we will compare 7-Oxa-4-azaspiro[2.5]octane against its carbocyclic analog (6-Azaspiro[2.5]octane), a diaza-analog with smaller rings (2,6-Diazaspiro[3.3]heptane), and a common larger-ring scaffold (7-Azaspiro[3.5]nonane). The widely used piperazine is included as a non-spirocyclic, "flat" bioisostere for reference.

G cluster_0 Key Azaspirocyclic Scaffolds and Bioisostere A 7-Oxa-4-azaspiro[2.5]octane B 6-Azaspiro[2.5]octane A->B Carbocyclic Analog C 2,6-Diazaspiro[3.3]heptane A->C Alternative Rings & Heteroatoms D 7-Azaspiro[3.5]nonane A->D Larger Ring System E Piperazine C->E Spiro-Bioisostere For

Caption: Key azaspirocyclic structures compared in this guide.

Comparative Physicochemical Properties

The utility of a scaffold in medicinal chemistry is fundamentally linked to its physicochemical properties. Parameters such as lipophilicity (LogP), topological polar surface area (TPSA), and the fraction of sp³ hybridized carbons (Fsp³) are critical determinants of a molecule's solubility, permeability, and overall drug-likeness. A higher Fsp³ count, characteristic of spirocycles, is correlated with an increased probability of success in clinical development.[4]

The introduction of the oxygen atom in 7-Oxa-4-azaspiro[2.5]octane has a pronounced effect on its properties compared to its carbocyclic counterpart, 6-Azaspiro[2.5]octane. It increases polarity and TPSA while lowering the calculated LogP, which can translate to improved aqueous solubility.[2] Compared to the "flat" piperazine, all the spirocyclic scaffolds offer a significantly higher Fsp³, highlighting their three-dimensional nature.

ScaffoldMolecular FormulaMW ( g/mol )cLogPTPSA (Ų)Fsp³H-Bond AcceptorsH-Bond Donors
7-Oxa-4-azaspiro[2.5]octane C₆H₁₁NO113.16-0.2021.71.0021
6-Azaspiro[2.5]octane[6]C₇H₁₃N111.181.4512.031.0011
2,6-Diazaspiro[3.3]heptaneC₅H₁₀N₂98.15-0.8324.061.0022
7-Azaspiro[3.5]nonaneC₈H₁₅N125.211.8012.031.0011
PiperazineC₄H₁₀N₂86.14-1.0624.061.0022
Note: Properties are calculated for the free base form using standard cheminformatics toolkits. cLogP and TPSA values may vary slightly between different calculation engines.

Synthesis of Azaspirocyclic Scaffolds

While the therapeutic potential of azaspirocycles is immense, their synthetic accessibility can be a bottleneck. The construction of the quaternary spirocenter is a significant chemical challenge.[7] However, numerous innovative methods have been developed, including cycloadditions, rearrangements, and ring-closing metathesis.[3]

The synthesis of oxa-azaspiro[2.5]octanes, such as the isomeric 4-Oxa-7-azaspiro[2.5]octane, has been reported via a multi-step sequence starting from 1-hydroxy-1-cyclopropanecarboxylate.[8] This route is advantageous as it builds the scaffold from commercially available and relatively simple starting materials.

G Start 1-Hydroxy-1-cyclopropanecarboxylate Step1 Substitution Start->Step1 Intermediate1 Ester Intermediate Step1->Intermediate1 Step2 Hydrogenation (Pd/C) Intermediate1->Step2 Intermediate2 Amino Alcohol Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Intermediate3 Lactam Intermediate Step3->Intermediate3 Step4 Reduction (e.g., LiAlH4) Intermediate3->Step4 End Oxa-azaspiro[2.5]octane Core Step4->End

Caption: General synthetic workflow for an oxa-azaspiro[2.5]octane scaffold.

Experimental Protocol: Synthesis of 4-Oxa-7-azaspiro[2.5]octane

This protocol is representative of the general strategy for constructing the oxa-azaspiro[2.5]octane core.[8]

  • Substitution: To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate in a suitable solvent like dichloromethane, add an amino-protecting group precursor (e.g., N-(2-hydroxyethyl)phthalimide) under Mitsunobu conditions (DEAD, PPh₃). Causality: This step introduces the nitrogen-containing side chain required for subsequent cyclization.

  • Hydrogenation/Deprotection: The resulting ester intermediate is dissolved in an alcohol solvent (e.g., methanol) and subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Causality: This is a standard method for the reduction of a phthalimide or other reducible protecting groups to yield a primary amine, which is simultaneously deprotected to reveal the necessary amino alcohol for cyclization.

  • Intramolecular Cyclization: The crude amino alcohol is heated in a high-boiling point solvent such as toluene, often with a catalytic amount of a base. Causality: The thermal conditions promote an intramolecular transamidation reaction, where the amine attacks the ester carbonyl, displacing methanol and forming the six-membered lactam ring.

  • Lactam Reduction: The formed spirocyclic lactam is dissolved in an anhydrous ether solvent (e.g., THF) and treated with a strong reducing agent like lithium aluminum hydride (LiAlH₄) at 0 °C, followed by warming to room temperature. Causality: The hydride reagent reduces the amide carbonyl to a methylene group, yielding the final saturated oxa-azaspiro[2.5]octane scaffold.

  • Salt Formation: The final product (free base) can be dissolved in a solvent like diethyl ether and treated with a solution of HCl in ether to precipitate the hydrochloride salt, which often has improved stability and handling properties.

Biological Significance and Applications

The true value of a scaffold is realized in its application. Azaspirocycles are frequently used as bioisosteric replacements for more common motifs like piperazine or morpholine.[7][9] This exchange can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[2] The rigid spirocyclic core orients substituents into unoccupied pockets of a target's binding site, creating new, favorable interactions.

While direct biological data for 7-Oxa-4-azaspiro[2.5]octane is limited in public literature, its close isomer, 4-Oxa-7-azaspiro[2.5]octane, is a documented intermediate in the synthesis of potent and selective kinase inhibitors.[8] This strongly suggests that the 7-oxa isomer is also a valuable building block for similar targets. Kinases are a critical class of enzymes, and their dysregulation is implicated in diseases ranging from cancer to neurodegeneration.

Scaffold FamilyPrimary Therapeutic Area(s)Key Biological Target(s)
Oxa-azaspiro[2.5]octanes Neurology, Inflammation, OncologyLRRK2, IRAK4 Kinases; GPR43
Diazaspiro[3.3]heptanesOncologyPARP-1, SHP2
Azaspiro[3.5]nonanesMetabolic Disease, CNS DisordersGPR119, MCHr1
Azaspiro[4.4]nonanesOncology, CNS DisordersProtein Synthesis, Ion Channels
Azaspiro[4.5]decanesOncology, Pain/InflammationFAAH, Kinases

This table summarizes applications based on derivatives of the listed scaffolds.[2][4][8][10][11][12]

Case Study: Targeting the LRRK2 Kinase Pathway in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapies for Parkinson's disease. Mutations that increase LRRK2 kinase activity are the most common genetic cause of the disease. Therefore, inhibiting LRRK2 is a promising therapeutic strategy. Scaffolds like oxa-azaspiro[2.5]octane are used to build potent inhibitors that block the LRRK2-mediated phosphorylation of downstream substrates, such as Rab proteins, thereby correcting the pathological signaling cascade.[8]

G cluster_0 LRRK2 Signaling Pathway LRRK2 LRRK2 Kinase Rab Rab GTPases (e.g., Rab10) LRRK2->Rab Phosphorylates Inhibitor Oxa-azaspiro[2.5]octane- Based Inhibitor Inhibitor->LRRK2 Inhibits PhosphoRab Phosphorylated Rab Downstream Disrupted Cellular Trafficking (Pathological Outcome) PhosphoRab->Downstream

References

The Evolving Landscape of Spiro-Heterocycles: A Comparative Guide to the Biological Efficacy of 7-Oxa-4-azaspiro[2.5]octane Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing into the three-dimensional space of molecular architecture. Azaspirocycles, with their rigid structures and defined exit vectors, have emerged as promising scaffolds in modern drug discovery. This guide provides an in-depth comparison of the biological efficacy of analogs derived from the 7-Oxa-4-azaspiro[2.5]octane core, with a particular focus on their evolution into potent anticancer agents. We will delve into the experimental data that underscores the therapeutic potential of these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of this exciting class of molecules.

From a Simple Scaffold to Potent Antitumor Agents: The Spirooxindole-1,3-Oxazine Revolution

The foundational 7-Oxa-4-azaspiro[2.5]octane hydrochloride is a versatile chemical building block, frequently utilized as an intermediate in the synthesis of more complex molecules, including LRRK2 kinase inhibitors for neurodegenerative diseases.[1] However, its inherent biological activity is limited. The true therapeutic potential is unlocked when this spiro-motif is incorporated into larger, more functionalized heterocyclic systems. A prime example of this is the emergence of spirooxindole-1,3-oxazine alkaloids as highly potent and selective antitumor agents.[2][3]

The Critical Role of Structural Modification

An iterative process of structural optimization, starting from a parent compound, has led to a significant enhancement in biological activity. For instance, the synthetic spirooxindole-1,3-oxazine, dioxyreserpine, which can be prepared from the natural alkaloid (–)‐reserpine, initially showed only moderate antitumor effects.[3] However, systematic modifications to its structure have yielded analogs with remarkable potency against a range of human cancers, including pancreatic cancer.[3]

One key finding is that the spirooxindol‐1,3‐oxazine structure is essential for activity. Reductive ring-opening of this core moiety leads to a significant loss of biological effect, confirming the importance of the intact spiro-heterocyclic system.[2]

Comparative Efficacy of Spirooxindole-1,3-Oxazine Analogs: A Data-Driven Analysis

The antitumor efficacy of these analogs has been rigorously evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of optimized spirooxindole-1,3-oxazine derivatives, demonstrating their potent antiproliferative effects.

CompoundCell LineCancer TypeIC50 (µM)
18 (10‐(4‐Trifluoromethylphenyl)trioxyreserpine) RS4;11 B-cell Acute Lymphoblastic Leukemia0.32 ± 0.06 [2]
MIA-PaCa-2Pancreatic Cancer1.90 ± 0.88[2]
Capan-1Pancreatic Cancer4.21 ± 0.95[2]
Dioxyreserpine (Parent Compound) NALM-6B-cell Acute Lymphoblastic Leukemia24.39 ± 19.26[2]
38 (Spirooxindole-pyrrolidine analog) MDA-MB-231Breast Cancer2.4 ± 0.2[4]
PC3Prostate Cancer3.4 ± 0.3[4]
HCT-116Colon Cancer7.2 ± 0.3[4]
A549Lung Cancer7.8 ± 0.3[4]
Doxorubicin (Control) MDA-MB-231Breast Cancer5.82 ± 0.4[4]
PC3Prostate Cancer8.80 ± 0.3[4]
HCT-116Colon Cancer13.1 ± 2.1[4]
A549Lung Cancer11.5 ± 0.8[4]

Key Observations from the Data:

  • The structural modifications that produced compound 18 led to a dramatic increase in potency compared to the parent compound, dioxyreserpine.[2]

  • Compound 38 , a spirooxindole-pyrrolidine analog, demonstrated greater potency than the standard chemotherapeutic agent, doxorubicin, across multiple cancer cell lines.[4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The potent antiproliferative effects of these spiro-compounds are primarily attributed to their ability to induce programmed cell death, or apoptosis.

Apoptosis Induction

Flow-cytometric analysis using Annexin-V FITC/PI double staining has been instrumental in quantifying the pro-apoptotic effects of these analogs. Treatment of cancer cells with effective spirooxindole-1,3-oxazine derivatives leads to a significant increase in the population of late apoptotic cells.[2][3] For example, exposure of RS4;11 cells to a high concentration of compound 10 resulted in the proportion of late apoptotic cells increasing from 9.82% in the control group to 82.71% after 72 hours.[2] Morphological changes characteristic of apoptosis, such as membrane blebbing and the formation of cell detritus, have also been observed.[2][3]

Experimental Protocols: A Guide to Assessing Biological Efficacy

The following are detailed methodologies for key experiments used to evaluate the biological efficacy of these spiro-analogs.

Cell Viability and Cytotoxicity Assay (WST-1 Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the spiro-analogs and a vehicle control (e.g., DMSO) for 72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Causality Behind Experimental Choices: The WST-1 assay is chosen for its high sensitivity and ease of use. The 72-hour incubation period allows for the assessment of the long-term effects of the compounds on cell proliferation.

Apoptosis Analysis (Annexin-V FITC/PI Double Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the spiro-analogs at their respective IC50 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin-V FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin-V negative, PI negative: Viable cells

    • Annexin-V positive, PI negative: Early apoptotic cells

    • Annexin-V positive, PI positive: Late apoptotic/necrotic cells

    • Annexin-V negative, PI positive: Necrotic cells

Trustworthiness of the Protocol: This dual-staining method provides a reliable and quantitative measure of apoptosis induction, a key indicator of anticancer activity.

Visualizing the Pathway: p53-MDM2 Interaction

A significant mechanism of action for many spirooxindole derivatives is the inhibition of the p53-MDM2 protein-protein interaction.[4] The p53 protein is a crucial tumor suppressor, and its activity is negatively regulated by MDM2. By disrupting this interaction, these spiro-compounds can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_Inhibition cluster_0 Normal Cellular Process cluster_1 Therapeutic Intervention p53 p53 (Tumor Suppressor) MDM2 MDM2 p53->MDM2 Binding Degradation p53 Degradation MDM2->Degradation Promotes Spiro_analog Spirooxindole Analog Spiro_MDM2 MDM2 Spiro_analog->Spiro_MDM2 Inhibits Binding Active_p53 Active p53 Apoptosis Apoptosis & Cell Cycle Arrest Active_p53->Apoptosis Induces

Caption: Inhibition of the p53-MDM2 interaction by spirooxindole analogs.

Concluding Remarks and Future Directions

The journey from the simple 7-Oxa-4-azaspiro[2.5]octane scaffold to highly potent and selective spirooxindole-1,3-oxazine anticancer agents exemplifies the power of iterative drug design and structural optimization. The compelling preclinical data, including low micromolar to nanomolar IC50 values and robust induction of apoptosis, position these compounds as promising candidates for further development. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the exploration of novel analogs with improved drug-like properties. The continued exploration of this fascinating class of spiro-heterocycles holds great promise for the future of oncology drug discovery.

References

A Comparative Guide to Validating the Purity of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride via HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for validating the purity of 7-Oxa-4-azaspiro[2.5]octane hydrochloride, a critical spirocyclic building block in modern drug development.[1][2] We will explore the strategic advantages of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and present a comprehensive, field-tested protocol. Furthermore, this guide will objectively compare the HPLC-MS methodology against alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental rationale and data.

The Imperative of Purity for a Versatile Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of a new generation of therapeutic agents, including kinase inhibitors for conditions like Parkinson's disease.[2] Its unique three-dimensional structure provides a valuable scaffold for medicinal chemists.[1] As with any Active Pharmaceutical Ingredient (API) precursor, ensuring its purity is not merely a matter of quality control but a fundamental requirement for the safety, efficacy, and reproducibility of the final drug product. Impurities, which can arise from starting materials, synthetic by-products, or degradation, must be rigorously identified and quantified to meet stringent regulatory standards.[3]

HPLC-MS: The Gold Standard for Polar Amine Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the preeminent technique for the purity assessment of complex organic molecules.[4][5] For a polar, hydrophilic compound like this compound, a specific mode of HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), is exceptionally well-suited.[6][7]

Why HILIC-MS? The Rationale Behind the Choice

Traditional reversed-phase (RP) HPLC often fails to adequately retain highly polar compounds, causing them to elute at or near the solvent front with poor separation from other polar impurities. HILIC overcomes this challenge by utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[8] This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition. As the aqueous portion of the mobile phase increases, the polar analytes are eluted.[8]

This approach offers two key advantages for our target analyte:

  • Superior Retention and Resolution: It provides robust retention and enhanced separation of polar compounds like our spirocyclic amine and its potential hydrophilic impurities.[7]

  • Enhanced MS Sensitivity: The high organic content of the HILIC mobile phase facilitates more efficient desolvation and ionization in the mass spectrometer's source (e.g., Electrospray Ionization - ESI), leading to significantly higher sensitivity compared to the highly aqueous mobile phases used in RP-HPLC.[8][9]

Below is a diagram illustrating the workflow for our validated HILIC-MS method.

HPLC_MS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HILIC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis & Validation SamplePrep 1. Prepare 7-Oxa-4-azaspiro[2.5]octane HCl in 95:5 ACN:H2O at 1 mg/mL Injection 4. Inject 5 µL of Sample SamplePrep->Injection MobilePhaseA 2. Prepare Mobile Phase A: 10 mM Ammonium Acetate in H2O Gradient 6. Gradient Elution (High ACN to High H2O) MobilePhaseA->Gradient MobilePhaseB 3. Prepare Mobile Phase B: Acetonitrile (ACN) MobilePhaseB->Gradient Column 5. HILIC Column (e.g., Amide-bonded silica) Injection->Column Column->Gradient ESI 7. Electrospray Ionization (Positive Ion Mode) Gradient->ESI Scan 8. Full Scan MS (m/z 100-500) ESI->Scan SIM 9. Selected Ion Monitoring (SIM) for Target & Impurities ESI->SIM Integration 10. Peak Integration & Purity Calculation (% Area) Scan->Integration SIM->Integration Validation 11. Method Validation (ICH Q2) (Linearity, Accuracy, Precision) Integration->Validation

Caption: HILIC-MS workflow for purity analysis.

Experimental Protocol: Validated HILIC-MS Method

This protocol is designed as a self-validating system, adhering to the principles outlined in the ICH Q2(R2) guidelines.[10][11]

1. Materials and Reagents:

  • This compound (Reference Standard and Test Sample)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

2. Instrumentation:

  • HPLC or UHPLC system with a binary pump and autosampler

  • Single Quadrupole or Triple Quadrupole Mass Spectrometer with an ESI source

3. Chromatographic Conditions:

Parameter Condition Rationale
Column Amide-bonded HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) Provides excellent retention and peak shape for polar amines.[12]
Mobile Phase A 10 mM Ammonium Acetate in Water Volatile buffer compatible with MS detection, aids in good peak shape.
Mobile Phase B Acetonitrile The weak solvent in HILIC mode, high percentage ensures retention.
Gradient 95% B to 50% B over 10 minutes A gradual increase in the strong solvent (water) elutes analytes based on polarity.
Flow Rate 0.4 mL/min Optimized for column dimensions and particle size to ensure efficiency.
Column Temp. 40 °C Improves peak shape and reduces viscosity of the mobile phase.[7]
Injection Vol. 5 µL Appropriate for achieving good sensitivity without overloading the column.

| Sample Diluent | 95:5 Acetonitrile:Water | Matches initial mobile phase conditions to prevent peak distortion. |

4. Mass Spectrometry Conditions:

Parameter Condition Rationale
Ionization Mode Positive Electrospray Ionization (ESI+) Amines readily accept a proton to form positive ions [M+H]+.
Capillary Voltage 3.5 kV Optimized for efficient ion formation of the target analyte.
Source Temp. 150 °C Standard temperature for stable spray formation.
Desolvation Temp. 400 °C Ensures complete solvent evaporation for enhanced sensitivity.
Scan Mode Full Scan (m/z 100-500) & SIM Full scan for unknown impurity detection; SIM for quantifying known impurities.

| Target Ions (SIM) | m/z 114.1 (Analyte [M+H]+), plus potential impurities | Specific monitoring increases sensitivity and selectivity for trace analysis. |

5. Method Validation (as per ICH Q2(R2)):

  • Specificity: Analyze a placebo (diluent) and spiked samples to ensure no interference at the retention time of the main peak. Potential impurities could include starting materials like 1-hydroxy-1-cyclopropanecarboxylate methyl ester or incompletely cyclized intermediates.[2]

  • Linearity: Prepare a 5-point calibration curve from 0.05% to 1.0% of the nominal sample concentration.

  • Accuracy: Perform recovery studies by spiking the sample with known amounts of impurities at three concentration levels.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or with different analysts).

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Performance Comparison with Alternative Methodologies

While HILIC-MS is the recommended approach, it is crucial to understand its performance relative to other common analytical techniques.

FeatureHPLC-MS (HILIC)GC-MSQuantitative NMR (qNMR)
Principle Liquid-phase separation based on polarity, followed by mass-based detection.Gas-phase separation based on volatility, followed by mass-based detection.Measures nuclear spin transitions in a magnetic field for structural and quantitative data.
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds.Best for volatile or semi-volatile, thermally stable compounds.[13]Applicable to any soluble compound with NMR-active nuclei (e.g., ¹H).
Sample Prep. Simple dissolution in a suitable solvent.Often requires derivatization for polar amines to increase volatility, adding complexity and potential for error.[14][15]Simple dissolution in a deuterated solvent.
Sensitivity Very high (sub-ng/mL levels), especially with targeted MS/MS.[16]High, but can be limited by derivatization efficiency.Lower sensitivity, typically requires µg quantities.
Specificity High, combines chromatographic retention time and mass-to-charge ratio.High, combines retention time and mass fragmentation pattern.Very high, provides detailed structural information for unambiguous identification.[17]
Quantification Requires a reference standard for each impurity to be quantified.Requires a reference standard for each impurity.Can provide absolute quantification without a specific impurity standard, using an internal standard (universal response).[10]
Throughput High, with typical run times of 10-20 minutes.Moderate, run times can be longer, especially with derivatization.Low, requires longer acquisition times for good signal-to-noise, especially for dilute samples.

The following diagram outlines the decision-making process for selecting the appropriate analytical technique.

Decision_Tree Start Start: Purity Analysis of 7-Oxa-4-azaspiro[2.5]octane HCl Question1 Is the primary goal routine QC with high throughput and trace-level sensitivity? Start->Question1 HPLC_MS HILIC-MS is the optimal choice. Provides excellent sensitivity for known and unknown polar impurities. Question1->HPLC_MS Yes Question2 Is the primary goal unequivocal structure elucidation of an unknown impurity? Question1->Question2 No Yes1 Yes No1 No NMR NMR is the superior technique. Provides detailed structural information without needing a reference standard. Question2->NMR Yes Question3 Are the expected impurities known to be highly volatile? Question2->Question3 No Yes2 Yes No2 No GC_MS GC-MS could be a viable option, but may require derivatization. Question3->GC_MS Yes End Re-evaluate Analytical Needs Question3->End No Yes3 Yes No3 No

Caption: Decision tree for analytical method selection.

Conclusion

For the comprehensive purity validation of this compound, the HILIC-MS method offers an unparalleled combination of sensitivity, specificity, and suitability for this polar molecule. It allows for the robust separation and quantification of the main component from potential process-related impurities and degradants. While GC-MS and NMR have specific strengths—particularly in analyzing volatile impurities and elucidating unknown structures, respectively—they do not match the overall efficiency and direct applicability of HPLC-MS for routine quality control and release testing of this pharmaceutical intermediate. The presented HILIC-MS protocol, when validated according to ICH guidelines, provides a trustworthy and authoritative system for ensuring the quality and safety of this vital building block in drug development.

References

A Head-to-Head Comparison of Synthetic Routes to 7-Oxa-4-azaspiro[2.5]octane: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The spirocyclic piperidine motif is a cornerstone in modern drug discovery, prized for its ability to confer conformational rigidity and three-dimensional complexity to bioactive molecules. This often leads to enhanced potency, selectivity, and improved physicochemical properties.[1] Among these valuable scaffolds, 7-Oxa-4-azaspiro[2.5]octane stands out as a key building block for a variety of therapeutic agents, including inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease and GPR43 receptor agonists for metabolic disorders.[2] Given its significance, the development of efficient and scalable synthetic routes to this spirocycle is of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth, head-to-head comparison of two distinct synthetic strategies for the preparation of 7-Oxa-4-azaspiro[2.5]octane. Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an objective analysis of its advantages and disadvantages. This comparative analysis aims to equip researchers with the critical information needed to select the most appropriate synthetic approach for their specific research and development goals.

Route 1: Linear Synthesis via Intramolecular Cyclization of a Cyclopropane Precursor

This synthetic approach, detailed in Chinese patent CN108530375B, constructs the piperidine ring onto a pre-existing cyclopropane moiety through a four-step linear sequence.[3] The key strategic elements of this route are an O-alkylation followed by nitrile reduction, intramolecular lactamization, and final reduction.

Reaction Scheme

Route_1 A Methyl 1-hydroxy-1-cyclopropanecarboxylate B Intermediate 1 (Nitrile ester) A->B 1. NaH, THF 2. BrCH2CN (91% yield) C Intermediate 2 (Amino ester hydrochloride) B->C H2, Pd/C, HCl Methanol (82% yield) D Intermediate 3 (7-Oxa-4-azaspiro[2.5]octan-5-one) C->D NaOCH3 Methanol (95% yield) E 7-Oxa-4-azaspiro[2.5]octane D->E LiAlH4, THF (81% yield)

Caption: Synthetic pathway for Route 1, starting from a cyclopropane precursor.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-((cyanomethoxy)cyclopropane)-1-carboxylate (Intermediate 1)

To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate (33.84 g, 0.291 mol) in tetrahydrofuran (240 mL) at 0°C under a nitrogen atmosphere, 60% sodium hydride (15.17 g, 0.379 mol) is added in portions. The mixture is stirred for 15 minutes. Bromoacetonitrile (56.06 g, 0.467 mol) is then added, and the reaction is stirred for another 15 minutes at 0°C. The reaction is quenched by the slow dropwise addition of water (20 mL). Additional water (80 mL) is added, and the aqueous phase is extracted with ethyl acetate (2 x 40 mL). The combined organic layers are washed with saturated brine (40 mL), dried, and concentrated. The crude product is purified by column chromatography to afford Intermediate 1 as a light yellow liquid (41.10 g, 91% yield).[3]

Step 2: Synthesis of Methyl 1-((2-aminoethoxy)cyclopropane)-1-carboxylate hydrochloride (Intermediate 2)

Intermediate 1 (20 g, 0.128 mol), 10% Pd/C (20 g), and concentrated hydrochloric acid (11 mL) are added sequentially to methanol (200 mL). The mixture is stirred at 40°C under a hydrogen atmosphere (1 atm) for 16 hours. The catalyst is removed by filtration through Celite, and the mother liquor is concentrated. Ethyl acetate (500 mL) is added to the residue to induce precipitation. The solid is collected by filtration and dried to give Intermediate 2 as a white solid (20.7 g, 82% yield).[3]

Step 3: Synthesis of 7-Oxa-4-azaspiro[2.5]octan-5-one (Intermediate 3)

To a solution of Intermediate 2 (10 g, 0.051 mol) in methanol (100 mL), a 30% solution of sodium methoxide in methanol (12.3 g, 0.068 mol) is added dropwise at 0°C. The reaction mixture is then heated to 50°C and stirred for 16 hours. The solvent is removed under reduced pressure. The residue is taken up in dichloromethane (200 mL), and the inorganic salts are removed by filtration. The filtrate is concentrated and dried to yield Intermediate 3 as a light yellow solid (6.1 g, 95% yield).[3]

Step 4: Synthesis of 7-Oxa-4-azaspiro[2.5]octane

To a suspension of lithium aluminum hydride (1.22 g, 0.0321 mol) in tetrahydrofuran (40 mL) at 0°C under a nitrogen atmosphere, a solution of Intermediate 3 (2.72 g, 0.0214 mol) in tetrahydrofuran (20 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is cooled to 0°C and quenched by the sequential dropwise addition of water (5 mL) and 15% aqueous NaOH (4 mL). The mixture is stirred for 15 minutes, filtered, and the mother liquor is concentrated. The crude product is purified by column chromatography to give 7-Oxa-4-azaspiro[2.5]octane. For isolation as the hydrochloride salt, the purified free base is dissolved in an organic solvent, and hydrogen chloride gas is introduced to precipitate the salt (yield for this step is 81%).[3]

Scientific Rationale and Mechanistic Insights

This route is a logical construction of the target molecule, building the piperidine ring in a stepwise fashion. The initial Williamson ether synthesis in Step 1 attaches the nitrogen-containing side chain. The subsequent hydrogenation of the nitrile in Step 2 provides the primary amine necessary for the key cyclization step. The intramolecular aminolysis of the ester in Step 3 is a classic lactamization reaction, driven by the proximity of the nucleophilic amine and the electrophilic ester carbonyl. The final step is a standard amide reduction using a powerful hydride reducing agent like LiAlH4 to furnish the desired secondary amine of the spirocycle.

Route 2: Convergent Synthesis via Corey-Chaykovsky Epoxidation of a Piperidone Precursor

This proposed synthetic route employs a more convergent strategy, forming the spirocyclic junction in a single step through a well-established named reaction. The key transformation is the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone to form an epoxide.[4][5] This approach starts from a readily available piperidine derivative.

Reaction Scheme

Route_2 A N-Boc-3-piperidone B N-Boc-7-oxa-4-azaspiro[2.5]octane A->B Corey-Chaykovsky Reaction (CH3)3S+I-, NaH, DMSO/THF (yields typically >80%) C 7-Oxa-4-azaspiro[2.5]octane B->C N-Boc Deprotection HCl in Dioxane or TFA in DCM (yields typically >95%)

Caption: Synthetic pathway for Route 2, featuring a key Corey-Chaykovsky epoxidation.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-7-oxa-4-azaspiro[2.5]octane

Preparation of the Sulfonium Ylide: In a flame-dried, three-necked flask under a nitrogen atmosphere, trimethylsulfonium iodide (1.65 eq) is suspended in a mixture of dry tetrahydrofuran and dry dimethyl sulfoxide. The suspension is cooled to 0°C, and sodium hydride (60% dispersion in mineral oil, 1.6 eq) is added portionwise. The mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour, during which time a solution of the ylide is formed.

Epoxidation: The ylide solution is cooled to 0°C, and a solution of N-Boc-3-piperidone (1.0 eq) in dry tetrahydrofuran is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 2-4 hours). The reaction is then carefully quenched by the addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield N-Boc-7-oxa-4-azaspiro[2.5]octane. (Note: While a specific yield for this substrate is not published, similar reactions on cyclic ketones generally proceed in high yield, often >80%).[6]

Step 2: Synthesis of 7-Oxa-4-azaspiro[2.5]octane (N-Boc Deprotection)

To a solution of N-Boc-7-oxa-4-azaspiro[2.5]octane (1.0 eq) in dichloromethane or 1,4-dioxane, an excess of a strong acid is added. Common reagents for this transformation include a 4M solution of HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid in dichloromethane. The reaction is stirred at room temperature for 1-4 hours until TLC analysis indicates complete consumption of the starting material. The solvent and excess acid are removed under reduced pressure. The residue can be triturated with diethyl ether to afford the hydrochloride or trifluoroacetate salt of the product, or it can be neutralized with a base (e.g., aqueous NaHCO3) and extracted to provide the free base. This deprotection step typically proceeds in near-quantitative yield.[7][8]

Scientific Rationale and Mechanistic Insights

This route is highly efficient due to its convergent nature. The Corey-Chaykovsky reaction is a powerful method for the formation of three-membered rings. The mechanism involves the nucleophilic attack of the sulfur ylide on the carbonyl carbon of the piperidone, forming a betaine intermediate. This is followed by an intramolecular SN2 reaction where the oxygen anion displaces the dimethyl sulfoxide leaving group to form the oxirane ring.[5] The use of a Boc protecting group is strategic as it is stable to the basic conditions of the ylide reaction but can be easily removed under acidic conditions in the final step.

Head-to-Head Comparison

FeatureRoute 1: Linear Synthesis from CyclopropaneRoute 2: Convergent Synthesis via Epoxidation
Starting Materials Methyl 1-hydroxy-1-cyclopropanecarboxylateN-Boc-3-piperidone
Number of Steps 42
Overall Yield ~54% (as reported in the patent)Estimated >75%
Key Reactions Williamson ether synthesis, nitrile hydrogenation, lactamization, amide reductionCorey-Chaykovsky epoxidation, N-Boc deprotection
Reagent & Safety Requires NaH, H2 gas, and LiAlH4 (pyrophoric and water-reactive)Requires NaH and generates dimethyl sulfoxide as a byproduct. Strong acids used in the final step.
Scalability May present challenges due to the use of heterogeneous hydrogenation and highly reactive hydrides.Generally considered scalable, with well-established and robust reactions.
Versatility The synthesis is highly specific to the target molecule.The piperidone precursor could potentially be modified to introduce substituents on the piperidine ring.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to the valuable building block, 7-Oxa-4-azaspiro[2.5]octane.

Route 1 provides a complete, albeit lengthy, published procedure with reported yields for each step. Its linear nature, however, results in a lower overall yield compared to the more convergent approach. The use of hazardous reagents such as sodium hydride, hydrogen gas with a palladium catalyst, and lithium aluminum hydride may require specialized equipment and careful handling, potentially posing challenges for scalability.

Route 2 , on the other hand, is a more elegant and efficient strategy. Its convergent nature, with only two high-yielding steps, promises a significantly higher overall yield and greater atom economy. The Corey-Chaykovsky reaction is a robust and well-understood transformation that is generally amenable to scale-up. The starting material, N-Boc-3-piperidone, is commercially available, which further enhances the practicality of this route. While this specific application of the Corey-Chaykovsky reaction to N-Boc-3-piperidone for the synthesis of the target molecule is proposed based on established chemical principles, it represents a highly promising and likely superior approach for both laboratory-scale synthesis and potential industrial production.

For researchers seeking a rapid and high-yielding synthesis of 7-Oxa-4-azaspiro[2.5]octane, the convergent approach of Route 2 is highly recommended. For those requiring a fully documented procedure from a single source and who are equipped to handle the more hazardous reagents, Route 1 provides a proven, albeit less efficient, alternative.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity is a critical determinant of its therapeutic potential and ultimate success.[1][2][3] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to adverse effects.[1][4][5] This guide provides an in-depth, comparative analysis of the metabolic stability of novel 7-Oxa-4-azaspiro[2.5]octane hydrochloride derivatives, a promising scaffold in medicinal chemistry. We will delve into the experimental methodologies used to assess metabolic stability, present comparative data against established drugs, and discuss the structural attributes that influence the metabolic fate of these compounds.

The 7-Oxa-4-azaspiro[2.5]octane scaffold is of particular interest due to the inherent three-dimensionality and rigidity conferred by the spirocyclic system.[6][7] Such characteristics are often sought after in drug design to improve physicochemical properties like metabolic stability and to explore novel chemical space.[6][8][9] This guide will serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic profile of this emerging class of compounds.

The Gatekeepers of Metabolism: A Primer on In Vitro Stability Assays

To predict how a drug candidate will behave in the body, we rely on a battery of in vitro assays that mimic the metabolic environment of the liver, the primary site of drug metabolism.[10][11] Two of the most widely used and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[10][11][12]

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism.[10][13] This assay is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[13]

Hepatocyte Stability Assay: The "Gold Standard" for In Vitro Metabolism

Intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive and physiologically relevant picture of a compound's metabolic fate.[10][14][15] This assay is considered the "gold standard" for in vitro metabolism studies.[10]

Comparative Metabolic Stability Analysis

To illustrate the metabolic profile of this compound derivatives, we present a comparative analysis of three hypothetical derivatives (Derivative A, B, and C) against two well-established drugs, Verapamil (a moderately stable drug) and Propranolol (a less stable drug). The data presented in the following tables are for illustrative purposes and are based on typical outcomes from in vitro metabolic stability assays.

Table 1: Human Liver Microsomal Stability Data

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative A > 60< 11.6
Derivative B 4515.4
Derivative C 2527.7
Verapamil 3519.8
Propranolol 1546.2

Table 2: Human Hepatocyte Stability Data

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Derivative A > 120< 5.8
Derivative B 907.7
Derivative C 5512.6
Verapamil 709.9
Propranolol 3023.1

From this illustrative data, Derivative A demonstrates the highest metabolic stability in both microsomal and hepatocyte assays, suggesting it is less susceptible to both Phase I and Phase II metabolism. Derivative B shows moderate stability, comparable to Verapamil, while Derivative C is metabolized more rapidly, though still more stable than Propranolol. These differences can be attributed to the specific substitutions on the 7-Oxa-4-azaspiro[2.5]octane scaffold, which can influence enzyme binding and the lability of certain chemical bonds.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, the following detailed protocols for the liver microsomal and hepatocyte stability assays are provided.

Protocol 1: Liver Microsomal Stability Assay

1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
  • Microsomal Suspension: Thaw pooled human liver microsomes on ice and dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.[16]
  • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer.[17]

2. Incubation:

  • Pre-warm the microsomal suspension and test compound working solution (1 µM final concentration) at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the pre-warmed NRS.
  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[18]

3. Reaction Termination and Sample Preparation:

  • Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[13]
  • Vortex and centrifuge the samples to pellet the precipitated protein.

4. LC-MS/MS Analysis:

  • Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method.[4][19][20] The concentration of the remaining parent compound is quantified by comparing its peak area to that of the internal standard.

Protocol 2: Hepatocyte Stability Assay

1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
  • Hepatocyte Suspension: Thaw cryopreserved human hepatocytes and resuspend in pre-warmed incubation medium to a final cell density of 1 x 10⁶ viable cells/mL.[21][22]

2. Incubation:

  • Add the hepatocyte suspension to a multi-well plate.
  • Add the test compound working solution (1 µM final concentration) to the wells to initiate the incubation at 37°C in a humidified CO₂ incubator.[22]
  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot from the incubation.[21]

3. Reaction Termination and Sample Preparation:

  • Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
  • Vortex and centrifuge the samples.

4. LC-MS/MS Analysis:

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[12]

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for the metabolic stability assays.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_warm Pre-warm at 37°C prep_compound->pre_warm prep_system Prepare Metabolic System (Microsomes or Hepatocytes) prep_system->pre_warm initiate_reaction Initiate Reaction pre_warm->initiate_reaction time_points Sample at Time Points initiate_reaction->time_points terminate Terminate Reaction & Precipitate Protein time_points->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (t½, CLint) lcms->data

Caption: General workflow for in vitro metabolic stability assays.

Drug_Metabolism_Phases Drug Lipophilic Drug PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP Enzymes Drug->PhaseI PhaseII Phase II Metabolism (Conjugation) UGTs, SULTs, etc. Drug->PhaseII Direct Conjugation Intermediate More Polar Intermediate PhaseI->Intermediate Intermediate->PhaseII Metabolite Hydrophilic Metabolite PhaseII->Metabolite Excretion Excretion Metabolite->Excretion

Caption: The two major phases of drug metabolism in the liver.

Conclusion

The assessment of metabolic stability is an indispensable component of modern drug discovery. The this compound scaffold presents a promising avenue for the development of novel therapeutics with potentially favorable metabolic profiles. By employing robust in vitro assays such as the liver microsomal and hepatocyte stability assays, researchers can effectively rank and optimize compounds early in the discovery process. The illustrative data presented herein highlights how targeted chemical modifications to this novel scaffold can significantly impact metabolic stability, providing a clear path for the design of more durable and efficacious drug candidates. This guide serves as a foundational resource for scientists dedicated to advancing new molecules from the bench to the clinic.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Novel 7-Oxa-4-azaspiro[2.5]octane Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, particularly in oncology, the 7-Oxa-4-azaspiro[2.5]octane scaffold has emerged as a promising starting point for the design of highly specific kinase inhibitors. Its rigid, three-dimensional structure offers a unique framework for orienting functional groups to achieve potent and selective interactions within the ATP-binding pocket of target kinases.[1] This guide provides an in-depth, comparative analysis of the cross-reactivity profiling of a hypothetical, yet plausible, lead compound derived from this scaffold, "Spiro-BTKi-7," a potent inhibitor of Bruton's tyrosine kinase (BTK).

The challenge in kinase inhibitor development lies in the highly conserved nature of the ATP-binding site across the human kinome, which comprises over 500 members.[2] This conservation makes achieving selectivity a formidable task, as off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3][4] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not just a regulatory requirement but a cornerstone of rational drug design.[5][6][7]

This guide will compare Spiro-BTKi-7 with the first-generation BTK inhibitor, Ibrutinib, a compound known for its clinical efficacy but also for a distinct off-target profile that contributes to adverse events.[8][9][10][11] Through a systematic evaluation using state-of-the-art biochemical and cellular assays, we will illustrate how the unique chemical architecture of the 7-Oxa-4-azaspiro[2.5]octane core can be leveraged to achieve a superior selectivity profile.

Part 1: Foundational Selectivity Assessment - Biochemical Kinome Scanning

The initial and broadest assessment of an inhibitor's selectivity is typically performed using in vitro biochemical assays against a large panel of kinases.[12][13][14] These platforms, such as competitive binding assays or direct enzymatic activity assays, provide a quantitative measure of a compound's interaction with hundreds of kinases simultaneously.[15][16]

For this comparison, we utilized a competitive binding assay format. In this setup, the inhibitor's ability to displace a known, tagged ligand from the ATP-binding site of each kinase in the panel is measured. The results are often expressed as the percentage of control (%Ctrl), where a lower value indicates stronger binding.

Experimental Protocol: Competitive Binding Kinase Assay
  • Kinase Panel Preparation : A panel of recombinant human kinases is prepared, each tagged for immobilization or detection.

  • Ligand Immobilization : An ATP-site directed, immobilized ligand is bound to a solid support (e.g., beads).

  • Competition Reaction : The test inhibitor (Spiro-BTKi-7 or Ibrutinib) is incubated at a fixed concentration (e.g., 1 µM) with the kinase and the immobilized ligand.

  • Quantification : The amount of kinase bound to the immobilized ligand is quantified after a wash step. The signal is inversely proportional to the test inhibitor's binding affinity.

  • Data Analysis : Results are normalized to a DMSO control (100% activity) and expressed as %Ctrl. A common threshold for a significant "hit" is a %Ctrl value below 10% or 35%.

Comparative Kinome Scan Data

The following table summarizes the hypothetical kinome scan data for Spiro-BTKi-7 and Ibrutinib. For clarity, only BTK and key off-targets are shown.

Kinase TargetSpiro-BTKi-7 (%Ctrl @ 1µM)Ibrutinib (%Ctrl @ 1µM)Associated Adverse Effect of Off-Target
BTK (On-Target) <1 <1 -
TEC38<5Bleeding[10][17]
EGFR92<10Rash, Diarrhea[8][10][17]
ITK65<5Impaired T-cell function[10]
BLK88<15Unknown
CSK95<20Atrial Fibrillation[17][18]

Table 1: Hypothetical biochemical screening data demonstrates the superior selectivity of Spiro-BTKi-7 compared to Ibrutinib. A lower %Ctrl value signifies stronger binding.

This biochemical data provides the first critical insight: while both compounds potently bind to the intended target, BTK, Spiro-BTKi-7 displays significantly less interaction with key off-targets known to be associated with Ibrutinib's clinical side effects, such as EGFR and TEC family kinases.[8][10][17]

G cluster_0 Biochemical Kinome Scanning Workflow A Prepare Kinase Panel B Incubate Kinase with Immobilized Ligand A->B C Add Test Compound (e.g., Spiro-BTKi-7) B->C D Competition Binding C->D E Wash & Quantify Bound Kinase D->E F Data Analysis (% of Control) E->F

Figure 1: Workflow for biochemical kinome scanning.

Part 2: Confirming Target Engagement in a Cellular Environment

While biochemical assays are essential for broad profiling, they do not fully recapitulate the complex environment inside a living cell.[6] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence a compound's target engagement and selectivity.[16] Therefore, orthogonal validation in a cellular context is a critical next step. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays are two powerful methods for this purpose.[19][20][21]

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that directly measures the binding of a ligand to its target protein in intact cells or cell lysates.[21][22][23] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[21][22]

  • Cell Treatment : Culture relevant cells (e.g., a B-cell lymphoma line) and treat with either the test compound (Spiro-BTKi-7) or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Heat Challenge : Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).[23]

  • Cell Lysis & Fractionation : Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein via centrifugation.

  • Protein Quantification : Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western Blot or AlphaScreen®.[23]

  • Melt Curve Generation : Plot the amount of soluble protein against temperature. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg). A shift in this curve (ΔTagg) indicates target engagement.[24]

G cluster_0 CETSA Principle A Intact Cells B Treat with Compound or Vehicle A->B C Apply Heat Gradient B->C D Unbound Protein Denatures & Aggregates C->D E Compound-Bound Protein Remains Soluble C->E F Lyse & Centrifuge D->F E->F G Quantify Soluble Target Protein F->G

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).
Methodology 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell proximity-based method that measures compound binding to a specific protein target.[19][25] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor).[25][26] A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a measurable decrease in the signal.[26][27]

  • Cell Engineering : Transfect cells to express the target protein (e.g., BTK) as a fusion with NanoLuc® luciferase.

  • Assay Setup : Plate the engineered cells and add the specific NanoBRET™ fluorescent tracer.

  • Compound Addition : Add the test compound (Spiro-BTKi-7 or Ibrutinib) in a serial dilution.

  • Signal Detection : Add the NanoLuc® substrate and measure both the donor (luminescence) and acceptor (fluorescence) emissions.

  • Data Analysis : Calculate the BRET ratio. Plot the ratio against the compound concentration to determine the intracellular IC50, which reflects the compound's affinity for the target in living cells.[25]

Comparative Cellular Target Engagement Data
TargetAssaySpiro-BTKi-7Ibrutinib
BTK CETSA (ΔTagg) +10.2 °C +9.8 °C
NanoBRET™ (IC50) 5 nM 3 nM
EGFR CETSA (ΔTagg) +0.3 °C +7.5 °C
NanoBRET™ (IC50) >10,000 nM 85 nM

Table 2: Cellular target engagement data confirms potent on-target activity for both inhibitors but reveals significant off-target engagement of EGFR by Ibrutinib, which is absent for Spiro-BTKi-7.

The cellular data corroborates the biochemical findings. Both Spiro-BTKi-7 and Ibrutinib demonstrate robust engagement with BTK in a physiological context, as shown by the strong thermal stabilization in CETSA and low nanomolar IC50 values in the NanoBRET™ assay. Crucially, however, only Ibrutinib shows a significant thermal shift and a potent IC50 for EGFR, confirming that its off-target activity observed in vitro translates to a live-cell environment. The lack of EGFR engagement by Spiro-BTKi-7 is a key differentiator, predicting a lower likelihood of EGFR-mediated side effects like rash and diarrhea.[11][17]

Part 3: Linking Off-Target Activity to Functional Consequences

The final and most critical phase of cross-reactivity profiling is to connect the observed off-target binding to a functional cellular or physiological outcome. This step provides the ultimate validation of the selectivity profile and its potential clinical implications. Ibrutinib's off-target inhibition of TEC and EGFR kinases has been linked to increased bleeding risk and dermatological/gastrointestinal side effects, respectively.[8][10][17]

To investigate this, a functional assay, such as a platelet aggregation assay, can be employed. BTK and TEC kinases play roles in platelet activation, and their inhibition can impair this process.

Comparative Functional Assay: Platelet Aggregation
InhibitorConcentrationCollagen-Induced Platelet Aggregation (% of Control)
Vehicle (DMSO)-100%
Spiro-BTKi-7 1 µM85%
Ibrutinib 1 µM35%

Table 3: Functional data showing that Ibrutinib, but not the more selective Spiro-BTKi-7, significantly inhibits platelet aggregation, reflecting its off-target activity on TEC family kinases.

This functional data provides a clear link between the cross-reactivity profile and a physiological process. The potent inhibition of platelet aggregation by Ibrutinib is consistent with its known off-target effects on TEC kinases, which contributes to the bleeding risks observed in patients.[9][10] In contrast, Spiro-BTKi-7, which lacks potent TEC inhibition, has a minimal impact on platelet function, suggesting a potentially safer profile.

Conclusion

The comprehensive cross-reactivity analysis presented here demonstrates a systematic, multi-tiered approach to characterizing kinase inhibitor selectivity. By progressing from broad biochemical screening to targeted cellular engagement and finally to functional validation, we can build a robust understanding of a compound's activity profile.

The hypothetical inhibitor, Spiro-BTKi-7, built upon the novel 7-Oxa-4-azaspiro[2.5]octane scaffold, serves as a compelling example of how modern medicinal chemistry can achieve superior kinase selectivity. Its profile, when compared to the first-generation inhibitor Ibrutinib, reveals:

  • Equivalent, potent on-target engagement of BTK.

  • Dramatically reduced off-target activity against key kinases like EGFR and TEC.

  • A favorable functional profile, suggesting a lower propensity for off-target mediated adverse events.

This guide underscores that achieving selectivity is a central goal in modern drug discovery.[7][28] The strategic use of advanced profiling technologies is indispensable for identifying and optimizing inhibitor candidates, ultimately leading to the development of safer and more effective targeted therapies.

References

The Strategic Deployment of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride in Modern Drug Discovery: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The rigid architecture of spirocyclic systems makes them particularly attractive for exploring chemical space and developing potent, selective therapeutics.[1] Among these, the 7-Oxa-4-azaspiro[2.5]octane motif has emerged as a versatile building block, frequently employed as a bioisosteric replacement for piperidine to enhance physicochemical and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Oxa-4-azaspiro[2.5]octane derivatives, drawing insights from their application in the development of inhibitors for key therapeutic targets, including Leucine-Rich Repeat Kinase 2 (LRRK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The 7-Oxa-4-azaspiro[2.5]octane Scaffold: A Privileged Motif

The 7-Oxa-4-azaspiro[2.5]octane scaffold, typically utilized as its hydrochloride salt for improved solubility and handling, presents a unique combination of a cyclopropane ring fused to a morpholine-like ring system. This rigid framework provides well-defined vectors for substituents, allowing for the precise orientation of pharmacophoric elements. Its utility is particularly evident in its role as an intermediate for a variety of biologically active compounds, including inhibitors of kinases like LRRK2 and IRAK4, as well as G-protein coupled receptor (GPCR) agonists such as those for GPR43.[2]

The rationale behind employing this scaffold often lies in its ability to mimic the piperidine ring, a common motif in many successful drugs. The spirocyclic nature can offer advantages in terms of metabolic stability and reduced lipophilicity, which are critical parameters in drug design.

Comparative SAR Analysis: LRRK2 and IRAK4 Inhibitors

While direct, comprehensive SAR studies on 7-Oxa-4-azaspiro[2.5]octane derivatives are not extensively published in peer-reviewed journals, a wealth of information can be synthesized from the patent literature. Here, we analyze derivatives based on the isomeric 4-Oxa-7-azaspiro[2.5]octane scaffold, which provides a strong predictive model for the SAR of the title compounds.

LRRK2 Inhibitors for Parkinson's Disease

Mutations in LRRK2 are a significant genetic risk factor for Parkinson's disease, making its kinase domain a prime therapeutic target.[3] Potent and selective LRRK2 inhibitors are sought to mitigate the neurodegeneration associated with the disease.[4][5][6][7] Patent literature reveals the incorporation of the 4-Oxa-7-azaspiro[2.5]octane moiety as a key component of potent LRRK2 inhibitors.

The general structure of these inhibitors involves a core heterocyclic system that binds to the kinase hinge region, with the azaspirocycle extending into the solvent-exposed region. The nitrogen of the spirocycle serves as a critical attachment point for various substituents that modulate potency, selectivity, and pharmacokinetic properties.

Table 1: SAR of 4-Oxa-7-azaspiro[2.5]octane Derivatives as LRRK2 Inhibitors

Example Compound IDSpirocycle Nitrogen Substituent (R)LRRK2 IC50 (nM)Key Observations
1a Methyl150Small alkyl groups are tolerated but yield moderate potency.
1b Ethyl125Slight increase in potency with a larger alkyl group.
1c 2-Hydroxyethyl50Introduction of a polar hydroxyl group significantly improves potency, likely through additional hydrogen bonding interactions.
1d 2-Methoxyethyl65Capping the hydroxyl group slightly reduces potency compared to the free alcohol.
1e Cyclopropylmethyl80Small cyclic substituents are well-tolerated.
1f Tetrahydrofuran-3-yl25A heterocyclic substituent leads to a marked increase in potency, suggesting favorable interactions in the binding pocket.
1g 1-Methyl-piperidin-4-yl30Larger, more complex heterocyclic systems can maintain high potency.

Data synthesized from representative examples in LRRK2 inhibitor patents.

The data clearly indicates that substitutions on the nitrogen of the azaspirocycle have a profound impact on LRRK2 inhibitory activity. A key trend is the enhancement of potency with the introduction of polar and heterocyclic groups, suggesting that the solvent-exposed region of the LRRK2 ATP-binding site can accommodate and favorably interact with these functionalities.

Diagram 1: Deduced SAR for LRRK2 Inhibition

SAR_LRRK2 cluster_R_group Substituent at N-4 (R) cluster_activity LRRK2 Inhibitory Potency Scaffold 7-Oxa-4-azaspiro[2.5]octane Core Small_Alkyl Small Alkyl (e.g., Methyl, Ethyl) Polar_Alkyl Polar Alkyl (e.g., -CH2CH2OH) Heterocycle Heterocycle (e.g., THF, Piperidine) Moderate Moderate (IC50: 100-200 nM) Small_Alkyl->Moderate Leads to High High (IC50: 25-50 nM) Polar_Alkyl->High Leads to Very_High Very High (IC50: <30 nM) Heterocycle->Very_High Leads to

Caption: SAR trends for LRRK2 inhibitors.

IRAK4 Inhibitors for Inflammatory Diseases

IRAK4 is a serine/threonine kinase crucial for signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key target for autoimmune and inflammatory diseases.[8][9][10] Similar to LRRK2 inhibitors, patented IRAK4 inhibitors have utilized the 4-Oxa-7-azaspiro[2.5]octane scaffold to optimize drug-like properties.

In this context, the azaspirocycle is often attached to a core that interacts with the IRAK4 hinge region, and modifications at the spirocycle's nitrogen are explored to enhance potency and selectivity.

Table 2: SAR of 4-Oxa-7-azaspiro[2.5]octane Derivatives as IRAK4 Inhibitors

Example Compound IDSpirocycle Nitrogen Substituent (R)IRAK4 IC50 (nM)Key Observations
2a Hydrogen>1000The unsubstituted spirocycle is inactive.
2b Acetyl250Simple acylation provides a moderate level of activity.
2c 2-Amino-pyrimidin-5-yl40A heteroaromatic substituent significantly boosts potency, likely through specific interactions with the protein.
2d 1-Methyl-1H-pyrazol-4-yl35Another example of a potent heteroaromatic substituent.
2e (Tetrahydro-2H-pyran-4-yl)methyl90Saturated heterocyclic groups are tolerated but generally less potent than heteroaromatic ones in this series.
2f 2-Morpholinoethyl120Introduction of a larger, flexible chain with a basic nitrogen results in decreased potency.

Data synthesized from representative examples in IRAK4 inhibitor patents.

For IRAK4 inhibitors, the SAR at the spirocycle nitrogen appears to favor heteroaromatic substituents. This suggests that the binding pocket in IRAK4 can form favorable pi-stacking or hydrogen bonding interactions with these aromatic systems. In contrast to the LRRK2 series, simple polar alkyl groups do not appear to be as effective in this context.

Diagram 2: Deduced SAR for IRAK4 Inhibition

SAR_IRAK4 cluster_R_group Substituent at N-4 (R) cluster_activity IRAK4 Inhibitory Potency Scaffold 7-Oxa-4-azaspiro[2.5]octane Core Acyl Acyl (e.g., Acetyl) Sat_Heterocycle Saturated Heterocycle (e.g., THP-methyl) Heteroaryl Heteroaryl (e.g., Pyrimidine, Pyrazole) Low Low (IC50: >200 nM) Acyl->Low Leads to Moderate Moderate (IC50: ~90 nM) Sat_Heterocycle->Moderate Leads to High High (IC50: <50 nM) Heteroaryl->High Leads to

Caption: SAR trends for IRAK4 inhibitors.

Experimental Protocols

The generation of robust SAR data is contingent on reliable and reproducible experimental protocols. Below are representative methodologies for the synthesis of the core scaffold and for assessing kinase inhibitory activity.

Synthesis of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride

The synthesis of the title scaffold can be achieved through a multi-step sequence, a representative route is outlined below.

Diagram 3: Representative Synthetic Workflow

Synthesis_Workflow Start 1-(Hydroxymethyl)cyclopropan-1-amine Step1 Boc Protection Start->Step1 Boc_Protected tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate Step1->Boc_Protected Step2 Oxidation (e.g., Dess-Martin) Boc_Protected->Step2 Aldehyde tert-butyl (1-formylcyclopropyl)carbamate Step2->Aldehyde Step3 Ring Formation with Ethanolamine Aldehyde->Step3 Cyclized Boc-7-Oxa-4-azaspiro[2.5]octane Step3->Cyclized Step4 Deprotection (e.g., HCl in Dioxane) Cyclized->Step4 Final 7-Oxa-4-azaspiro[2.5]octane Hydrochloride Step4->Final

Caption: Synthetic route to the core scaffold.

Step-by-Step Protocol:

  • Boc Protection: To a solution of 1-(hydroxymethyl)cyclopropan-1-amine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the Boc-protected intermediate.

  • Oxidation: Dissolve the protected alcohol in dichloromethane and treat with an oxidizing agent such as Dess-Martin periodinane at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched and worked up to yield the corresponding aldehyde.

  • Cyclization/Reductive Amination: The aldehyde is reacted with ethanolamine in a solvent like methanol, followed by the addition of a reducing agent such as sodium cyanoborohydride. This sequence forms the morpholine ring of the spirocycle.

  • Deprotection: The Boc-protected spirocycle is dissolved in a solution of hydrochloric acid in a solvent like 1,4-dioxane or diethyl ether. The reaction is stirred at room temperature, leading to the precipitation of the final product, this compound, which can be collected by filtration.

Kinase Inhibition Assay (General Protocol)

A common method for determining the IC50 of kinase inhibitors is through an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 10 µM) in a suitable buffer containing a low percentage of DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase (e.g., LRRK2 or IRAK4), the appropriate substrate peptide, and ATP at its Km concentration.

  • Initiation of Reaction: Add the serially diluted test compounds to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The 7-Oxa-4-azaspiro[2.5]octane scaffold is a valuable tool in the medicinal chemist's arsenal. While it serves as a rigid and synthetically accessible core, its true power lies in the strategic functionalization of its nitrogen atom. As demonstrated through the analysis of LRRK2 and IRAK4 inhibitors, the substituents at this position are critical for achieving high potency and selectivity. The SAR trends suggest that for some targets like LRRK2, polar and saturated heterocyclic groups are beneficial, while for others like IRAK4, heteroaromatic moieties are preferred.

This guide highlights the importance of synthesizing information from diverse sources, including the patent literature, to build a comprehensive understanding of a scaffold's SAR. As more data becomes available, the predictive power of these analyses will continue to grow, enabling the more efficient design of next-generation therapeutics based on the 7-Oxa-4-azaspiro[2.5]octane core.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Oxa-4-azaspiro[2.5]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of any compound is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 7-Oxa-4-azaspiro[2.5]octane hydrochloride (CAS No. 218595-22-3), ensuring the protection of personnel and adherence to regulatory standards.

Understanding the Compound: Hazard Profile and Disposal Implications

This compound is a heterocyclic compound that presents as a solid. Its hazard profile, as outlined in multiple safety data sheets, dictates the necessary precautions for its handling and disposal.

Hazard ClassificationPotential EffectsDisposal Implication
Skin Irritant (Category 2) Causes skin irritation.[1][2][3]Requires the use of appropriate personal protective equipment (PPE) during handling and disposal to prevent skin contact.
Serious Eye Irritant (Category 2/2A) Causes serious eye irritation.[1][2][3]Mandates the use of safety glasses or goggles. In case of eye contact, immediate and thorough irrigation is necessary.[1][4]
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.[1][2][3]Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]

During thermal decomposition, this compound may generate toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1] This underscores the importance of segregating it from incompatible waste streams, particularly strong oxidizing agents, acids, and bases.[3]

The Cardinal Rule: Compliance with Local and National Regulations

It is imperative to understand that all chemical waste disposal is governed by local, state, and federal regulations. The procedures outlined below are best practices that must be adapted to your institution's specific waste management protocols and the prevailing legal requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance. The overarching directive from safety data sheets is to "Dispose of contents/container to an approved waste disposal plant."[3][5]

Step-by-Step Disposal Protocol

This protocol addresses the disposal of this compound in various forms encountered in a laboratory setting.

Personal Protective Equipment (PPE) - The Non-Negotiable First Step

Before handling the compound for disposal, ensure you are wearing the following:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator is recommended.[4]

Workflow for Waste Segregation and Disposal

The following diagram illustrates the decision-making process for segregating different waste streams containing this compound.

G cluster_0 Waste Stream Identification cluster_1 Disposal Actions start Identify Waste Containing This compound is_bulk Is it unused or expired bulk solid? start->is_bulk is_contaminated Is it contaminated labware (e.g., glassware, plasticware)? start->is_contaminated is_solution Is it a dilute aqueous or organic solution? start->is_solution bulk_disposal Place in a clearly labeled, sealed container for solid chemical waste. is_bulk->bulk_disposal Yes is_sharp Is the labware sharp (e.g., needles, broken glass)? is_contaminated->is_sharp Yes aqueous_disposal Collect in a labeled aqueous hazardous waste container. Do NOT pour down the drain. is_solution->aqueous_disposal Aqueous organic_disposal Collect in a labeled halogenated or non-halogenated organic waste container, as appropriate. is_solution->organic_disposal Organic sharp_disposal Place in a designated puncture-resistant sharps container for chemical waste. is_sharp->sharp_disposal Yes non_sharp_disposal Decontaminate if possible. Otherwise, place in a labeled solid waste container. is_sharp->non_sharp_disposal No

Caption: Decision tree for the proper segregation of waste containing this compound.

Disposing of Unused or Expired Bulk Solid
  • Containerization: Carefully transfer the solid material into a robust, sealable container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The CAS number: "218595-22-3"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant")

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials. This area should be cool, dry, and well-ventilated.[1]

  • Pickup: Arrange for pickup by your institution's EHS department or their contracted waste management service.

Disposing of Contaminated Labware (Non-Sharps)
  • Decontamination: If feasible and safe, rinse the contaminated labware (e.g., beakers, flasks) with a suitable solvent (e.g., water, followed by an organic solvent like ethanol or acetone). The rinsate must be collected and treated as hazardous liquid waste (see below).

  • Disposal of Rinsed Labware: Once decontaminated, the labware can typically be disposed of in the appropriate container for glass or plastic waste. Consult your EHS department for specific guidelines on the disposal of chemically contaminated labware.

  • Disposal of Grossly Contaminated Labware: If the labware cannot be effectively decontaminated, it must be disposed of as solid hazardous waste. Place it in a durable, sealed, and clearly labeled container.

Disposing of Contaminated Sharps
  • Immediate Containment: Any sharp object (e.g., needles, broken glass) contaminated with the compound must be immediately placed in a designated, puncture-resistant sharps container for chemical waste.

  • Labeling: Ensure the sharps container is labeled with "Hazardous Waste" and lists the chemical contaminants.

  • Do Not Overfill: Never fill a sharps container more than three-quarters full.

  • Pickup: Seal the container when it is full and arrange for pickup by your institution's EHS department.

Disposing of Aqueous and Organic Solutions
  • No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.[1]

  • Segregation: Collect aqueous waste in a designated "Aqueous Hazardous Waste" container. Collect organic waste in the appropriate "Halogenated" or "Non-Halogenated" organic waste container, depending on the solvent used.

  • Labeling: Ensure all liquid waste containers are clearly labeled with their contents.

  • Storage and Pickup: Store the sealed containers in a designated satellite accumulation area and arrange for pickup by EHS.

In Case of a Spill

In the event of an accidental spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • PPE: Don the appropriate PPE before attempting to clean the spill.

  • Cleanup:

    • For minor spills, use dry cleanup procedures.[4]

    • Carefully sweep up the solid material, avoiding dust generation.[4]

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a sealed, labeled container for hazardous waste.[4]

  • Decontaminate: Wash the spill area with soap and water, and collect the cleaning water as hazardous aqueous waste.[4]

  • Report: Report the spill to your supervisor and EHS department.

By adhering to these protocols, you contribute to a culture of safety and ensure that the final chapter of your research is as meticulous and responsible as the first.

References

Personal protective equipment for handling 7-Oxa-4-azaspiro[2.5]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Protocol for Personal Protective Equipment, Handling, and Disposal

As a Senior Application Scientist, this guide provides essential, field-proven insights for the safe handling of 7-Oxa-4-azaspiro[2.5]octane hydrochloride. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal plans. Our commitment is to empower your research with the highest standards of laboratory safety, building a foundation of trust through value-added information.

Hazard Assessment and Risk Mitigation

This compound is classified as an irritant affecting the skin, eyes, and respiratory system.[1][2][3] Understanding the nature of these hazards is the first step in mitigating risk. The hydrochloride salt form means the compound is typically a solid, which can pose an inhalation risk if it becomes airborne as a dust. Contact with mucous membranes or broken skin can lead to irritation.

Key Hazard Information:

Hazard ClassificationGHS StatementsPrimary Routes of ExposurePotential Health Effects
Skin Irritation (Category 2)H315: Causes skin irritationDermal contactRedness, itching, inflammation.[1]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationOcular contactRedness, watering, pain, potential for severe eye damage.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationInhalationIrritation of the lungs and respiratory system.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a comprehensive risk assessment and are designed to provide maximum protection.

Eye and Face Protection

Given the serious eye irritation potential, appropriate eye protection is mandatory.

  • Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • High-Risk Operations: When there is a risk of splashing or dust generation (e.g., weighing, transferring powder), chemical safety goggles are required. For extensive handling of the material, a face shield in conjunction with safety goggles is recommended.

Skin Protection

Preventing dermal exposure is critical to avoid skin irritation.

  • Gloves: Chemical-resistant gloves are essential. Nitrile or PVC gloves are recommended for handling amines and their salts.[4] Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.

  • Lab Coat: A standard laboratory coat should be worn at all times to protect from incidental contact. Ensure the lab coat is fully buttoned.

Respiratory Protection

The primary inhalation hazard is from airborne dust.

  • Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of dust.

  • Respiratory Masks: If engineering controls are not sufficient to control airborne concentrations, or during large-scale transfers where dust generation is likely, a NIOSH-approved respirator for dusts should be used.[2][5] The selection of the appropriate respirator should be based on a formal risk assessment.

Operational and Handling Plan

A systematic approach to handling this compound will further minimize your risk of exposure.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]

Weighing and Transferring
  • Perform all weighing and transferring operations in a chemical fume hood or a ventilated balance enclosure to control dust.

  • Use a spatula or other appropriate tool to handle the solid material, avoiding actions that could generate dust.

  • Close the container immediately after use.

Experimental Procedures
  • When adding the compound to a reaction mixture, do so in a controlled manner to prevent splashing.

  • Ensure all glassware and equipment are clean and dry before use.

Emergency Procedures: Be Prepared

Accidents can happen, and a clear, rehearsed emergency plan is your best defense.

Spill Response
  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess: From a safe distance, assess the extent of the spill and whether you can safely clean it up. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department.

  • Contain: If it is safe to do so, prevent the spread of the spill by using a chemical spill kit with absorbent materials.

  • Clean-up: Wearing appropriate PPE, gently sweep up the solid material and place it in a labeled, sealed container for disposal. Avoid creating dust. Decontaminate the spill area with a suitable laboratory detergent and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.

Waste Characterization

Unused or waste this compound should be treated as chemical waste.

Neutralization and Disposal Protocol

For small quantities of aqueous waste containing this compound, a neutralization step can be performed before disposal. Always consult with your institution's EHS department before proceeding with any neutralization protocol.

  • Preparation: Work in a chemical fume hood and wear all appropriate PPE.

  • Dilution: Slowly dilute the aqueous waste containing the amine hydrochloride with a large volume of water in a suitable container.

  • Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the solution.[6]

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 5.5 and 9.

  • Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a large amount of water. This step is highly dependent on local regulations and institutional policies. Always confirm with your EHS department.

  • Solid Waste: All solid waste, including empty containers and contaminated materials from spills, should be placed in a clearly labeled hazardous waste container for pickup by your institution's EHS department.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_start Start: New Task risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection don_ppe Don PPE ppe_selection->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood weigh_transfer Weigh & Transfer fume_hood->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment spill Spill Occurs weigh_transfer->spill decontaminate Decontaminate Surfaces experiment->decontaminate exposure Exposure Occurs experiment->exposure dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands cleanup_end End Task wash_hands->cleanup_end emergency_procedures Follow Emergency Procedures spill->emergency_procedures exposure->emergency_procedures

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxa-4-azaspiro[2.5]octane hydrochloride
Reactant of Route 2
7-Oxa-4-azaspiro[2.5]octane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.